5,6,11,12-Tetrahydrochrysene
Description
Structure
3D Structure
Properties
IUPAC Name |
5,6,11,12-tetrahydrochrysene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16/c1-3-7-15-13(5-1)9-11-18-16-8-4-2-6-14(16)10-12-17(15)18/h1-8H,9-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYZDIQPEOJSBLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CCC3=CC=CC=C32)C4=CC=CC=C41 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60172333 | |
| Record name | 5,6,11,12-Tetrahydrochrysene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60172333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18930-97-7 | |
| Record name | 5,6,11,12-Tetrahydrochrysene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018930977 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,6,11,12-Tetrahydrochrysene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60172333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Evolving Landscape of Tetrahydrochrysene Chemistry: From Discovery to Therapeutic Frontiers
A Technical Guide for Researchers and Drug Development Professionals
The journey of scientific discovery is often one of incremental advances punctuated by transformative breakthroughs. The story of tetrahydrochrysene (THC) compounds is no exception. From their initial synthesis to their current role as sophisticated molecular probes and potential therapeutic agents, the exploration of this unique chemical scaffold has opened new avenues in medicinal chemistry and molecular biology. This in-depth guide provides a comprehensive overview of the history, synthesis, and biological significance of tetrahydrochrysene derivatives, offering valuable insights for researchers, scientists, and drug development professionals.
A Historical Perspective: The Genesis of a Versatile Scaffold
The early history of synthetic chemistry was marked by the quest to replicate and modify natural products.[1][2] While the initial synthesis of the core tetrahydrochrysene structure is not prominently documented in easily accessible historical records, its development is intrinsically linked to the broader advancements in polycyclic aromatic hydrocarbon chemistry. The fundamental four-ring chrysene structure, a component of coal tar, provided the foundational blueprint for its hydrogenated counterpart, tetrahydrochrysene.
The initial impetus for the synthesis of complex organic molecules was often driven by the desire to create novel dyes and pharmaceuticals.[2] The late 19th and early 20th centuries saw a surge in the development of synthetic methodologies that made the construction of such intricate molecular architectures possible. It was within this fertile scientific landscape that the groundwork for synthesizing compounds like tetrahydrochrysene was laid.
A significant turning point in the scientific journey of tetrahydrochrysenes came with the recognition of their potential as steroid-like nonsteroidal estrogens.[3] This discovery shifted the focus towards their biological activity and spurred the development of more sophisticated synthetic routes to access specific isomers and derivatives.
The Art of Synthesis: Crafting Tetrahydrochrysene Derivatives
The synthesis of tetrahydrochrysene compounds has evolved significantly over the years, with modern methods offering high degrees of stereoselectivity and functional group tolerance. Early approaches often relied on classical cyclization reactions, which, while effective, offered limited control over the three-dimensional arrangement of atoms.
A key advancement in the synthesis of unsymmetrical tetrahydrochrysene derivatives was the application of palladium-mediated arylcarbonylation.[4] This powerful cross-coupling reaction allows for the efficient and mild introduction of various functional groups, such as ketones, esters, amides, and nitriles.[4] This versatility has been instrumental in the development of fluorescent probes for estrogen receptors.[4][5]
Stereoselective synthesis has become a central theme in modern tetrahydrochrysene chemistry. The biological activity of these compounds is often highly dependent on their stereochemistry. For instance, the enantiomers (R,R)-tetrahydrochrysene and (S,S)-tetrahydrochrysene exhibit distinct profiles of activity at estrogen receptors.[3][6] (R,R)-THC acts as an ERβ antagonist and an ERα agonist, while (S,S)-THC is an agonist for both receptors.[3][6] This underscores the critical importance of controlling the spatial orientation of substituents.
Recent synthetic strategies have employed advanced techniques such as chelate-controlled intramolecular amide enolate alkylation to achieve high levels of stereoselectivity in the construction of complex polycyclic systems.[7]
Experimental Protocol: Palladium-Mediated Arylcarbonylation for Unsymmetrical Tetrahydrochrysene Synthesis
This protocol is a generalized representation based on the principles described in the literature for the synthesis of functionalized tetrahydrochrysene derivatives.[4]
Materials:
-
Appropriate aryl triflate or halide precursor of tetrahydrochrysene
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Ligand (e.g., triphenylphosphine)
-
Carbon monoxide source (e.g., CO gas or a CO-releasing molecule)
-
Nucleophile (e.g., an alcohol for ester formation, an amine for amide formation)
-
Anhydrous, deoxygenated solvent (e.g., THF, DMF)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the aryl triflate or halide precursor in the anhydrous solvent.
-
Add the palladium catalyst and ligand to the reaction mixture.
-
Purge the flask with carbon monoxide gas for a specified period or add the CO-releasing molecule.
-
Introduce the nucleophile to the reaction mixture.
-
Heat the reaction to the desired temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with an appropriate aqueous solution.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired unsymmetrical tetrahydrochrysene derivative.
Causality of Experimental Choices:
-
Inert Atmosphere: Palladium catalysts are sensitive to oxygen, which can lead to their deactivation. An inert atmosphere is crucial for maintaining catalytic activity.
-
Anhydrous Solvents: Water can react with the organopalladium intermediates and lead to undesired side products.
-
Ligand: The choice of ligand can significantly influence the efficiency and selectivity of the catalytic cycle.
-
Carbon Monoxide Source: A controlled introduction of carbon monoxide is essential for the carbonylation step.
Visualization of the Synthetic Workflow
Caption: Palladium-catalyzed cross-coupling cycle for tetrahydrochrysene functionalization.
Biological Activity and Therapeutic Potential
The primary biological targets of many tetrahydrochrysene derivatives are the estrogen receptors (ERs), ERα and ERβ.[3][6] These receptors are members of the nuclear receptor superfamily and play crucial roles in a variety of physiological processes, including reproduction, bone maintenance, and cardiovascular health. Dysregulation of estrogen signaling is implicated in several diseases, most notably breast cancer.
Tetrahydrochrysene-based compounds have been developed as fluorescent probes that bind with high affinity to the estrogen receptor, allowing for its visualization in living cells.[5] These probes are valuable tools for studying the intracellular distribution and dynamics of ER.[5] The fluorescence of these compounds is often sensitive to the polarity of their environment, providing insights into the nature of the ligand-binding pocket of the receptor.[4]
The ability to design tetrahydrochrysene derivatives with selective agonist or antagonist activity at ERα and ERβ opens up possibilities for the development of novel therapeutics. For example, an ERβ-selective antagonist like (R,R)-THC could be valuable for studying the specific roles of this receptor subtype in different tissues and disease states.[6]
Estrogen Receptor Signaling Pathway
Caption: Simplified estrogen receptor signaling pathway activated by a THC agonist.
Characterization and Purification
The unambiguous identification and purification of tetrahydrochrysene compounds are critical for both synthetic chemistry and biological studies. A combination of analytical techniques is typically employed.
Table 1: Analytical Techniques for Tetrahydrochrysene Characterization
| Technique | Purpose | Key Information Provided |
| Thin-Layer Chromatography (TLC) | Reaction monitoring and preliminary purity assessment | Retention factor (Rf) values, presence of starting materials and byproducts. |
| Column Chromatography | Purification of the final product | Separation of the desired compound from impurities based on polarity.[8] |
| Recrystallization | Final purification of solid compounds | High-purity crystalline material.[8] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation | ¹H and ¹³C chemical shifts, coupling constants, and through-space correlations (e.g., NOESY) to determine the precise chemical structure and stereochemistry. |
| Mass Spectrometry (MS) | Molecular weight determination | Precise mass-to-charge ratio (m/z) to confirm the molecular formula. |
| X-ray Crystallography | Definitive stereochemical assignment | Three-dimensional atomic coordinates, providing unequivocal proof of the relative and absolute stereochemistry. |
Protocol: Purification by Column Chromatography
This is a general procedure for the purification of a tetrahydrochrysene derivative.[8]
Materials:
-
Crude reaction mixture
-
Silica gel (appropriate mesh size)
-
Eluent system (e.g., a mixture of hexanes and ethyl acetate)
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare a slurry of silica gel in the less polar solvent of the eluent system.
-
Pack the chromatography column with the silica slurry, ensuring no air bubbles are trapped.
-
Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel.
-
Carefully load the adsorbed sample onto the top of the packed column.
-
Begin eluting the column with the chosen solvent system, starting with a low polarity and gradually increasing it if necessary (gradient elution).
-
Collect fractions in separate tubes and monitor the elution by TLC.
-
Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
Trustworthiness of the Protocol: This protocol is a standard and widely validated method for the purification of organic compounds. The use of TLC for monitoring ensures that fractions are collected selectively, leading to a high degree of purity in the final product.
Future Directions and Conclusion
The study of tetrahydrochrysene compounds continues to be a vibrant and promising area of research. The development of new stereoselective synthetic methods will enable the creation of increasingly complex and functionally diverse derivatives. Further exploration of their interactions with a broader range of biological targets beyond the estrogen receptors may uncover new therapeutic applications. The unique photophysical properties of some tetrahydrochrysene derivatives also suggest potential applications in materials science and bioimaging.
References
- Katzenellenbogen, J. A., et al. (n.d.). Studies using fluorescent tetrahydrochrysene estrogens for in situ visualization of the estrogen receptor in living cells. PubMed.
- Hwang, K. J. (1991). Tetrahydrochrysene and cyclofenil derivatives as fluorescent probes of the estrogen receptor. IDEALS.
- (2023). Stereoselective total synthesis of (3Z)- and (3E)
- Wikipedia. (n.d.). (R,R)-Tetrahydrochrysene.
- BenchChem. (2025). Technical Support Center: Synthesis of 3,4-Epoxy-1,2,3,4-tetrahydrochrysene.
- Wikipedia. (n.d.). (S,S)-Tetrahydrochrysene.
- (2024).
- (n.d.).
- (n.d.). Biological Activities of Tetrahydroisoquinolines Derivatives.
- (n.d.). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC - NIH.
- (n.d.). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. PMC - PubMed Central.
- (n.d.). The discovery of tetrahydrofluorenones as a new class of estrogen receptor ??-subtype selective ligands.
- Schwarcz, J. (2024). The Beginnings of Chemical Synthesis. McGill University.
- (2025). Stereoselective Synthesis and Biological Evaluation of Perhydroquinoxaline-Based κ Receptor Agonists. PMC - NIH.
- Sun, F., Huang, X., & Ye, S. (2010). Diastereoselective synthesis of 4-hydroxytetralones via a cascade Stetter-aldol reaction catalyzed by N-heterocyclic carbenes. Semantic Scholar.
- (2011). Early drug discovery and the rise of pharmaceutical chemistry. PubMed.
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- 4. Tetrahydrochrysene and cyclofenil derivatives as fluorescent probes of the estrogen receptor | IDEALS [ideals.illinois.edu]
- 5. Studies using fluorescent tetrahydrochrysene estrogens for in situ visualization of the estrogen receptor in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (R,R)-Tetrahydrochrysene - Wikipedia [en.wikipedia.org]
- 7. Stereoselective total synthesis of (3Z)- and (3E)-elatenynes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
The Genesis of a Scaffold: Early Studies on 5,6,11,12-Tetrahydrochrysene
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Rigid Framework for Biological Exploration
In the landscape of medicinal chemistry and organic synthesis, the quest for novel molecular scaffolds that can present pharmacophoric groups in a well-defined three-dimensional space is perpetual. One such scaffold, 5,6,11,12-tetrahydrochrysene, a partially hydrogenated polycyclic aromatic hydrocarbon (PAH), has emerged from the annals of classic organic synthesis to become a cornerstone for the development of selective ligands for nuclear receptors. This guide delves into the seminal early studies that laid the groundwork for our understanding of this fascinating molecule, from its initial synthesis to its preliminary characterization and the nascent explorations of its biological relevance. We will navigate the foundational chemistry that brought this molecule to life and the analytical techniques of the era that confirmed its structure, providing a rich historical and technical context for contemporary researchers.
I. The Dawn of Synthesis: Constructing the Tetrahydrochrysene Core
The early syntheses of the 5,6,11,12-tetrahydrochrysene skeleton were rooted in the powerful ring-forming reactions of the mid-20th century. A significant approach, exemplified by the work of Nasipuri and Roy in 1960, utilized a strategy analogous to the renowned Robinson annulation to build the tetracyclic framework. This method showcases a logical and efficient construction of the fused ring system, a testament to the ingenuity of early synthetic chemists.
Causality in Experimental Design: The Robinson Annulation Analogue
The choice of a Robinson annulation-type strategy was driven by its reliability in forming six-membered rings onto an existing ketone, a cornerstone of steroid and polycyclic system synthesis.[1][2] The logic unfolds in a two-stage process: a Michael addition to introduce a side chain, followed by an intramolecular aldol condensation to close the new ring. This sequence provides excellent control over the construction of the new carbocyclic ring.
Visualizing the Synthetic Pathway
Caption: A generalized workflow for the synthesis of the tetrahydrochrysene core via a Robinson annulation-type reaction.
II. Foundational Synthetic Protocol: A Step-by-Step Methodology
The following protocol is a representative synthesis of a hydrochrysene derivative, adapted from the early literature, which illustrates the practical application of the aforementioned strategy. This self-validating system relies on the predictable reactivity of the functional groups and the stability of the intermediates.
Protocol: Synthesis of an Octahydro-oxochrysene Derivative
Objective: To construct the tetracyclic core of a hydrochrysene system.
Materials:
-
2-Acetyl-6-methoxynaphthalene
-
Dimethylamine hydrochloride
-
Paraformaldehyde
-
Methyl β-oxoadipate
-
Potassium ethoxide in ethanol
-
Palladium on charcoal (Pd/C) catalyst
-
Polyphosphoric acid
-
Standard laboratory glassware and solvents (benzene, ethanol, ether)
Procedure:
-
Mannich Reaction:
-
A mixture of 2-acetyl-6-methoxynaphthalene, dimethylamine hydrochloride, and paraformaldehyde in ethanol is refluxed to yield the Mannich base, 2-(β-dimethylaminopropionyl)-6-methoxynaphthalene.
-
Causality: This step introduces a reactive handle that will be converted into a Michael acceptor in the subsequent step.
-
-
Methiodide Formation and Michael Addition:
-
The Mannich base is treated with methyl iodide to form the quaternary ammonium salt (methiodide).
-
This methiodide is then reacted with the potassium salt of methyl β-oxoadipate in benzene. The reaction is initiated in the cold and then refluxed to drive the Michael addition to completion.
-
Causality: The methiodide is an excellent leaving group, facilitating an in-situ elimination to the vinyl ketone, which is the active Michael acceptor. The β-oxoadipate acts as the nucleophilic Michael donor.
-
-
Hydrolysis and Decarboxylation:
-
The resulting product is hydrolyzed with aqueous potassium hydroxide, followed by acidification and heating to effect decarboxylation, yielding a keto-acid.
-
Causality: This sequence removes the ester group and prepares the molecule for the subsequent cyclization.
-
-
Esterification and Catalytic Hydrogenation:
-
The keto-acid is esterified with methanolic HCl.
-
The resulting ester is then catalytically hydrogenated using a palladium catalyst to reduce the naphthalene ring system.
-
Causality: Hydrogenation at this stage creates the desired partially saturated ring system.
-
-
Cyclization:
-
The hydrogenated product is hydrolyzed back to the acid, which is then treated with polyphosphoric acid at elevated temperatures to induce an intramolecular Friedel-Crafts acylation, closing the final ring and forming the octahydro-methoxy-dioxochrysene.
-
Causality: Polyphosphoric acid is a strong dehydrating agent and acid catalyst, ideal for promoting this type of cyclization.
-
-
Reduction to the Final Product:
-
Further reduction steps, such as a Clemmensen or Wolff-Kishner reduction, would be employed to remove the keto functionalities, leading to the 5,6,11,12-tetrahydrochrysene scaffold.
-
III. Characterization in an Earlier Era: Confirming the Structure
In the absence of routine high-field NMR and mass spectrometry, chemists of the mid-20th century relied on a combination of physical constants and other spectroscopic methods to elucidate and confirm the structures of newly synthesized molecules.
Physicochemical and Spectroscopic Data
| Property | Observation | Significance |
| Melting Point | Sharp and reproducible | A key indicator of purity. The melting point for 5,6,11,12-tetrahydrochrysene is reported as 158-160 °C. |
| Elemental Analysis | %C and %H consistent with C18H16 | Confirms the molecular formula. |
| UV-Visible Spectroscopy | Characteristic absorption maxima | The UV spectrum would show absorptions characteristic of the naphthalene-like chromophore, distinct from the fully aromatic chrysene. The partially saturated rings would cause a blue shift (hypsochromic shift) compared to the fully conjugated system.[3][4] |
| Infrared Spectroscopy | C-H stretching and bending frequencies | Would confirm the presence of both aromatic and aliphatic C-H bonds. |
Purification Techniques of the Time
The purification of solid products like 5,6,11,12-tetrahydrochrysene heavily relied on:
-
Recrystallization: The primary method for purifying solid organic compounds. The choice of solvent was critical to obtain high-purity crystals.
-
Column Chromatography: Using adsorbents like alumina or silica gel to separate the desired product from reaction byproducts and starting materials.
IV. Early Biological Insights: From PAHs to Potential Endocrine Modulators
The initial biological interest in polycyclic aromatic hydrocarbons was largely driven by their association with carcinogenesis. Chrysene itself was identified as a component of coal tar and was studied for its potential toxicity.[2][5]
Early Toxicological Context
Early studies on PAHs established a link between these compounds and cancer.[2] However, the biological activity of their hydrogenated derivatives, such as 5,6,11,12-tetrahydrochrysene, was not extensively explored in the earliest literature. It was generally understood that hydrogenation could alter the biological properties of a PAH, often reducing its carcinogenicity by disrupting the planarity and electronic nature of the aromatic system.
Emerging Endocrine Activity
While the seminal work focused on synthesis, later studies, particularly in the late 20th century, began to uncover the potential for hydroxylated derivatives of 5,6,11,12-tetrahydrochrysene to act as ligands for the estrogen receptor.[6][7] This discovery shifted the scientific focus from toxicology to endocrinology and drug design, highlighting the versatility of this rigid scaffold. The developmental toxicity of hydroxylated chrysene metabolites has also been a subject of more recent investigation.[6]
V. Conclusion: A Foundation for Modern Drug Discovery
The early studies on 5,6,11,12-tetrahydrochrysene provide a compelling narrative of chemical discovery and the evolution of scientific inquiry. The elegant synthetic strategies developed in the mid-20th century, reliant on fundamental principles of organic reactivity, successfully constructed a molecular framework that would later prove to be of immense value in the field of medicinal chemistry. The meticulous characterization, using the tools available at the time, laid an indisputable foundation for future work. For contemporary researchers, this historical perspective not only offers an appreciation for the foundations of their field but also provides insights into the chemical logic that continues to drive the synthesis of complex and biologically active molecules. The journey of 5,6,11,12-tetrahydrochrysene from a synthetic target in the realm of classic organic chemistry to a privileged scaffold in modern drug discovery is a powerful illustration of how fundamental research can pave the way for future therapeutic innovations.
References
-
Title: Synthesis and Spectroscopic Characterization of Two Azatetrahydrochrysenes as Potential Fluorescent Ligands for the Estrogen Receptor Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Robinson annulation Source: Wikipedia URL: [Link]
-
Title: CHRYSENE Source: CDC Stacks URL: [Link]
-
Title: Chrysene, a four-ring polycyclic aromatic hydrocarbon, induces hepatotoxicity in mice by activation of the aryl hydrocarbon receptor (AhR) Source: PubMed URL: [Link]
-
Title: Developmental toxicity of hydroxylated chrysene metabolites in zebrafish embryos Source: PubMed URL: [Link]
-
Title: 5,6,11,12-Tetrahydrochrysene Source: PubChem URL: [Link]
-
Title: Characterization of the spectroscopic properties of a tetrahydrochrysene system containing a rigidified hydroxynitrostilbene chromophore: an inherently fluorescent ligand designed for the estrogen receptor Source: PubMed URL: [Link]
-
Title: (R,R)-Tetrahydrochrysene Source: Wikipedia URL: [Link]
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- 3. pubs.acs.org [pubs.acs.org]
- 4. Characterization of the spectroscopic properties of a tetrahydrochrysene system containing a rigidified hydroxynitrostilbene chromophore: an inherently fluorescent ligand designed for the estrogen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chrysene, a four-ring polycyclic aromatic hydrocarbon, induces hepatotoxicity in mice by activation of the aryl hydrocarbon receptor (AhR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Developmental toxicity of hydroxylated chrysene metabolites in zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (R,R)-Tetrahydrochrysene - Wikipedia [en.wikipedia.org]
fundamental properties of 5,6,11,12-Tetrahydrochrysene
An In-depth Technical Guide to the Core Properties of 5,6,11,12-Tetrahydrochrysene
Introduction
5,6,11,12-Tetrahydrochrysene is a polycyclic hydrocarbon built upon a partially saturated chrysene framework. While not a household name in pharmacology, this rigid, three-dimensional scaffold has emerged as a "privileged structure" in medicinal chemistry. Its true significance lies not in its inherent biological activity, but in its role as a foundational blueprint for designing highly selective and potent modulators of critical biological targets. This guide provides a deep dive into the fundamental properties of the 5,6,11,12-tetrahydrochrysene core, offering researchers and drug development professionals the foundational knowledge required to leverage this unique molecular architecture. We will explore its physicochemical characteristics, synthesis, and reactivity before delving into its most prominent application: the development of next-generation selective estrogen receptor modulators (SERMs).
Part 1: Core Physicochemical and Structural Properties
The defining feature of the 5,6,11,12-tetrahydrochrysene scaffold is its rigid, non-planar geometry. This structure provides a fixed orientation for substituents, a critical feature for achieving specific interactions with protein binding pockets.
Chemical Identifiers and Molecular Properties
A summary of the key identifiers and computed properties for the 5,6,11,12-tetrahydrochrysene molecule is presented below.[1]
| Property | Value | Source |
| IUPAC Name | 5,6,11,12-tetrahydrochrysene | PubChem[1] |
| CAS Number | 18930-97-7 | PubChem[1] |
| Molecular Formula | C₁₈H₁₆ | PubChem[1] |
| Molecular Weight | 232.3 g/mol | PubChem[1] |
| InChIKey | NYZDIQPEOJSBLZ-UHFFFAOYSA-N | PubChem[1] |
| SMILES | C1CC2=C(CCC3=CC=CC=C32)C4=CC=CC=C41 | PubChem[1] |
| Melting Point | 105 °C | Stenutz[2] |
| XLogP3-AA | 4 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 0 | PubChem[1] |
Structural Analysis
The molecule consists of four fused rings. Two are aromatic, while the central two are partially saturated, imparting a distinct three-dimensional conformation. This structure is foundational for its use in creating stereochemically precise therapeutic agents.
Caption: 2D structure of 5,6,11,12-tetrahydrochrysene.
Part 2: Synthesis of the Tetrahydrochrysene Core
The construction of the tetrahydrochrysene framework is a key step in the synthesis of its biologically active derivatives. A common and effective strategy involves a Lewis acid-mediated double cyclization reaction. This approach provides a high degree of control over the final stereochemistry of the molecule.
Synthetic Workflow Overview
The synthesis generally begins with the preparation of α-alkyl-β-arylpropionic esters, which undergo an acyloin condensation. The resulting intermediate is then subjected to a double Friedel-Crafts-type cyclization, promoted by a Lewis acid, to yield the tetracyclic core. This process is particularly powerful for creating enantiomerically pure versions of substituted tetrahydrochrysenes.[3]
Caption: General workflow for the synthesis of the tetrahydrochrysene scaffold.
Representative Experimental Protocol: Double Cyclization
This protocol is a representative example based on methodologies described in the literature for synthesizing derivatives of this scaffold.[3]
-
Preparation of the Diol: The precursor diol is synthesized via an acyloin condensation of the appropriate enantiomerically pure α-alkyl-β-arylpropionic esters.
-
Reaction Setup: The diol is dissolved in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon). The solution is cooled to a low temperature (e.g., -78 °C) to control the reaction rate and minimize side products.
-
Addition of Lewis Acid: A Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), is added dropwise to the cooled solution. The Lewis acid acts as a catalyst, promoting the intramolecular electrophilic aromatic substitution (Friedel-Crafts) reactions that form the two new rings.
-
Reaction Progression: The reaction is allowed to warm slowly to room temperature and stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Quenching and Workup: The reaction is quenched by the slow addition of water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the pure 5,6,11,12-tetrahydrochrysene derivative.
Causality Note: The use of a strong Lewis acid is critical for activating the aromatic rings toward electrophilic attack by the carbocations generated from the diol. Performing the reaction at low temperatures is essential to control the high reactivity of the intermediates and prevent epimerization, thus preserving the desired stereochemistry.
Part 3: Spectroscopic and Analytical Characterization
Characterization of the 5,6,11,12-tetrahydrochrysene core relies on standard spectroscopic techniques. The molecule's symmetry and mix of aromatic and aliphatic protons provide a distinct spectral fingerprint.
| Technique | Expected Features |
| ¹H NMR | - Aromatic Region (δ 7.0-8.0 ppm): A series of multiplets corresponding to the protons on the two benzene rings. - Aliphatic Region (δ 2.5-3.5 ppm): Broad singlets or multiplets corresponding to the four methylene (CH₂) groups of the saturated rings. |
| ¹³C NMR | - Aromatic Region (δ 120-140 ppm): Multiple signals for the aromatic carbons. - Aliphatic Region (δ 25-35 ppm): Signals for the sp³-hybridized methylene carbons. |
| Mass Spec. | - Molecular Ion (M⁺): A strong peak at m/z = 232.125, corresponding to the exact mass of C₁₈H₁₆.[1] |
| IR Spec. | - C-H stretching (aromatic): Peaks above 3000 cm⁻¹. - C-H stretching (aliphatic): Peaks below 3000 cm⁻¹. - C=C stretching (aromatic): Peaks around 1600 cm⁻¹ and 1450 cm⁻¹. |
Note: Specific chemical shifts and coupling constants would be dependent on the solvent and the specific spectrometer used. Data for derivatives, such as 2,8-dimethoxy-5,6,11,12-tetrahydrochrysene, can provide a useful reference for assigning spectra.[4]
Part 4: The Tetrahydrochrysene Scaffold in Drug Discovery
The primary importance of 5,6,11,12-tetrahydrochrysene is as a scaffold for developing SERMs. These compounds can exhibit different activities (agonist or antagonist) on the two main estrogen receptor subtypes, ERα and ERβ. This selectivity is crucial for developing therapies that target specific tissues while minimizing side effects.
The Estrogen Receptor Connection
The rigid, three-dimensional structure of the tetrahydrochrysene core mimics the steroid nucleus of endogenous estrogens like estradiol. This allows it to fit into the ligand-binding pocket of estrogen receptors. By carefully placing substituents on this scaffold, it is possible to fine-tune the interaction with each receptor subtype, leading to highly selective ligands.
Key Derivatives and Structure-Activity Relationships (SAR)
A significant breakthrough in this area was the development of stereoisomers of 5,11-diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol. These compounds demonstrated that subtle changes in stereochemistry and substituent size could dramatically alter biological activity.[3][5]
| Compound | ERα Activity | ERβ Activity | Key Feature |
| (R,R)-THC | Agonist | Antagonist | 10-fold higher affinity for ERβ.[5][6] |
| (S,S)-THC | Agonist | Agonist | Enantiomer of (R,R)-THC with different activity profile.[7] |
This differential activity makes (R,R)-THC a valuable research tool for studying the distinct physiological roles of ERα and ERβ.[5][6]
Caption: Logical flow from the core scaffold to selective biological activity.
Fluorescent Ligands
The tetrahydrochrysene scaffold has also been used to develop fluorescent ligands for the estrogen receptor.[8][9] By incorporating a suitable chromophore, these molecules allow for the visualization and study of receptor localization and dynamics within cells, providing invaluable tools for cell biology and drug screening.
Conclusion
5,6,11,12-Tetrahydrochrysene is a testament to the power of scaffold-based drug design. While unassuming on its own, its rigid and tunable three-dimensional structure provides an exceptional platform for building molecules with high affinity and selectivity for challenging targets like the estrogen receptor subtypes. Understanding the core properties, synthesis, and structure-activity relationships of this scaffold is essential for medicinal chemists seeking to develop novel therapeutics for hormone-dependent cancers, osteoporosis, and other endocrine-related disorders. The insights gained from studying tetrahydrochrysene derivatives continue to inform the design of next-generation selective nuclear receptor modulators.
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An In-depth Technical Guide to the Synthesis and Characterization of 5,6,11,12-Tetrahydrochrysene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of 5,6,11,12-tetrahydrochrysene, a saturated tetracyclic aromatic hydrocarbon. This molecule serves as a core scaffold in medicinal chemistry, particularly in the development of selective estrogen receptor modulators. A thorough understanding of its synthesis and analytical characterization is paramount for researchers engaged in the design and development of novel therapeutics based on this privileged structure.
Introduction: The Significance of the Tetrahydrochrysene Scaffold
5,6,11,12-Tetrahydrochrysene is a foundational structure in the exploration of new chemical entities with potential therapeutic applications. Its rigid, three-dimensional framework provides a unique platform for the spatial orientation of various functional groups, enabling precise interactions with biological targets. Notably, derivatives of this scaffold have been investigated for their potent and selective modulation of estrogen receptors, highlighting their potential in oncology and other areas of medicine.[1] The synthesis of the parent tetrahydrochrysene is the critical first step in accessing a diverse library of analogs for structure-activity relationship (SAR) studies.
Synthesis of 5,6,11,12-Tetrahydrochrysene
The most direct and widely applicable method for the synthesis of 5,6,11,12-tetrahydrochrysene is the catalytic hydrogenation of commercially available chrysene. This method offers high yields and a straightforward purification process.
Catalytic Hydrogenation of Chrysene: A Robust Synthetic Approach
The selective hydrogenation of the two peripheral double bonds of chrysene is achieved using a heterogeneous catalyst, typically palladium on carbon (Pd/C), under a hydrogen atmosphere. The choice of catalyst and reaction conditions is crucial to prevent over-reduction to the fully saturated perhydrochrysene.
Experimental Protocol: Catalytic Hydrogenation of Chrysene
Materials:
-
Chrysene (C₁₈H₁₂)
-
10% Palladium on carbon (Pd/C)
-
Ethyl acetate (reagent grade)
-
Hydrogen gas (high purity)
-
Parr hydrogenation apparatus or similar high-pressure reactor
-
Filtration apparatus (e.g., Buchner funnel with Celite®)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a suitable high-pressure reaction vessel, a solution of chrysene (1.0 eq) in ethyl acetate is prepared. The concentration should be sufficient to ensure complete dissolution at room temperature.
-
Catalyst Addition: To this solution, 10% Pd/C (typically 5-10 mol%) is carefully added. The vessel is then sealed.
-
Hydrogenation: The reaction vessel is connected to a hydrogen gas source and purged several times to remove any air. The vessel is then pressurized with hydrogen to the desired pressure (typically 50-100 psi).
-
Reaction Monitoring: The reaction mixture is stirred vigorously at room temperature. The progress of the reaction can be monitored by observing the uptake of hydrogen and by thin-layer chromatography (TLC) analysis of aliquots.
-
Workup: Upon completion of the reaction (cessation of hydrogen uptake), the hydrogen pressure is carefully released. The reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst. The filter cake is washed with additional ethyl acetate to ensure complete recovery of the product.
-
Purification: The combined filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude product. The crude 5,6,11,12-tetrahydrochrysene can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to afford a white crystalline solid.
Caption: Synthetic workflow for 5,6,11,12-tetrahydrochrysene.
Alternative Synthetic Strategy: Diels-Alder Reaction
While catalytic hydrogenation is the most common approach, a convergent synthesis utilizing a Diels-Alder reaction is also conceptually feasible. This would involve the [4+2] cycloaddition of a suitable diene and dienophile to construct the core tetracyclic ring system. For instance, the reaction of 2-vinylnaphthalene with a suitable dienophile could potentially lead to a precursor that can be further elaborated to 5,6,11,12-tetrahydrochrysene. However, this approach may require more extensive synthetic steps and optimization compared to the direct hydrogenation of chrysene.
Comprehensive Characterization of 5,6,11,12-Tetrahydrochrysene
The unambiguous identification and confirmation of the purity of the synthesized 5,6,11,12-tetrahydrochrysene are essential. A combination of spectroscopic and physical methods is employed for this purpose.
Physical Properties
The following table summarizes the key physical properties of 5,6,11,12-tetrahydrochrysene.[2]
| Property | Value |
| Molecular Formula | C₁₈H₁₆ |
| Molecular Weight | 232.33 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 105-107 °C |
| CAS Number | 18930-97-7 |
Spectroscopic Characterization
NMR spectroscopy is a powerful tool for the structural elucidation of 5,6,11,12-tetrahydrochrysene.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The aromatic protons will appear in the downfield region (typically δ 7.0-8.0 ppm), while the four methylene protons (at positions 5, 6, 11, and 12) will appear as a singlet or a complex multiplet in the upfield region (around δ 2.5-3.5 ppm). The integration of these signals should correspond to a ratio of 8:8 (aromatic:aliphatic).
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule. The spectrum is expected to show signals for the aromatic carbons in the range of δ 120-140 ppm and signals for the aliphatic carbons at approximately δ 25-35 ppm.
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
-
Electron Ionization (EI-MS): The mass spectrum of 5,6,11,12-tetrahydrochrysene is expected to show a prominent molecular ion peak (M⁺) at m/z = 232, corresponding to the molecular weight of the compound. The fragmentation pattern may show losses of small neutral molecules or radicals, providing further structural information. Common fragmentation pathways for polycyclic aromatic hydrocarbons involve the loss of hydrogen atoms or small hydrocarbon fragments.
Caption: Analytical techniques for characterizing the compound.
Conclusion
The synthesis of 5,6,11,12-tetrahydrochrysene via the catalytic hydrogenation of chrysene is a reliable and efficient method for obtaining this important molecular scaffold. Its proper characterization using a suite of analytical techniques, including NMR and mass spectrometry, is crucial for ensuring its identity and purity. This foundational knowledge is indispensable for researchers in medicinal chemistry and drug development who utilize the tetrahydrochrysene core to design and synthesize novel therapeutic agents.
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chemical structure of 5,6,11,12-Tetrahydrochrysene
An In-Depth Technical Guide to 5,6,11,12-Tetrahydrochrysene: Synthesis, Structure, and Application
Introduction
5,6,11,12-Tetrahydrochrysene is a saturated derivative of the polycyclic aromatic hydrocarbon (PAH) chrysene. While chrysene itself is a product of incomplete combustion of organic matter, the partially hydrogenated tetrahydrochrysene core has emerged as a privileged scaffold in medicinal chemistry.[1] Its rigid, three-dimensional structure provides a unique framework for the spatial presentation of functional groups, making it a valuable building block in the design of targeted therapeutics. This guide provides a comprehensive overview of the chemical synthesis, structural properties, and key applications of the 5,6,11,12-tetrahydrochrysene core, with a particular focus on its role in the development of selective estrogen receptor modulators.
Molecular Structure and Physicochemical Properties
5,6,11,12-Tetrahydrochrysene possesses a tetracyclic framework consisting of three benzene rings fused to a central, non-aromatic cyclohexane ring. This structure results in a non-planar geometry, which is crucial for its interaction with biological targets.
Caption: Chemical structure of 5,6,11,12-Tetrahydrochrysene.
Table 1: Physicochemical Properties of 5,6,11,12-Tetrahydrochrysene
| Property | Value | Source |
| IUPAC Name | 5,6,11,12-tetrahydrochrysene | [2] |
| CAS Number | 18930-97-7 | [2] |
| Molecular Formula | C₁₈H₁₆ | [2] |
| Molecular Weight | 232.32 g/mol | [3] |
| Melting Point | 105 °C | [4] |
| SMILES | C1CC2=C(CCC3=CC=CC=C32)C4=CC=CC=C41 | [2] |
| InChIKey | NYZDIQPEOJSBLZ-UHFFFAOYSA-N | [2] |
Synthesis Strategies
The synthesis of the 5,6,11,12-tetrahydrochrysene core can be approached in two primary ways: by reduction of the parent aromatic system or by construction of the tetracyclic framework through cyclization reactions.
Catalytic Hydrogenation of Chrysene
A direct method for the synthesis of 5,6,11,12-tetrahydrochrysene is the catalytic hydrogenation of chrysene.[5][6] This method involves the selective reduction of one of the aromatic rings. The choice of catalyst and reaction conditions is crucial for achieving the desired level of saturation and regioselectivity.[7]
Caption: General workflow for the synthesis of 5,6,11,12-tetrahydrochrysene via catalytic hydrogenation.
Experimental Protocol: Catalytic Hydrogenation of Chrysene
-
Catalyst Preparation: In a high-pressure reactor, add chrysene and a suitable solvent (e.g., ethyl acetate).
-
Reaction Setup: Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 50-100 psi) and heat to a moderate temperature (e.g., 50-80 °C).[7]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Workup: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure 5,6,11,12-tetrahydrochrysene.
Rationale: Palladium on carbon is a common and effective catalyst for the hydrogenation of aromatic rings. The conditions are chosen to be mild enough to selectively reduce one ring without leading to complete saturation of the entire polycyclic system.[8]
Intramolecular Friedel-Crafts Cyclization
An alternative approach involves the construction of the tetracyclic system using intramolecular Friedel-Crafts reactions.[9] This method offers greater control over the substitution pattern of the final molecule. A common strategy is the Haworth synthesis, which involves the acylation of an aromatic substrate followed by reduction and cyclization.[10]
Caption: Retrosynthetic analysis for the construction of the tetrahydrochrysene core via Friedel-Crafts cyclization.
Structural Elucidation and Spectroscopic Analysis
The structure of 5,6,11,12-tetrahydrochrysene can be confirmed using a combination of spectroscopic techniques.
Table 2: Expected Spectroscopic Data for 5,6,11,12-Tetrahydrochrysene
| Technique | Expected Features |
| ¹H NMR | - Aromatic Region (δ 7.0-8.0 ppm): Multiple signals corresponding to the protons on the two intact benzene rings. - Aliphatic Region (δ 2.5-3.5 ppm): Broad signals corresponding to the eight methylene protons of the central saturated ring. |
| ¹³C NMR | - Aromatic Region (δ 120-140 ppm): Signals for the aromatic carbons. - Aliphatic Region (δ 20-40 ppm): Signals for the saturated methylene carbons. |
| IR Spectroscopy | - ~3100-3000 cm⁻¹: Aromatic C-H stretching.[11] - ~2960-2850 cm⁻¹: Aliphatic C(sp³)-H stretching.[12] - ~1600-1450 cm⁻¹: Aromatic C=C stretching. - ~900-675 cm⁻¹: C-H out-of-plane bending (fingerprint region).[11] |
| Mass Spectrometry | - Molecular Ion (M⁺): A strong peak at m/z = 232. - Fragmentation: Likely fragmentation patterns would involve the loss of ethylene (C₂H₄) or other small neutral molecules from the saturated ring. |
Applications in Drug Discovery: A Scaffold for Estrogen Receptor Modulators
The true significance of the 5,6,11,12-tetrahydrochrysene scaffold lies in its application in drug discovery, particularly in the development of ligands for the estrogen receptors (ERα and ERβ).[13][14] Substituted derivatives of tetrahydrochrysene have been shown to exhibit potent and selective modulation of these receptors.
A key example is (R,R)-5,11-diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol, often referred to as (R,R)-THC.[14] This compound is a potent ERβ antagonist and an ERα agonist.[15] In contrast, its enantiomer, (S,S)-THC, acts as an agonist for both ERα and ERβ.[16] This stereochemical dependence on activity highlights the precise fit of these ligands within the ligand-binding pockets of the estrogen receptors. The rigid tetrahydrochrysene core serves to orient the crucial hydroxyl and ethyl substituents in a specific three-dimensional arrangement, which dictates the biological response.[17]
Caption: Relationship between the tetrahydrochrysene core and the biological activity of its enantiomeric derivatives.
The development of such selective ligands is of great interest for the treatment of various conditions, including hormone-dependent cancers, osteoporosis, and neurodegenerative diseases.[18]
Conclusion
5,6,11,12-Tetrahydrochrysene is more than just a partially saturated polycyclic aromatic hydrocarbon; it is a foundational structure in modern medicinal chemistry. Its synthesis, achievable through both the reduction of chrysene and de novo construction via cyclization reactions, provides access to a rigid, three-dimensional scaffold. The true value of this core is realized in its substituted derivatives, which have proven to be highly effective and selective modulators of the estrogen receptors. The profound influence of stereochemistry on the biological activity of these derivatives underscores the importance of the tetrahydrochrysene framework in orienting key pharmacophoric features. As research into targeted therapies continues, the 5,6,11,12-tetrahydrochrysene scaffold is likely to remain a significant platform for the design and discovery of novel therapeutic agents.
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PubChem. 5,6,11,12-Tetrahydrochrysene. National Center for Biotechnology Information. [Link]
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An In-depth Technical Guide to the Physical and Chemical Properties of 5,6,11,12-Tetrahydrochrysene
This guide provides a comprehensive technical overview of 5,6,11,12-tetrahydrochrysene, a saturated tetracyclic aromatic hydrocarbon. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data. It delves into the causality behind the compound's observed properties, offering field-proven insights into its characterization and potential applications. Our focus is on building a foundational understanding of this molecular scaffold, which is pivotal in the design of selective biological agents.
Core Molecular Framework and Identifiers
5,6,11,12-Tetrahydrochrysene (C₁₈H₁₆) is a derivative of the polycyclic aromatic hydrocarbon chrysene, distinguished by the saturation of two of its carbon-carbon double bonds within the core ring structure.[1] This partial saturation imparts a distinct three-dimensional conformation, moving it away from the planarity of its parent aromatic compound. This structural nuance is a critical determinant of its chemical behavior and biological activity, particularly when functionalized.
The molecule is systematically identified by several key descriptors essential for database retrieval and computational modeling.
| Identifier | Value |
| IUPAC Name | 5,6,11,12-tetrahydrochrysene[1] |
| CAS Number | 18930-97-7[1][2] |
| Molecular Formula | C₁₈H₁₆[1][2] |
| Molecular Weight | 232.32 g/mol [1][3] |
| InChI | InChI=1S/C18H16/c1-3-7-15-13(5-1)9-11-18-16-8-4-2-6-14(16)10-12-17(15)18/h1-8H,9-12H2[1] |
| SMILES | C1CC2=C(CCC3=CC=CC=C32)C4=CC=CC=C41[1] |
digraph "5_6_11_12_Tetrahydrochrysene" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [penwidth=1.5];// Define nodes for carbon atoms with positions for clarity C1 [pos="0,1.5!", label="C"]; C2 [pos="-1.2,0.75!", label="C"]; C3 [pos="-1.2,-0.75!", label="C"]; C4 [pos="0,-1.5!", label="C"]; C5 [pos="1.2,-0.75!", label="C"]; C6 [pos="1.2,0.75!", label="C"];
C7 [pos="2.4,1.5!", label="C"]; C8 [pos="3.6,0.75!", label="C"]; C9 [pos="3.6,-0.75!", label="C"]; C10 [pos="2.4,-1.5!", label="C"];
C11 [pos="-2.4,1.5!", label="C"]; C12 [pos="-3.6,0.75!", label="C"]; C13 [pos="-3.6,-0.75!", label="C"]; C14 [pos="-2.4,-1.5!", label="C"];
C15 [pos="-4.8,0!", label="CH₂"]; C16 [pos="-4.8,-1.5!", label="CH₂"];
C17 [pos="4.8,0!", label="CH₂"]; C18 [pos="4.8,1.5!", label="CH₂"];
// Define edges for bonds C1 -- C2 [style=dashed]; C2 -- C3; C3 -- C4 [style=dashed]; C4 -- C5; C5 -- C6 [style=dashed]; C6 -- C1;
C6 -- C7; C7 -- C8 [style=dashed]; C8 -- C9; C9 -- C10 [style=dashed]; C10 -- C5;
C2 -- C11; C11 -- C12 [style=dashed]; C12 -- C13; C13 -- C14 [style=dashed]; C14 -- C3;
C12 -- C15; C15 -- C16; C16 -- C13;
C8 -- C17; C17 -- C18; C18 -- C7;
// Add implicit hydrogens for clarity on aromatic rings H1[pos="-0.2, 2.0!", label="H"]; H1 -- C1; H4[pos="0.2, -2.0!", label="H"]; H4 -- C4; H10 [pos="2.6, -2.0!", label="H"]; H10 -- C10; H11 [pos="-2.6, 2.0!", label="H"]; H11 -- C11; H14 [pos="-2.6, -2.0!", label="H"]; H14 -- C14; }
Caption: 2D representation of 5,6,11,12-Tetrahydrochrysene.
Physical Properties
The physical state and solubility of a compound are primary considerations for its handling, formulation, and application in experimental assays. 5,6,11,12-Tetrahydrochrysene is a crystalline solid at standard conditions. Its nonpolar, hydrophobic nature dictates its solubility profile.
| Property | Value | Source |
| Appearance | Crystalline solid | General knowledge |
| Melting Point | 105 °C | [2] |
| Boiling Point | Not available | [4] |
| Solubility | Soluble in nonpolar organic solvents (e.g., dichloromethane, THF, toluene). Sparingly soluble in polar protic solvents. | General chemical principles |
The melting point of 105 °C is indicative of a molecule with significant intermolecular forces, primarily van der Waals interactions arising from the large, rigid tetracyclic structure. The lack of polar functional groups results in poor solubility in aqueous media, a critical factor for consideration in biological assays, often necessitating the use of co-solvents like DMSO.
Spectroscopic Characterization: A Multi-technique Approach
Spectroscopic analysis provides an empirical fingerprint of a molecule's structure. For 5,6,11,12-tetrahydrochrysene, a combination of NMR, IR, UV-Vis, and Mass Spectrometry yields a complete structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for elucidating the precise connectivity and environment of atoms in a molecule.
-
¹H NMR Spectroscopy: The proton NMR spectrum is defined by two distinct regions. The aromatic region (typically δ 7.0-8.0 ppm) features complex multiplets corresponding to the eight protons on the two external benzene rings. The aliphatic region (typically δ 2.5-3.5 ppm) shows signals for the eight protons of the two saturated -CH₂-CH₂- bridges. The specific chemical shifts and coupling patterns in the aromatic region are dictated by the relative positions of the protons on the rings. The protons on the saturated bridges often appear as broad singlets or complex multiplets at room temperature due to conformational flexing of the central ring system.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum corroborates the structure. It will display multiple signals in the aromatic region (δ 120-140 ppm) for the sp²-hybridized carbons and distinct signals in the aliphatic region (δ 20-40 ppm) for the sp³-hybridized carbons of the saturated bridges. The exact number of signals depends on the molecule's symmetry.
Infrared (IR) Spectroscopy
IR spectroscopy provides insight into the functional groups present. For 5,6,11,12-tetrahydrochrysene, the spectrum is characterized by:
-
Aromatic C-H stretching: Sharp peaks just above 3000 cm⁻¹.
-
Aliphatic C-H stretching: Stronger peaks just below 3000 cm⁻¹.
-
Aromatic C=C stretching: A series of absorptions in the 1450-1600 cm⁻¹ region.
The absence of strong signals for hydroxyl (-OH), carbonyl (C=O), or amine (-NH) groups confirms the hydrocarbon nature of the molecule.
UV-Visible Spectroscopy
The UV-Vis spectrum is governed by electronic transitions within the aromatic portions of the molecule. Unlike its fully conjugated parent, chrysene, the saturated links in 5,6,11,12-tetrahydrochrysene interrupt the π-system. This results in a spectrum that resembles a substituted naphthalene or biphenyl system rather than a larger polycyclic aromatic hydrocarbon. The absorption maxima (λmax) are typically found in the ultraviolet region, and the spectrum is sensitive to solvent polarity.[5][6]
Mass Spectrometry
Mass spectrometry confirms the molecular weight of the compound. For 5,6,11,12-tetrahydrochrysene, the molecular ion peak (M⁺) will be observed at an m/z ratio corresponding to its molecular weight (approximately 232.32). Fragmentation patterns can provide further structural information, often involving the loss of ethylene units from the saturated bridges.
Experimental Protocol: Acquiring a ¹H NMR Spectrum
Trustworthy data is the bedrock of scientific advancement. This protocol outlines a self-validating system for obtaining a high-quality ¹H NMR spectrum.
Objective: To obtain a publication-quality ¹H NMR spectrum of 5,6,11,12-tetrahydrochrysene for structural verification.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the compound into a clean, dry vial.
-
Add approximately 0.7 mL of deuterated chloroform (CDCl₃), a standard solvent for nonpolar analytes.
-
Ensure the sample is fully dissolved. If not, gentle warming or sonication may be applied.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
-
The use of CDCl₃ is strategic; its residual proton signal at δ 7.26 ppm serves as a convenient internal reference.
-
-
Instrument Setup (400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the CDCl₃. This step is crucial for maintaining a stable magnetic field.
-
Shim the magnetic field to achieve homogeneity. This is an iterative process aimed at maximizing signal resolution, resulting in sharp, symmetrical peaks. A well-shimmed sample is the first mark of a reliable spectrum.
-
-
Data Acquisition:
-
Acquire a standard proton spectrum using the following parameters:
-
Pulse Angle: 30-45 degrees (to ensure full relaxation between scans without saturation).
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay: 2 seconds (ensuring quantitative accuracy is not the primary goal here, but allowing sufficient relaxation).
-
Number of Scans: 16-64 scans (to improve signal-to-noise ratio).
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually to ensure all peaks are in positive, absorptive mode.
-
Calibrate the chemical shift axis by setting the residual CDCl₃ peak to δ 7.26 ppm.
-
Integrate the signals. The ratio of the aromatic to aliphatic proton integrals should be consistent with the 8:8 ratio in the molecule.
-
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An In-Depth Technical Guide to 5,6,11,12-Tetrahydrochrysene: A Core Scaffold for Biomedical Research
Executive Summary: 5,6,11,12-Tetrahydrochrysene is a non-planar, partially saturated polycyclic aromatic hydrocarbon (PAH). While not a therapeutic agent itself, its rigid tetracyclic framework serves as a foundational scaffold in medicinal chemistry and chemical biology. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, and, most critically, its pivotal role in the development of selective estrogen receptor modulators (SERMs) and advanced fluorescent probes for biological imaging. Detailed protocols for a representative synthesis, expected analytical characterization, and essential safety procedures are provided for researchers and drug development professionals.
Chemical Identity and Physicochemical Properties
5,6,11,12-Tetrahydrochrysene is systematically named according to IUPAC nomenclature based on the chrysene ring system, with saturation specified at the 5, 6, 11, and 12 positions.[1] Its core identity and known properties are summarized below.
| Identifier | Value | Source |
| IUPAC Name | 5,6,11,12-tetrahydrochrysene | [1] |
| Synonyms | Chrysene, 5,6,11,12-tetrahydro- | [1] |
| CAS Registry No. | 18930-97-7 | [1][2] |
| Molecular Formula | C₁₈H₁₆ | [1][2] |
| Molecular Weight | 232.33 g/mol | [2] |
| Appearance | White to off-white crystalline solid (Expected) | N/A |
| Melting Point | 105 °C | N/A |
| Boiling Point | Data not available | N/A |
| Solubility | Insoluble in water; Soluble in non-polar organic solvents like dichloromethane, THF, toluene. | N/A |
The Tetrahydrochrysene Scaffold in Drug Discovery and Chemical Biology
The significance of the 5,6,11,12-tetrahydrochrysene (THC) scaffold lies not in its intrinsic biological activity, but in its unique structural properties that make it a "privileged scaffold" for two key areas of research: estrogen receptor modulation and fluorescent probe design.
Rationale: A Rigidified Stilbene Mimic for Estrogen Receptor Targeting
Many non-steroidal estrogens, such as diethylstilbestrol (DES), are based on a stilbene core. This structure allows them to adopt a conformation that mimics the steroidal shape of estradiol, enabling high-affinity binding to the estrogen receptor (ER). The THC framework essentially locks a stilbene-like moiety into a rigid, planarized conformation.[3] This pre-organization reduces the entropic penalty of binding to the receptor, making it an excellent foundation for potent ER ligands.
Derivatives of THC have been instrumental in developing Selective Estrogen Receptor Modulators (SERMs). By strategically placing substituents on the tetracyclic core, chemists can fine-tune the ligand's interaction with the two ER subtypes, ERα and ERβ. This allows for the creation of compounds that act as agonists (activators) at one receptor subtype while acting as antagonists (inhibitors) at the other.[4] For example, (R,R)-5,11-diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol is a well-studied SERM that functions as an ERα agonist and a potent ERβ antagonist.[4][5] This subtype selectivity is critical for developing therapies that can, for instance, maintain bone density (an ERα-mediated effect) without stimulating proliferation in uterine or breast tissue (an ERβ-mediated effect).
Caption: Mechanism of ER subtype-selectivity by a THC derivative.
Application as an Inherently Fluorescent Probe
The same structural rigidity that confers high-affinity binding also makes the THC scaffold an excellent fluorophore. The embedded stilbene chromophore, when held in a planar conformation, exhibits efficient and environmentally sensitive fluorescence.[3] By incorporating electron-donating groups (like hydroxyls) and electron-accepting groups (like nitriles or ketones) onto the THC core, researchers have created "donor-acceptor" fluorescent probes.[3]
These probes have two key features:
-
High Binding Affinity: They retain the ability to bind strongly and specifically to the estrogen receptor.
-
Environment-Sensitive Fluorescence: Their fluorescence emission spectrum shifts to longer wavelengths in more polar environments. The ligand-binding pocket of the ER provides a unique microenvironment. Consequently, the fluorescence of a THC probe is distinctly different when it is free in the aqueous buffer versus when it is bound to the receptor.[3]
This property allows for the direct visualization of estrogen receptors in living cells using fluorescence microscopy and enables the development of fluorometric assays to quantify receptor levels without the need for radioactive ligands.
Representative Synthesis and Purification
While the original 1959 synthesis is not readily accessible, a robust and logical synthetic route to the 5,6,11,12-tetrahydrochrysene core can be envisioned through a powerful sequence involving a Diels-Alder reaction followed by aromatization. This approach is a cornerstone of polycyclic synthesis.[6]
Reaction Scheme:
-
Diels-Alder Cycloaddition: 1-Vinylnaphthalene reacts as the diene with benzoquinone as the dienophile to form the tetracyclic adduct.
-
Reductive Aromatization: The diketone adduct is treated with a reducing agent and then subjected to acid-catalyzed dehydration to yield the final aromatic system.
Caption: Representative two-step synthesis of the THC core.
Step-by-Step Experimental Protocol
Materials:
-
1-Vinylnaphthalene (1.0 eq)
-
1,4-Benzoquinone (1.1 eq)
-
Toluene, anhydrous
-
Zinc dust (4.0 eq)
-
Glacial Acetic Acid
-
Concentrated Hydrochloric Acid (HCl)
-
Dichloromethane (DCM)
-
Hexanes
-
Magnesium Sulfate (MgSO₄)
-
Silica Gel (for chromatography)
Procedure:
Step 1: Diels-Alder Cycloaddition
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1-vinylnaphthalene (1.0 eq) and 1,4-benzoquinone (1.1 eq).
-
Add anhydrous toluene to achieve a reactant concentration of approximately 0.5 M.
-
Heat the mixture to reflux (approx. 110 °C) under a nitrogen atmosphere for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature. The crude adduct may precipitate.
-
Remove the solvent under reduced pressure using a rotary evaporator. The resulting solid is the crude tetracyclic adduct.
Step 2: Reductive Aromatization
-
Transfer the crude adduct to a new flask and add glacial acetic acid.
-
Slowly add zinc dust (4.0 eq) in portions to control the initial exotherm.
-
Stir the suspension vigorously at room temperature for 4 hours.
-
After the reduction is complete, carefully add concentrated HCl and heat the mixture to 80 °C for 2 hours to effect dehydration and aromatization.
-
Cool the mixture to room temperature and pour it over ice water.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification:
-
The crude product is purified by flash column chromatography on silica gel.
-
A gradient elution system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., 0% to 5% ethyl acetate in hexanes), is typically effective.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent to yield 5,6,11,12-tetrahydrochrysene as a solid.
Expected Analytical Characterization Data
As a self-validating protocol, characterization of the final product is essential. While experimental spectra for the parent compound are not widely published, the expected data based on its structure are as follows:
| Technique | Expected Results |
| ¹H NMR | Due to the molecule's C₂ symmetry, 5 unique signals are expected. Aromatic region (δ 7.0-8.0 ppm): 4 signals corresponding to the 8 aromatic protons. Aliphatic region (δ 2.5-3.5 ppm): 1 broad singlet or complex multiplet corresponding to the 8 protons of the four CH₂ groups at positions 5, 6, 11, and 12. |
| ¹³C NMR | 9 unique signals are expected. Aromatic region (δ 120-140 ppm): 7 signals (6 CH, 1 quaternary C). Aliphatic region (δ 25-35 ppm): 2 signals for the CH₂ carbons. |
| Mass Spec. (EI) | Molecular Ion (M⁺): m/z = 232.1252 (Exact Mass). The fragmentation pattern would likely show stable aromatic fragments. |
| FT-IR (KBr) | ~3050 cm⁻¹: Aromatic C-H stretch. ~2950-2850 cm⁻¹: Aliphatic C-H stretch. ~1600, 1450 cm⁻¹: Aromatic C=C ring stretching. |
Safety, Handling, and Toxicology
As a member of the polycyclic aromatic hydrocarbon (PAH) class, 5,6,11,12-tetrahydrochrysene must be handled with appropriate caution, assuming it possesses potential toxicity similar to related compounds. Many PAHs are known carcinogens and mutagens.[7][8][9]
Engineering Controls:
-
All manipulations should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side shields or chemical goggles are mandatory.
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Change gloves immediately if contaminated.
-
Body Protection: A standard laboratory coat must be worn.
Handling and Storage:
-
Avoid generating dust.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from oxidizing agents.
Spill and Disposal Procedures:
-
In case of a spill, cordon off the area. Wear appropriate PPE and gently sweep up the solid material, avoiding dust creation. Place in a sealed container for chemical waste disposal.
-
Dispose of waste in accordance with all local, state, and federal regulations for hazardous chemical waste.
Conclusion
5,6,11,12-Tetrahydrochrysene represents a classic example of how a simple hydrocarbon scaffold can become a cornerstone of modern biomedical research. Its value is not intrinsic but is realized through chemical derivatization, providing a rigid and predictable framework to build highly sophisticated molecular tools. For researchers in oncology, endocrinology, and cell biology, understanding the properties and potential of the THC core opens avenues for designing next-generation selective receptor modulators and high-performance imaging agents to probe complex biological systems.
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Stenutz, R. (n.d.). 5,6,11,12-tetrahydrochrysene. In Tables for Chemistry. Retrieved January 14, 2026, from [Link].
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Wikipedia contributors. (2023, December 23). (R,R)-Tetrahydrochrysene. In Wikipedia, The Free Encyclopedia. Retrieved January 14, 2026, from [Link].
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Chemwatch. (2025, July 10). Polycyclic Aromatic Hydrocarbons (PAHs): Ensuring Workplace Safety with Up-to-Date SDSs. Retrieved January 14, 2026, from [Link].
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Chad's Prep. (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry [Video]. YouTube. Retrieved January 14, 2026, from [Link].
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Introduction: The Architectural Significance of the Tetrahydrochrysene Scaffold in Modern Medicinal Chemistry
An In-Depth Technical Guide to the 5,6,11,12-Tetrahydrochrysene Core Scaffold
The 5,6,11,12-tetrahydrochrysene framework represents a pivotal molecular architecture in the field of drug discovery and chemical biology. As a rigid, tetracyclic hydrocarbon, it serves as a foundational scaffold for the design of highly specific and potent modulators of critical biological targets. While its parent structure is of academic interest, its true significance lies in the diverse pharmacological activities exhibited by its derivatives. This guide provides a comprehensive overview of the 5,6,11,12-tetrahydrochrysene core, focusing on its chemical properties, synthesis, and its profound impact on the development of selective estrogen receptor (ER) modulators and advanced fluorescent probes for biological research. For professionals in drug development, understanding this scaffold is key to unlocking new therapeutic agents with refined mechanisms of action.
Core Molecular Profile of 5,6,11,12-Tetrahydrochrysene
The fundamental properties of 5,6,11,12-tetrahydrochrysene define its utility as a chemical scaffold. Its rigid structure provides a fixed three-dimensional conformation that allows for the precise orientation of functional groups, a critical factor in achieving high-affinity and selective binding to protein targets.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₆ | [1][2][3] |
| Molecular Weight | 232.32 g/mol | [1][3] |
| CAS Registry Number | 18930-97-7 | [1][2] |
| IUPAC Name | 5,6,11,12-tetrahydrochrysene | [2] |
| Melting Point | 105 °C | [1] |
Below is a diagram illustrating the core structure and standard numbering convention for the 5,6,11,12-tetrahydrochrysene ring system.
Caption: 2D structure of the 5,6,11,12-tetrahydrochrysene scaffold.
Synthesis and Derivatization Strategies
The synthesis of the tetrahydrochrysene core is a critical step in accessing its pharmacologically active derivatives. The chosen synthetic route often dictates the feasibility of introducing desired functional groups at specific positions. A notable and efficient method involves a Lewis acid-mediated double cyclization reaction.
Causality in Synthetic Design
The decision to employ a double cyclization strategy, such as the one reported for dialkyl THC derivatives, is driven by efficiency and stereochemical control.[4] This approach allows for the construction of the complex tetracyclic system from simpler, often enantiomerically pure precursors. The use of a Lewis acid catalyst is crucial for promoting the intramolecular Friedel-Crafts-type reactions that form the new rings, while careful selection of reaction conditions helps to minimize side reactions like epimerization, thus preserving the desired stereochemistry.[4]
Generalized Experimental Protocol: Asymmetric Synthesis of a Dialkyl-THC Derivative
The following protocol is a generalized representation based on methodologies for synthesizing biologically active tetrahydrochrysene derivatives.[4]
-
Asymmetric Alkylation: An appropriate chiral auxiliary, such as Myers' pseudoephedrine, is acylated and then alkylated to introduce the first stereocenter. This step is foundational for establishing the final stereochemistry of the molecule.
-
Acyloin Condensation: The resulting enantiomerically pure α-alkyl-β-arylpropionic esters are subjected to an acyloin condensation. This step forms the key C-C bond that sets up the subsequent cyclization.
-
Lewis Acid-Mediated Double Cyclization: The acyloin product is treated with a Lewis acid (e.g., boron trifluoride etherate). This promotes a tandem intramolecular cyclization, efficiently forming the tetracyclic tetrahydrochrysene core.
-
Purification: The final product is purified using standard techniques such as column chromatography to isolate the desired diastereomer.
Caption: Generalized workflow for the asymmetric synthesis of the tetrahydrochrysene core.
Application in Drug Development: A Scaffold for Selective Estrogen Receptor Modulators
The most significant application of the tetrahydrochrysene scaffold is in the development of Selective Estrogen Receptor Modulators (SERMs). These compounds can exhibit different activities (agonist or antagonist) on the two main estrogen receptor subtypes, ERα and ERβ. This subtype selectivity is a highly sought-after goal in drug development for treating hormone-dependent cancers, osteoporosis, and menopausal symptoms.
Derivatives of 5,6,11,12-tetrahydrochrysene have been shown to possess a unique pharmacological profile. For instance, (R,R)-cis-diethyl-tetrahydrochrysene-2,8-diol, often referred to as (R,R)-THC, is a potent ERβ antagonist and an ERα agonist.[4][5][6] This dual activity is remarkable and provides a valuable chemical tool for dissecting the distinct physiological roles of the two ER subtypes.
Structure-Activity Relationship (SAR) Insights
Research into a series of cis- and trans-dialkyl tetrahydrochrysenes has revealed critical SAR insights.[4]
-
Substituent Size: The antagonist character for ERβ is progressively enhanced as the size of the alkyl substituents at the 5 and 11 positions increases.
-
Stereochemistry: The stereochemical arrangement (cis vs. trans, and R,R vs. S,S) of the substituents dramatically influences both binding affinity and functional activity at each ER subtype. The (R,R)-cis enantiomer of diethyl-THC was identified as the most potent and selective ERβ antagonist in the series.[4]
This suggests that the rigid tetrahydrochrysene scaffold presents the alkyl groups in a specific geometric orientation that is better accommodated by the ligand-binding pocket of ERβ to induce an antagonist conformation, while the same compound induces an agonist conformation in ERα.
Caption: Differential modulation of estrogen receptors by an (R,R)-THC derivative.
Advanced Applications as Fluorescent Ligands
Beyond direct therapeutic applications, the tetrahydrochrysene scaffold has been ingeniously adapted to create fluorescent probes for studying estrogen receptors.[7][8] By incorporating a donor-acceptor stilbene chromophore into the rigid structure, researchers have developed ligands that exhibit solvent-dependent fluorescence.[7]
These fluorescent ligands are invaluable tools for:
-
Receptor Visualization: Tracking the localization of estrogen receptors within cells.
-
Binding Assays: Developing high-throughput screening assays to identify new ER modulators.
-
Conformational Studies: Probing the conformational changes in the receptor upon ligand binding.
The synthesis of aza-analogs of tetrahydrochrysene has also been explored to fine-tune the spectroscopic properties, creating probes with enhanced environmental sensitivity, particularly to pH changes.[9]
Spectroscopic and Analytical Characterization
The structural elucidation of novel tetrahydrochrysene derivatives relies on a standard suite of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for confirming the core structure and determining the regiochemistry and stereochemistry of substituents. The signals in the aliphatic region confirm the "tetrahydro" nature of the central rings, while the aromatic region delineates the substitution pattern on the outer rings.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular formula by providing a highly accurate mass measurement. Fragmentation patterns can also offer clues about the structure. For example, a dimethoxy-tetrahydrochrysene derivative has been characterized using GC-MS.[10]
-
UV-Visible and Fluorescence Spectroscopy: For derivatives designed as fluorescent probes, absorption and emission spectra are critical. These analyses reveal properties like quantum yield and solvatochromism (the change in color with solvent polarity), which are key to their function as environmental sensors.[7][9]
Conclusion and Future Outlook
The 5,6,11,12-tetrahydrochrysene core is far more than a simple polycyclic hydrocarbon; it is a privileged scaffold in medicinal chemistry. Its rigid conformation and amenability to stereocontrolled synthesis have made it an exceptionally valuable platform for developing highly selective estrogen receptor modulators. The resulting compounds, such as (R,R)-THC, are not only potential therapeutic leads but also indispensable research tools for unraveling the complexities of ER signaling. Future work will likely focus on expanding the library of THC derivatives to target other nuclear receptors and on refining the photophysical properties of fluorescent probes for more advanced biological imaging applications. The continued exploration of this versatile scaffold promises to yield new insights and innovations in drug development and chemical biology.
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WikiMed. (R,R)-Tetrahydrochrysene. [Link]
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Carlson, K. E., et al. (1993). Characterization of the spectroscopic properties of a tetrahydrochrysene system containing a rigidified hydroxynitrostilbene chromophore: an inherently fluorescent ligand designed for the estrogen receptor. Photochemistry and photobiology, 57(4), 616–628. [Link]
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Muthyala, R. S., et al. (2002). Estrogen Receptor Subtype-Selective Ligands: Asymmetric Synthesis and Biological Evaluation of cis- and trans-5,11-Dialkyl-5,6,11,12-tetrahydrochrysenes. Journal of Medicinal Chemistry, 45(18), 3932–3945. [Link]
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Kim, J., et al. (1997). Synthesis and Spectroscopic Characterization of Two Azatetrahydrochrysenes as Potential Fluorescent Ligands for the Estrogen Receptor. The Journal of Organic Chemistry, 62(19), 6638–6643. [Link]
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SpectraBase. 2,8-Dimethoxy-5,6,11,12-tetrahydrochrysene. [Link]
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O'Reilly, J. M., et al. (1992). 5,6,11,12-Tetrahydrochrysenes: synthesis of rigid stilbene systems designed to be fluorescent ligands for the estrogen receptor. The Journal of Organic Chemistry, 57(20), 5493–5502. [Link]
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An In-Depth Technical Guide to 5,6,11,12-Tetrahydrochrysene
CAS Number: 18930-97-7
This guide provides a comprehensive technical overview of 5,6,11,12-Tetrahydrochrysene, a saturated tetracyclic aromatic hydrocarbon. The information is curated for researchers, scientists, and professionals in the field of drug development who are interested in the chemical properties, synthesis, and potential applications of this foundational molecular scaffold.
Introduction
5,6,11,12-Tetrahydrochrysene is a hydrocarbon belonging to the chrysene family. Its structure is characterized by a partially hydrogenated chrysene core, resulting in a non-planar conformation. While the parent compound itself is not extensively studied for direct biological activity, it serves as a crucial chemical intermediate and a foundational scaffold for the synthesis of a diverse range of derivatives. Notably, substituted tetrahydrochrysenes have emerged as potent and selective modulators of estrogen receptors, highlighting the significance of this chemical entity in medicinal chemistry and drug discovery.
Physicochemical Properties
A summary of the key physicochemical properties of 5,6,11,12-Tetrahydrochrysene is presented in the table below. It is important to note that experimental values for some properties, such as melting and boiling points, can vary in the literature. The data provided here is a consolidation of available information.
| Property | Value | Source |
| CAS Number | 18930-97-7 | [1] |
| Molecular Formula | C₁₈H₁₆ | [1] |
| Molecular Weight | 232.33 g/mol | [1] |
| IUPAC Name | 5,6,11,12-tetrahydrochrysene | [1] |
| Appearance | Solid (form varies with purification) | |
| Melting Point | Data not consistently available | |
| Boiling Point | Data not consistently available | |
| Solubility | Insoluble in water; soluble in non-polar organic solvents. | [2] |
| LogP | 5.73 (estimated for Chrysene) | [2] |
Synthesis of 5,6,11,12-Tetrahydrochrysene
The primary route for the synthesis of 5,6,11,12-Tetrahydrochrysene is through the catalytic hydrogenation of chrysene. This method selectively reduces the two olefinic bonds in the K-region (5,6 and 11,12 positions) of the chrysene molecule without affecting the aromaticity of the other rings.
Experimental Protocol: Catalytic Hydrogenation of Chrysene
This protocol describes a general procedure for the synthesis of 5,6,11,12-Tetrahydrochrysene. Optimization of reaction conditions, including catalyst choice, solvent, temperature, and pressure, may be necessary to achieve desired yields and purity.
Materials:
-
Chrysene
-
Palladium on carbon (Pd/C, 10%) or other suitable catalyst (e.g., Ruthenium-based nanoparticles)
-
High-pressure hydrogenation vessel (e.g., Parr hydrogenator)
-
Anhydrous, inert solvent (e.g., ethanol, ethyl acetate, or tetrahydrofuran)
-
Hydrogen gas (high purity)
-
Inert gas (e.g., nitrogen or argon)
-
Filtration apparatus (e.g., Celite or filter paper)
-
Rotary evaporator
-
Recrystallization solvents (e.g., ethanol, hexanes)
Procedure:
-
Vessel Preparation: Ensure the high-pressure hydrogenation vessel is clean, dry, and free of any contaminants.
-
Charging the Vessel: In the reaction vessel, combine chrysene and the chosen catalyst (typically 5-10 mol% of palladium on carbon).
-
Solvent Addition: Add a suitable volume of an anhydrous, inert solvent to dissolve or suspend the chrysene.
-
Inerting the Atmosphere: Seal the vessel and purge several times with an inert gas (nitrogen or argon) to remove all oxygen.
-
Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure. The reaction is then heated to the target temperature with vigorous stirring. Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Reaction Quenching and Catalyst Removal: Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen gas. Purge the vessel with an inert gas. The catalyst is then removed by filtration through a pad of Celite or a suitable filter medium.
-
Product Isolation: The filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude 5,6,11,12-Tetrahydrochrysene can be purified by recrystallization from a suitable solvent or solvent system to afford the final product.
Caption: Workflow for the synthesis of 5,6,11,12-Tetrahydrochrysene.
Spectroscopic Analysis
The structural elucidation of 5,6,11,12-Tetrahydrochrysene is confirmed through various spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of 5,6,11,12-Tetrahydrochrysene is expected to show distinct signals for the aromatic and aliphatic protons. The aromatic protons will appear in the downfield region (typically δ 7-8 ppm), while the four methylene groups (-CH₂-) at positions 5, 6, 11, and 12 will give rise to signals in the upfield region (typically δ 2-3 ppm). The integration of these signals will correspond to the number of protons in each environment.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the different carbon environments in the molecule. Signals for the aromatic carbons will be observed in the downfield region (typically δ 120-140 ppm), while the aliphatic carbons of the methylene groups will appear in the upfield region (typically δ 20-40 ppm).
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be observed at m/z = 232.33, corresponding to the molecular formula C₁₈H₁₆. Fragmentation patterns can also provide further structural information.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for C-H stretching vibrations. Aromatic C-H stretching will be observed above 3000 cm⁻¹, while aliphatic C-H stretching will appear just below 3000 cm⁻¹. The spectrum will also display characteristic aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.
Applications in Drug Discovery and Organic Synthesis
The primary application of 5,6,11,12-Tetrahydrochrysene is as a molecular scaffold for the synthesis of more complex and biologically active molecules. Its rigid, three-dimensional structure provides a unique framework for the spatial arrangement of functional groups.
Scaffold for Estrogen Receptor Modulators
The most significant application of the 5,6,11,12-Tetrahydrochrysene core is in the development of selective estrogen receptor modulators (SERMs). By introducing hydroxyl and alkyl or other functional groups onto the tetrahydrochrysene backbone, researchers have developed ligands with high affinity and selectivity for the two estrogen receptor subtypes, ERα and ERβ.
For instance, derivatives such as (5R,11R)-5,11-diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol have been shown to be potent ERβ antagonists and ERα agonists.[3][4] This subtype selectivity is of great interest in the development of therapies for a range of conditions, including hormone-dependent cancers, osteoporosis, and neurodegenerative diseases. The tetrahydrochrysene framework allows for precise control over the stereochemistry and substitution patterns, which in turn dictates the biological activity profile of the resulting compounds.
Caption: Role of 5,6,11,12-Tetrahydrochrysene in drug discovery.
Conclusion
5,6,11,12-Tetrahydrochrysene is a key chemical entity that serves as a versatile starting material and structural foundation in organic synthesis and medicinal chemistry. While its direct biological applications are limited, its role as a scaffold for the development of potent and selective estrogen receptor modulators is well-established and continues to be an active area of research. A thorough understanding of its synthesis, properties, and derivatization is essential for scientists working on the design and development of novel therapeutics targeting the estrogen receptor and other biological targets.
References
-
PubChem. 5,6,11,12-Tetrahydrochrysene. National Center for Biotechnology Information. [Link]
-
Wikipedia. (R,R)-Tetrahydrochrysene. [Link]
-
PubChem. Chrysene. National Center for Biotechnology Information. [Link]
-
Shiau AK, Barstad D, Radek JT, et al. Structural characterization of a subtype-selective ligand reveals a novel mode of estrogen receptor antagonism. Nat Struct Biol. 2002;9(5):359-364. [Link]
Sources
Methodological & Application
Application Notes and Protocols for the Synthesis of 5,6,11,12-Tetrahydrochrysene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 5,6,11,12-Tetrahydrochrysene Scaffold
The 5,6,11,12-tetrahydrochrysene core is a privileged tetracyclic hydrocarbon framework that has garnered significant attention in medicinal chemistry and materials science. Its rigid, partially saturated structure provides a unique three-dimensional scaffold for the development of novel therapeutic agents and functional materials. Derivatives of this scaffold have been explored for their potential as estrogen receptor ligands, showcasing the platform's utility in designing molecules with specific biological targets.[1][2] The unique photophysical properties of some derivatives also make them interesting candidates for fluorescent probes and other optical applications.[1]
This guide provides a comprehensive overview of the primary synthetic strategies for accessing 5,6,11,12-tetrahydrochrysene and its derivatives, complete with detailed experimental protocols and an exploration of the underlying chemical principles.
Key Synthetic Strategies: A Mechanistic Overview
The construction of the 5,6,11,12-tetrahydrochrysene ring system can be broadly categorized into two main approaches:
-
Annulation Strategies: These methods involve the construction of the final ring onto a pre-existing tricyclic core. The most prominent examples are the intramolecular Friedel-Crafts reaction and the Diels-Alder reaction.
-
Cyclization of Precursors: This approach utilizes precursors that already contain all the necessary carbon atoms, which are then cyclized to form the tetracyclic system. Photocyclization of stilbene derivatives is a key example of this strategy.
The choice of synthetic route is often dictated by the desired substitution pattern on the final molecule.
I. Intramolecular Friedel-Crafts Reaction: Building the Final Ring
The intramolecular Friedel-Crafts reaction is a powerful tool for forming cyclic ketones, which can then be further modified to yield the desired tetrahydrochrysene derivatives.[3][4] This reaction involves the cyclization of a suitable acyl or alkyl precursor onto an aromatic ring in the presence of a Lewis acid or Brønsted acid catalyst.[4]
Causality in Experimental Choices:
The success of an intramolecular Friedel-Crafts reaction hinges on several factors:
-
Substrate Design: The precursor must possess an electrophilic center (acylium ion or carbocation) and a nucleophilic aromatic ring positioned to allow for intramolecular cyclization. The length of the tether connecting these two moieties is critical, with the formation of six-membered rings being particularly favorable.[3]
-
Catalyst Selection: Strong Lewis acids like AlCl₃ or FeCl₃ are commonly used to generate the reactive electrophile.[4] However, for sensitive substrates, milder conditions using Brønsted acids like polyphosphoric acid (PPA) or trifluoroacetic acid (TFA) may be preferred.[2]
-
Reaction Conditions: The reaction is typically carried out in an inert solvent, and the temperature is carefully controlled to prevent side reactions such as rearrangements or polymerization.
Experimental Protocol: Intramolecular Friedel-Crafts Acylation for a Tetrahydrochrysene Precursor
This protocol describes a general procedure for the intramolecular Friedel-Crafts acylation to form a tetracyclic ketone, a key intermediate for 5,6,11,12-tetrahydrochrysene derivatives.
dot
Caption: Workflow for Intramolecular Friedel-Crafts Acylation.
Materials:
| Reagent/Solvent | Supplier | Grade |
| 4-(Naphthalen-1-yl)butanoic acid | Commercially Available | ≥98% |
| Oxalyl chloride or Thionyl chloride | Commercially Available | Reagent Grade |
| Anhydrous Aluminum Chloride (AlCl₃) | Commercially Available | ≥99% |
| Dichloromethane (DCM), anhydrous | Commercially Available | DriSolv® or equivalent |
| Carbon Disulfide (CS₂), anhydrous | Commercially Available | Reagent Grade |
| Hydrochloric acid, concentrated | Commercially Available | ACS Grade |
| Diethyl ether | Commercially Available | Anhydrous |
| Magnesium Sulfate (MgSO₄), anhydrous | Commercially Available | Reagent Grade |
Procedure:
-
Acid Chloride Formation: To a solution of 4-(naphthalen-1-yl)butanoic acid (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops). Slowly add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise. Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours, or until the evolution of gas ceases. Monitor the reaction by thin-layer chromatography (TLC).
-
Intramolecular Cyclization: In a separate flask, prepare a suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous carbon disulfide or dichloromethane at 0 °C. To this suspension, add the freshly prepared acid chloride solution dropwise via a cannula or dropping funnel. After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. The reaction progress can be monitored by TLC.
-
Work-up: Carefully quench the reaction by pouring it onto crushed ice and concentrated hydrochloric acid. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude tetracyclic ketone can be purified by column chromatography on silica gel or by recrystallization.
-
Reduction to Tetrahydrochrysene: The resulting ketone can be reduced to the corresponding methylene group to afford the 5,6,11,12-tetrahydrochrysene scaffold using standard reduction methods such as the Wolff-Kishner or Clemmensen reduction.
II. Diels-Alder Reaction: A Convergent Approach
The Diels-Alder reaction provides a powerful and convergent method for constructing the 5,6,11,12-tetrahydrochrysene skeleton.[5][6] This [4+2] cycloaddition reaction involves the reaction of a conjugated diene with a dienophile to form a six-membered ring.[5][6]
Causality in Experimental Choices:
-
Diene and Dienophile Selection: For the synthesis of tetrahydrochrysene derivatives, a common strategy involves the reaction of a diene, such as a substituted 1-vinylnaphthalene, with a dienophile like benzoquinone. The electronic nature of the substituents on both the diene and dienophile can significantly influence the reaction rate and regioselectivity. Electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerate the reaction.[7]
-
Reaction Conditions: The reaction is often performed at elevated temperatures in a high-boiling solvent like xylene or toluene. Lewis acid catalysis can sometimes be employed to enhance the reactivity and control the stereoselectivity.
Experimental Protocol: Diels-Alder Reaction for a Tetrahydrochrysene Precursor
This protocol outlines a general procedure for the Diels-Alder reaction between a vinylnaphthalene derivative and a suitable dienophile.
dot
Caption: Workflow for Diels-Alder Reaction.
Materials:
| Reagent/Solvent | Supplier | Grade |
| 1-Vinylnaphthalene | Commercially Available | ≥97% |
| 1,4-Benzoquinone | Commercially Available | ≥98% |
| Xylene | Commercially Available | Anhydrous |
| Acetic Acid | Commercially Available | Glacial |
| Hydrochloric Acid | Commercially Available | Concentrated |
| Sodium Borohydride (NaBH₄) | Commercially Available | ≥98% |
| Methanol | Commercially Available | ACS Grade |
Procedure:
-
Cycloaddition: In a round-bottom flask equipped with a reflux condenser, dissolve 1-vinylnaphthalene (1.0 eq) and 1,4-benzoquinone (1.1 eq) in xylene. Heat the mixture to reflux for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up and Aromatization: Cool the reaction mixture to room temperature. The initial adduct can be aromatized by various methods. One common method is to add a mixture of acetic acid and a few drops of concentrated hydrochloric acid and heat the mixture for a short period.
-
Isolation: After cooling, the product may precipitate. If so, collect the solid by filtration. Otherwise, remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel.
-
Reduction (if necessary): The resulting chrysene-5,6-dione can be reduced to the corresponding diol using a reducing agent like sodium borohydride in methanol. Subsequent dehydration and/or hydrogenation steps may be required to obtain the final 5,6,11,12-tetrahydrochrysene derivative.
III. Photocyclization of Stilbene Derivatives: A Light-Induced Transformation
Photocyclization of stilbene and its derivatives, often referred to as the Mallory reaction, is a classic method for the synthesis of phenanthrenes and other polycyclic aromatic hydrocarbons.[3][5] This reaction proceeds via a photoinduced 6π-electrocyclization of the cis-isomer of the stilbene derivative to form a dihydrophenanthrene intermediate, which is then oxidized to the aromatic product.[3][5]
Causality in Experimental Choices:
-
Precursor Synthesis: The key starting material is a suitably substituted stilbene derivative. These can be prepared through various methods, including the Wittig reaction, which allows for the stereoselective formation of the double bond.[7][8]
-
Photochemical Setup: The reaction is carried out by irradiating a solution of the stilbene derivative with a UV light source (e.g., a medium-pressure mercury lamp). The choice of solvent is important; it should be transparent to the UV light used and inert under the reaction conditions.
-
Oxidizing Agent: An oxidizing agent, such as iodine or oxygen (from air), is typically required to convert the dihydrophenanthrene intermediate to the final aromatic product.[5]
Experimental Protocol: Photocyclization of a Stilbene Derivative
This protocol provides a general procedure for the synthesis of a phenanthrene derivative, which can be a precursor to a tetrahydrochrysene.
dot
Sources
- 1. organicreactions.org [organicreactions.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Photochemical Oxidative Cyclisation of Stilbenes and Stilbenoids—The Mallory-Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Wittig Reaction [organic-chemistry.org]
Probing the Estrogen Receptor: Application and Protocols for the Characterization of 5,6,11,12-Tetrahydrochrysene and its Analogs
This technical guide provides a comprehensive overview of the application of estrogen receptor (ER) binding assays for the characterization of 5,6,11,12-tetrahydrochrysene and its derivatives. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel estrogenic or anti-estrogenic compounds. While direct experimental data on the parent 5,6,11,12-tetrahydrochrysene is limited in publicly available literature, the tetrahydrochrysene scaffold is a key structural motif in a class of potent and selective estrogen receptor modulators. This guide will delve into the established methodologies for assessing the interaction of such compounds with estrogen receptors, utilizing data from well-studied derivatives to illustrate the application of these assays.
Introduction: The Significance of the Tetrahydrochrysene Scaffold
The estrogen receptors, primarily ERα and ERβ, are critical mediators of hormonal signaling and are implicated in a wide array of physiological and pathological processes, including development, reproduction, and cancer. The modulation of these receptors is a cornerstone of therapeutic intervention in breast cancer, osteoporosis, and menopausal symptoms.
The 5,6,11,12-tetrahydrochrysene core represents a rigid, non-steroidal scaffold that has been successfully exploited to develop potent and subtype-selective ER ligands. Notably, derivatives such as (R,R)-5,11-diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol have demonstrated remarkable selectivity, acting as an agonist at ERα and an antagonist at ERβ.[1][2][3] This dual activity underscores the therapeutic potential of the tetrahydrochrysene framework and highlights the necessity for robust and reliable in vitro assays to characterize the ER binding and functional activity of novel analogs.
This application note will provide detailed protocols for two fundamental assays in the evaluation of compounds targeting estrogen receptors: the competitive radioligand binding assay and the E-SCREEN (Estrogen Screen) cell proliferation assay. These assays provide critical data on a compound's affinity for the receptor and its functional consequence on cell proliferation, respectively.
Principles of Estrogen Receptor Interaction and Assay Design
The interaction of a ligand with an estrogen receptor is a highly specific event governed by the three-dimensional structure of the receptor's ligand-binding pocket. The binding of a ligand initiates a conformational change in the receptor, leading to dimerization and subsequent interaction with estrogen response elements (EREs) in the DNA, ultimately modulating gene transcription.
Competitive Radioligand Binding Assays are designed to determine the affinity of a test compound for the estrogen receptor. This is achieved by measuring the ability of the test compound to compete with a radiolabeled ligand (e.g., [³H]-estradiol) for binding to the receptor. The concentration of the test compound that inhibits 50% of the radioligand binding (IC50) is determined, from which the inhibitory constant (Ki), a measure of binding affinity, can be calculated.
Cell-Based Functional Assays , such as the E-SCREEN assay, provide a measure of the biological activity of a compound. The E-SCREEN assay utilizes the estrogen-dependent proliferation of the human breast cancer cell line, MCF-7, which endogenously expresses ERα. An increase in cell proliferation in the presence of a test compound indicates an agonistic effect, while a reduction in estradiol-induced proliferation suggests an antagonistic effect.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for ERα and ERβ
This protocol describes a method to determine the binding affinity of 5,6,11,12-tetrahydrochrysene or its analogs to human ERα and ERβ using a competitive radioligand binding assay with [³H]-17β-estradiol.
Materials and Reagents:
-
Recombinant human ERα and ERβ protein
-
[³H]-17β-estradiol (specific activity ~40-60 Ci/mmol)
-
17β-estradiol (for standard curve)
-
Test compound (5,6,11,12-tetrahydrochrysene or analog)
-
Assay Buffer: 10 mM Tris-HCl, pH 7.4, 1.5 mM EDTA, 10% glycerol, 1 mM dithiothreitol (DTT)
-
Hydroxylapatite (HAP) slurry (50% w/v in assay buffer)
-
Scintillation cocktail
-
Scintillation vials
-
96-well microplates
-
Microplate shaker
-
Liquid scintillation counter
Assay Workflow Diagram:
Figure 1: Workflow for the competitive radioligand binding assay.
Step-by-Step Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compound and unlabeled 17β-estradiol in assay buffer. The concentration range should span at least 6 orders of magnitude around the expected Ki.
-
Dilute the recombinant ERα or ERβ protein and [³H]-17β-estradiol in ice-cold assay buffer to the desired final concentrations.
-
-
Assay Setup:
-
In a 96-well microplate, add 50 µL of the diluted test compound or 17β-estradiol to triplicate wells.
-
For total binding, add 50 µL of assay buffer.
-
For non-specific binding, add 50 µL of a high concentration of unlabeled 17β-estradiol (e.g., 1 µM).
-
Initiate the binding reaction by adding 50 µL of the ER/[³H]-17β-estradiol mixture to all wells.
-
-
Incubation:
-
Seal the plate and incubate at 4°C for 18-24 hours on a microplate shaker to reach equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
Following incubation, add 100 µL of ice-cold, well-mixed HAP slurry to each well.
-
Incubate the plate on ice for 15 minutes with intermittent shaking.
-
Centrifuge the plate at 1,000 x g for 5 minutes at 4°C.
-
Carefully aspirate the supernatant.
-
Wash the HAP pellets twice with 200 µL of ice-cold assay buffer, centrifuging and aspirating the supernatant after each wash.
-
-
Detection:
-
After the final wash, add 100 µL of ethanol to each well and resuspend the HAP pellet.
-
Transfer the suspension to scintillation vials.
-
Add 4 mL of scintillation cocktail to each vial and vortex.
-
Measure the radioactivity (counts per minute, CPM) in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value from the curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation:
| Compound | ERα Ki (nM) | ERβ Ki (nM) | ERβ/ERα Selectivity |
| 17β-Estradiol | ~0.1 | ~0.2 | ~2 |
| (R,R)-5,11-diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol | 9.0 | 3.6 | 0.4 |
| (S,S)-5,11-diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol | ND | ~72 | - |
ND: Not determined. Data for tetrahydrochrysene derivatives are illustrative and sourced from published literature.[3]
Protocol 2: E-SCREEN Cell Proliferation Assay
This protocol details the procedure for assessing the estrogenic or anti-estrogenic activity of 5,6,11,12-tetrahydrochrysene or its analogs by measuring their effect on the proliferation of MCF-7 human breast cancer cells.
Materials and Reagents:
-
MCF-7 human breast cancer cell line
-
Dulbecco's Modified Eagle's Medium (DMEM), phenol red-free
-
Fetal Bovine Serum (FBS), charcoal-dextran stripped
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
17β-estradiol (positive control)
-
Tamoxifen or Fulvestrant (anti-estrogen control)
-
Test compound (5,6,11,12-tetrahydrochrysene or analog)
-
Phosphate-Buffered Saline (PBS)
-
Sulforhodamine B (SRB) solution or other cell proliferation assay reagent (e.g., MTS, WST-1)
-
Trichloroacetic acid (TCA)
-
Tris base solution
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
Assay Workflow Diagram:
Figure 2: Workflow for the E-SCREEN cell proliferation assay.
Step-by-Step Procedure:
-
Cell Culture and Plating:
-
Culture MCF-7 cells in phenol red-free DMEM supplemented with 10% charcoal-dextran stripped FBS and penicillin-streptomycin.
-
Harvest the cells using trypsin-EDTA and resuspend them in the same medium.
-
Seed the cells into 96-well plates at a density of 3,000-5,000 cells per well and allow them to attach for 24 hours.
-
-
Hormone Deprivation:
-
After 24 hours, replace the medium with fresh estrogen-free medium and incubate for another 24-48 hours to ensure the cells are quiescent.
-
-
Treatment:
-
Prepare serial dilutions of the test compound, 17β-estradiol, and the anti-estrogen control in estrogen-free medium.
-
For agonist assay: Add the test compound or 17β-estradiol to the cells in triplicate. Include a vehicle control (e.g., DMSO).
-
For antagonist assay: Add the test compound in the presence of a fixed concentration of 17β-estradiol (e.g., 10 pM). Include controls with 17β-estradiol alone and with an anti-estrogen plus 17β-estradiol.
-
Incubate the plates for 6 days in a CO₂ incubator.
-
-
Cell Proliferation Quantification (SRB Assay):
-
After the incubation period, gently add 50 µL of cold 50% (w/v) TCA to each well and incubate for 1 hour at 4°C to fix the cells.
-
Wash the plates five times with tap water and allow them to air dry.
-
Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Remove the SRB solution and quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.
-
Shake the plates for 5 minutes and measure the absorbance at 515 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the mean absorbance for each treatment group.
-
For agonist assay: Plot the absorbance against the log concentration of the test compound and 17β-estradiol. Determine the EC50 (half-maximal effective concentration) and the maximal proliferative effect relative to the vehicle control.
-
For antagonist assay: Plot the absorbance against the log concentration of the test compound. Determine the IC50 (half-maximal inhibitory concentration) for the inhibition of estradiol-induced proliferation.
-
Estrogen Receptor Signaling Pathway
The binding of an estrogenic ligand, such as a tetrahydrochrysene derivative, to the estrogen receptor initiates a cascade of events leading to the regulation of gene expression.
Figure 3: Simplified estrogen receptor signaling pathway.
Conclusion and Future Directions
The 5,6,11,12-tetrahydrochrysene scaffold serves as a valuable template for the design of novel estrogen receptor modulators with potential therapeutic applications. The protocols detailed in this application note provide a robust framework for the in vitro characterization of the ER binding affinity and functional activity of such compounds. While the estrogenic properties of the unsubstituted 5,6,11,12-tetrahydrochrysene remain to be fully elucidated, the methodologies described herein are essential tools for advancing our understanding of the structure-activity relationships within this important class of molecules. Future studies should aim to systematically evaluate a broader range of tetrahydrochrysene derivatives to further refine their selectivity and functional profiles, ultimately leading to the development of safer and more effective ER-targeted therapies.
References
- Chen, Y. (2008).
-
Shiau, A. K., Barstad, D., Radek, J. T., Meyers, M. J., Nettles, K. W., Katzenellenbogen, B. S., Katzenellenbogen, J. A., Agard, D. A., & Greene, G. L. (2002). Structural characterization of a subtype-selective ligand reveals a novel mode of estrogen receptor antagonism. Nature Structural Biology, 9(5), 359–364. [Link]
-
Sun, J., Meyers, M. J., Fink, B. E., Rajendran, R., Katzenellenbogen, J. A., & Katzenellenbogen, B. S. (1999). Novel ligands that function as selective estrogens or antiestrogens for estrogen receptor-alpha or estrogen receptor-beta. Endocrinology, 140(2), 800–804. [Link]
-
(R,R)-Tetrahydrochrysene. In Wikipedia. Retrieved January 10, 2026, from [Link]
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Soto, A. M., Sonnenschein, C., Chung, K. L., Fernandez, M. F., Olea, N., & Serrano, F. O. (1995). The E-SCREEN assay as a tool to identify estrogens: an update on estrogenic environmental pollutants. Environmental Health Perspectives, 103 Suppl 7(Suppl 7), 113–122. [Link]
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National Toxicology Program. (2002). Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol: Appx B5. [Link]
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Meyers, M. J., Sun, J., Carlson, K. E., Marriner, G. A., Katzenellenbogen, B. S., & Katzenellenbogen, J. A. (1999). Estrogen receptor subtype-selective ligands: asymmetric synthesis and biological evaluation of cis- and trans-5,11-dialkyl-5,6,11,12-tetrahydrochrysenes. Journal of Medicinal Chemistry, 42(13), 2456–2468. [Link]
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Carlson, K. E., Choi, I., Gee, A., Katzenellenbogen, B. S., & Katzenellenbogen, J. A. (1996). Studies using fluorescent tetrahydrochrysene estrogens for in situ visualization of the estrogen receptor in living cells. Molecular Endocrinology, 10(7), 800-812. [Link]
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Application Notes & Protocols: Tetrahydrochrysene Derivatives as Advanced Fluorescent Probes
Authored by: Gemini, Senior Application Scientist
Introduction: The Tetrahydrochrysene Scaffold - A Platform for High-Performance Fluorophores
In the dynamic fields of cell biology and drug discovery, fluorescent probes are indispensable tools for visualizing and quantifying molecular events in real-time. An ideal probe should exhibit high quantum yield, photostability, and a fluorescence signal that is sensitive to its local environment. Tetrahydrochrysene (THC) derivatives have emerged as a powerful class of fluorophores that meet these criteria, offering unique advantages for sophisticated imaging and sensing applications.
The core of these probes is the 5,6,11,12-tetrahydrochrysene structure, which provides a rigid, near-planar stilbene-like chromophore.[1][2] This rigidity is fundamentally important as it minimizes non-radiative decay pathways, thereby promoting efficient fluorescence.[2] The true versatility of the THC scaffold is unlocked through synthetic modification, particularly the introduction of electron-donating (e.g., hydroxyl) and electron-accepting (e.g., nitrile, ketone, ester) groups.[1][3] This "push-pull" electronic configuration creates donor-acceptor THC derivatives with significant intramolecular charge transfer (ICT) character in their excited state.[4]
A key consequence of this ICT character is the profound sensitivity of their fluorescence emission to the polarity of the surrounding environment—a phenomenon known as solvatochromism.[2][5] As solvent polarity increases, the emission spectrum of these probes undergoes a significant red shift (to longer wavelengths).[2][6] This property is not merely a chemical curiosity; it is the basis for their utility as "turn-on" or spectral-shift biosensors. When a THC probe transitions from the aqueous cellular milieu to a specific, often more hydrophobic or polar, binding pocket of a target protein, its fluorescence properties can change dramatically, allowing for high-contrast imaging.[2][7]
This guide provides a comprehensive overview of the photophysical properties of THC derivatives and detailed protocols for their application, with a primary focus on their validated use in imaging the estrogen receptor (ER), a critical target in cancer research and endocrinology.
Part 1: Photophysical Characteristics of Tetrahydrochrysene Probes
The selection of a fluorescent probe is dictated by its spectral properties and its affinity for the intended target. THC derivatives can be synthesized with a range of electron-acceptor groups, which tunes both their binding characteristics and their fluorescence.[1][2]
1.1 Solvatochromism: The Principle of Environmental Sensing
The fluorescence of donor-acceptor THC probes is highly dependent on solvent polarity.[4] In non-polar solvents, the emission is typically at shorter wavelengths. As the probe moves into a more polar environment, the energy of the ICT excited state is lowered, resulting in a bathochromic (red) shift in the emission wavelength.[2][5] This principle is central to their use in biological systems. For instance, the binding site of the estrogen receptor is more polar than the surrounding cytosol, leading to a distinct spectral shift and/or intensity change upon binding, which allows for specific detection against background fluorescence.[7]
Caption: THC probe fluorescence shifts to longer wavelengths in polar environments.
1.2 Quantitative Photophysical Data
The choice of a specific THC derivative depends on the experimental setup (e.g., available laser lines and filters) and the desired target affinity. The table below summarizes the properties of several key donor-acceptor THC derivatives developed for estrogen receptor binding.
| Derivative Acceptor Group | Relative Binding Affinity (RBA)¹ | Emission in Buffer (nm) | Emission when ER-Bound (nm) | Quantum Yield (Φf) in Ethanol |
| Ketone (-COMe) | 15-40%[7] | ~593[7] | ~516[7] | 0.43[2] |
| Ester (-COOMe) | 15-40%[7] | ~560[7] | ~505[7] | 0.69[2] |
| Amide (-CONH₂) | 15-40%[7] | ~545[7] | ~495[7] | 0.62[2] |
| Nitrile (-CN) | 15-40%[7] | ~483[7] | ~478[7] | 0.58[2] |
| Nitro (-NO₂) | ~4.4%[7] | N/A² | N/A² | ~0 (in protic solvents)[2] |
¹Relative Binding Affinity (RBA) is compared to estradiol (set at 100%). ²The nitro derivative's fluorescence is almost completely quenched in aqueous/protic environments, making it unsuitable for this specific assay despite having some binding affinity.[2][7]
Part 2: Application Protocol - Visualization of Estrogen Receptor in Living Cells
This protocol details the use of donor-acceptor THC derivatives for visualizing the estrogen receptor (ER) in a model cell line (e.g., ER-transfected Cos-7 or ER-positive MCF-7 breast cancer cells). The strong fluorescence of these probes permits visualization using conventional epifluorescence microscopy.[1]
2.1 Rationale and Self-Validation
This protocol is designed to be self-validating through the inclusion of critical controls. The specificity of the fluorescent signal for the ER is confirmed via a competition assay.[1] Cells are co-incubated with the THC probe and a large excess of a non-fluorescent, high-affinity ER ligand like estradiol. If the probe's signal is specific, the unlabeled ligand will outcompete it for the ER binding sites, leading to a significant reduction or elimination of the localized nuclear fluorescence.[1] This control definitively distinguishes true receptor binding from non-specific staining.
2.2 Materials and Reagents
-
THC Derivative Probe: (e.g., Nitrile-THC). Prepare a 1-10 mM stock solution in anhydrous DMSO. Store at -20°C, protected from light.
-
Cell Line: ER-positive cells (e.g., MCF-7) or ER-transfected cells (e.g., Cos-7).
-
Culture Medium: Appropriate medium for the cell line (e.g., DMEM for MCF-7), supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Competition Ligand: Estradiol (E2). Prepare a 100 µM stock solution in ethanol.
-
Imaging Medium: Phenol red-free culture medium to reduce background fluorescence.
-
Buffers: Phosphate-Buffered Saline (PBS), pH 7.4.
-
Imaging Consumables: Glass-bottom dishes or chamber slides suitable for high-resolution microscopy.
-
Instrumentation: An epifluorescence or confocal microscope equipped with appropriate filter sets (e.g., DAPI or FITC channel, depending on the specific THC derivative's spectrum).
2.3 Step-by-Step Experimental Workflow
Caption: Step-by-step workflow for staining and imaging estrogen receptors.
Detailed Procedure:
-
Cell Culture:
-
24-48 hours prior to the experiment, seed the ER-positive cells onto glass-bottom imaging dishes at a density that will result in 60-70% confluency on the day of imaging.
-
Rationale: This density ensures healthy, individual cells can be easily visualized without being overcrowded, which can affect probe uptake and imaging quality.
-
-
Preparation of Staining Solutions (Prepare immediately before use):
-
Thaw the THC probe stock solution.
-
Dilute the stock solution in warm (37°C), phenol red-free culture medium to a final working concentration. The optimal concentration should be determined empirically but typically ranges from 10 nM to 100 nM.
-
For the competition control: In a separate tube, add the THC probe to the phenol red-free medium as above. Then, add estradiol from its stock solution to a final concentration that is 100-fold higher than the probe concentration (e.g., 1-10 µM).
-
Rationale: Phenol red is fluorescent and will increase background signal, obscuring the probe's fluorescence.[8] A 100-fold excess of a high-affinity competitor is standard practice to ensure effective displacement of the specific probe.[7]
-
-
Probe Loading:
-
Aspirate the culture medium from the cells.
-
Gently wash the cells once with warm PBS.
-
Add the prepared staining solution (either probe-only or probe + estradiol) to the respective dishes.
-
Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.
-
Rationale: Incubation at 37°C facilitates active cellular processes and membrane fluidity, allowing for efficient probe uptake.
-
-
Washing and Imaging:
-
Remove the staining solution.
-
Wash the cells 2-3 times with warm imaging medium or PBS to remove unbound, freely diffusing probe, which is a major source of background fluorescence.[8]
-
Add a final volume of fresh, warm imaging medium to the dish.
-
Immediately proceed to imaging on the fluorescence microscope.
-
Rationale: Washing is critical for achieving a high signal-to-noise ratio. Imaging in a buffer or medium maintains cell viability during observation.
-
-
Image Acquisition and Analysis:
-
Using an appropriate filter set, locate the cells under brightfield or DIC, then switch to fluorescence illumination.
-
Capture images using identical acquisition settings (e.g., exposure time, gain) for both the test and control dishes to allow for direct comparison.
-
Expected Result: In the test sample, a distinct, often non-uniform, pattern of fluorescence should be observed within the cell nucleus.[1] In the competition control sample, this nuclear fluorescence should be significantly diminished or absent.
-
2.4 Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| High Background Fluorescence | Incomplete removal of unbound probe. | Increase the number and duration of wash steps. Use a background suppressor reagent if compatible.[8] |
| Probe concentration is too high. | Perform a titration experiment to find the lowest effective probe concentration. | |
| No/Weak Signal | Probe concentration is too low. | Increase the probe concentration in a stepwise manner. |
| Low expression of the target receptor. | Confirm ER expression levels in your cell line using an alternative method (e.g., Western blot, immunofluorescence). | |
| Photobleaching. | Minimize light exposure. Use an antifade mounting medium for fixed cells or an oxygen scavenging system for live cells.[8] Use lower laser power and faster acquisition speeds. | |
| Non-specific Staining | Probe is binding to other cellular components. | Verify with the competition control. If staining persists in the control, the probe may have off-target effects at the used concentration. Lower the concentration. |
| Cell death leading to membrane permeabilization. | Check cell viability. Ensure staining and washing buffers are isotonic and at the correct temperature. |
Part 3: Advanced and Future Applications
While ER imaging is a well-established application, the unique properties of THC derivatives position them as versatile platforms for other advanced biological tools.
-
Enzyme Biosensors: The environment-sensitive fluorescence of THC probes could be harnessed to detect enzyme activity. A THC derivative could be conjugated to a substrate that is cleaved by a specific enzyme (e.g., a protease or phosphatase). Cleavage could release the THC fluorophore into a different microenvironment or alter its electronic properties, leading to a change in fluorescence intensity or wavelength, forming the basis of a biosensor.[9][10]
-
Two-Photon Microscopy (TPM): Molecules with large two-photon absorption cross-sections can be excited by near-infrared (NIR) light, which allows for deeper tissue penetration and reduced phototoxicity.[11][12] The extended π-conjugated system of the THC scaffold is a promising starting point for designing novel probes specifically optimized for TPM applications in thick tissue samples or in vivo models.[13]
-
Drug Delivery and Theranostics: THC derivatives could be incorporated into drug delivery systems, such as nanoparticles or hydrogels.[14][15] Their fluorescence would allow for real-time tracking of the delivery vehicle. Furthermore, if the probe's fluorescence is designed to change upon drug release, it could serve a theranostic purpose—simultaneously delivering a therapeutic agent and reporting on its successful deployment at the target site.[14]
Conclusion
Tetrahydrochrysene derivatives represent a sophisticated and highly tunable class of fluorescent probes. Their rigidified structure ensures high fluorescence efficiency, while the donor-acceptor design confers a powerful sensitivity to the local molecular environment. As demonstrated by the robust protocols for estrogen receptor imaging, these probes allow for high-contrast visualization of specific biological targets in living cells. The continued exploration of their synthesis and conjugation chemistry promises to expand their application into next-generation biosensors, advanced microscopy, and targeted drug delivery systems, making them a valuable tool for researchers, scientists, and drug development professionals.
References
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Schwartz, J. A., Likhite, S., & Katzenellenbogen, J. A. (1995). Studies using fluorescent tetrahydrochrysene estrogens for in situ visualization of the estrogen receptor in living cells. Molecular Endocrinology. [Link]
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Müller, P., Klock, I. B., & Katzenellenbogen, J. A. (1996). Characterization of the spectroscopic properties of a tetrahydrochrysene system containing a rigidified hydroxynitrostilbene chromophore: an inherently fluorescent ligand designed for the estrogen receptor. The Journal of Physical Chemistry. [Link]
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Bowen, C. M., & Katzenellenbogen, J. A. (1998). Synthesis and Spectroscopic Characterization of Two Azatetrahydrochrysenes as Potential Fluorescent Ligands for the Estrogen Receptor. The Journal of Organic Chemistry. [Link]
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Hwang, K. J. (1991). Tetrahydrochrysene and cyclofenil derivatives as fluorescent probes of the estrogen receptor. IDEALS. [Link]
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Fernández, M., et al. (2014). 3,6,9,12-Tetrasubstituted chrysenes: synthesis, photophysical properties, and application as blue fluorescent OLED. The Journal of Organic Chemistry. [Link]
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Katzenellenbogen, J. A., et al. (1991). Donor-acceptor tetrahydrochrysenes, inherently fluorescent, high-affinity ligands for the estrogen receptor: binding and fluorescence characteristics and fluorometric assay of receptor. Biochemistry. [Link]
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Eppendorf. (2016). Mounting Cells for Fluorescence Microscopy. YouTube. [Link]
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ION Biosciences. (2023). FLUO-2 AM - Instructions. ION Biosciences. [Link]
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Fernández, I., et al. (2021). Luminescent Tetranuclear Gold(I) Dibenzo[g,p]chrysene Derivatives: Effect of the Environment on Photophysical Properties. MDPI. [Link]
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Carlson, K. E., et al. (1991). Donor-acceptor tetrahydrochrysenes, inherently fluorescent, high-affinity ligands for the estrogen receptor: binding and fluorescence characteristics and fluorometric assay of receptor. PubMed. [Link]
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FLUORESCENCE SPECTROSCOPY-8: SOLVENT EFFECT. (2020). YouTube. [Link]
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Evident Scientific. (n.d.). Solvent Effects on Fluorescence Emission. Evident Scientific. [Link]
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Li, J., et al. (2022). Steric influences on the photophysical properties of pyrene-based derivatives. Dyes and Pigments. [Link]
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Hennig, A., et al. (2024). Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives. Journal of Fluorescence. [Link]
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Bhaskar, A., et al. (2006). Investigation of Two-Photon Absorption Properties in Branched Alkene and Alkyne Chromophores. Journal of the American Chemical Society. [Link]
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Khorev, O., et al. (2019). One- and two-photon absorption properties of quadrupolar thiophene-based dyes with acceptors of varying strength. Physical Chemistry Chemical Physics. [Link]
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Katzenellenbogen, J. A., et al. (1995). Studies using fluorescent tetrahydrochrysene estrogens for in situ visualization of the estrogen receptor in living cells. Molecular Endocrinology. [Link]
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Dzyadevych, S. V., et al. (2006). Development of Enzyme Biosensor Based on pH-sensitive Field-Effect Transistors for Detection of Phenolic Compounds. Analytica Chimica Acta. [Link]
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ResearchGate. (n.d.). Enzyme-based biosensors. ResearchGate. [Link]
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Al Ani, K. (2008). Effect of solvent on fluorescence and fluorescence lifetimes of p-substituted polystyrene. Journal of the Chinese Chemical Society. [Link]
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Lin, T.-C., et al. (2018). Synthesis of Photoresponsive Dual NIR Two-Photon Absorptive[16]Fullerene Triads and Tetrads. MDPI. [Link]
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Katzenellenbogen, J. A., et al. (1978). Estrogen receptor based imaging agents. 2. Synthesis and receptor binding affinity of side-chain halogenated hexestrol derivatives. Journal of Medicinal Chemistry. [Link]
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Zhang, P., et al. (2020). Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs. Molecules. [Link]
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University of Texas at Austin. (2025). Engineered Artificial Enzymes for Biosensor Applications. Texas ScholarWorks. [Link]
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Chen, Y., et al. (2024). pH-Responsive supramolecular vesicles for imaging-guided drug delivery: Harnessing aggregation-induced emission. Beilstein Journal of Organic Chemistry. [Link]
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Chen, C., et al. (2019). Poly(noradrenalin) based bi-enzyme biosensor for ultrasensitive multi-analyte determination. Talanta. [Link]
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Apollo. (2024). Metal-Organic Framework-Based Biosensors for Enzyme-Linked Assays. Apollo. [Link]
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Semantic Scholar. (2014). Tetrahydrohelicene‐Based Nanoparticles for Structure‐Dependent Cell Fluorescent Imaging. Semantic Scholar. [Link]
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Application Notes and Protocols: Characterizing Tetrahydrochrysene-Based Selective Estrogen Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Classical SERMs - The Potential of the Tetrahydrochrysene Scaffold
Selective Estrogen Receptor Modulators (SERMs) represent a critical class of therapeutics that exhibit tissue-selective estrogenic or anti-estrogenic activity. This dual functionality allows for the development of drugs that can, for instance, block estrogen's proliferative effects in breast tissue while promoting its beneficial effects on bone density. The discovery of novel chemical scaffolds for SERMs is a key objective in drug development, aiming to identify compounds with improved efficacy, selectivity, and side-effect profiles.
The non-steroidal, polycyclic hydrocarbon 5,6,11,12-tetrahydrochrysene has emerged as a promising scaffold for a new generation of SERMs. While the parent compound is biologically inactive in this context, specific stereoisomers of its derivatives have demonstrated potent and selective modulation of estrogen receptors (ERs). A prime example is the (R,R)-enantiomer of 5,11-diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol, commonly referred to as (R,R)-THC. This compound distinctively functions as an agonist at ERα and a silent antagonist at ERβ[1][2]. In contrast, its (S,S)-enantiomer acts as an agonist for both ERα and ERβ[3]. This stereochemical subtlety in activity underscores the unique potential of the tetrahydrochrysene framework for fine-tuning ER modulation.
These application notes provide a comprehensive guide for the in-vitro characterization of tetrahydrochrysene-based SERMs, with a primary focus on (R,R)-THC as a model compound. The protocols herein are designed to be self-validating and provide a framework for assessing the affinity, potency, and selectivity of novel compounds based on this scaffold.
I. Compound Profile: (R,R)-5,11-diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol ((R,R)-THC)
| Property | Value | Reference |
| Molecular Formula | C22H24O2 | [2][4] |
| Molecular Weight | 320.43 g/mol | [2] |
| CAS Number | 138090-06-9 | [1][2] |
| ERα Activity | Agonist (Ki = 9.0 nM) | |
| ERβ Activity | Antagonist (Ki = 3.6 nM) | |
| ERβ Selectivity | ~10-fold higher affinity for ERβ over ERα | [1][2] |
II. Experimental Workflows for SERM Characterization
The in-vitro characterization of a novel tetrahydrochrysene-based SERM can be systematically approached through a series of assays to determine its binding affinity, transcriptional activity, and effects on cell proliferation.
Caption: Classical estrogen receptor signaling pathway.
VI. Protocol 3: Cell Proliferation Assay
This assay assesses the effect of the test compound on the proliferation of estrogen-dependent cells, such as the human breast cancer cell line MCF-7, which expresses endogenous ERα.
A. Materials
-
MCF-7 cells
-
Hormone-depleted cell culture medium (e.g., phenol red-free medium with charcoal-stripped serum)
-
Test compound, estradiol, and an antagonist
-
Cell proliferation assay reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Microplate reader
B. Step-by-Step Protocol
-
Hormone Deprivation: Culture MCF-7 cells in hormone-depleted medium for several days to synchronize the cells and minimize the effects of endogenous estrogens.
-
Cell Plating: Plate the cells in 96-well plates in hormone-depleted medium.
-
Treatment: Treat the cells with serial dilutions of the test compound, estradiol, or an antagonist.
-
Incubation: Incubate the cells for 3-5 days.
-
Quantify Proliferation: Add the cell proliferation assay reagent and incubate as per the manufacturer's instructions.
-
Measurement: Measure the absorbance or luminescence using a microplate reader.
-
Data Analysis: Plot the cell proliferation signal against the log of the test compound concentration to determine the effect on cell growth.
VII. Expected Outcomes for (R,R)-THC
| Assay | Expected Result for (R,R)-THC | Interpretation |
| ERα Binding Assay | High affinity binding (Ki in low nM range) | Binds effectively to ERα |
| ERβ Binding Assay | Very high affinity binding (Ki in low nM range, lower than for ERα) | Binds with higher affinity to ERβ than ERα |
| ERα Reporter Assay | Agonist activity (induces reporter gene expression) | Functions as an agonist at ERα |
| ERβ Reporter Assay | Antagonist activity (inhibits estradiol-induced reporter gene expression) | Functions as an antagonist at ERβ |
| MCF-7 Proliferation | Increased cell proliferation | The ERα agonist activity promotes the growth of estrogen-dependent breast cancer cells. |
VIII. Conclusion and Future Directions
The tetrahydrochrysene scaffold provides a versatile platform for the design of novel SERMs with unique pharmacological profiles. The protocols detailed in these application notes provide a robust framework for the in-vitro characterization of such compounds. The distinct ERα agonist and ERβ antagonist profile of (R,R)-THC highlights the potential for developing highly selective modulators. Further investigations could explore the in-vivo efficacy of these compounds in models of osteoporosis, menopause, and hormone-dependent cancers. Additionally, the development of fluorescently labeled tetrahydrochrysene derivatives offers exciting possibilities for studying ER dynamics in living cells.[5]
References
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5,6,11,12-tetrahydrochrysene . Stenutz. Available at: [Link]
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5,6,11,12-Tetrahydrochrysene . PubChem. Available at: [Link]
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(R,R)-Tetrahydrochrysene . WikiMed Medical Encyclopedia. Available at: [Link]
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Estrogen receptor subtype-selective ligands: asymmetric synthesis and biological evaluation of cis- and trans-5,11-dialkyl- 5,6,11, 12-tetrahydrochrysenes . PubMed. Available at: [Link]
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(R,R)-Tetrahydrochrysene . Wikipedia. Available at: [Link]
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(S,S)-Tetrahydrochrysene . Wikipedia. Available at: [Link]
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Studies using fluorescent tetrahydrochrysene estrogens for in situ visualization of the estrogen receptor in living cells . PubMed. Available at: [Link]
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protocol for competitive binding assays with tetrahydrochrysene
Title: A High-Throughput Scintillation Proximity Assay for Characterizing the Binding of Tetrahydrochrysene to the Estrogen Receptor Beta
Abstract
This application note provides a detailed protocol for a competitive binding assay to determine the affinity of (R,R)-Tetrahydrochrysene ((R,R)-THC) for the human Estrogen Receptor beta (ERβ). (R,R)-THC is a selective ERβ antagonist, making the characterization of its binding affinity crucial for research in oncology and endocrinology.[1][2] The described method utilizes a robust and homogeneous Scintillation Proximity Assay (SPA), which eliminates the need for separation of bound and free ligand, rendering it ideal for high-throughput screening.[3][4] The protocol details the preparation of reagents, assay execution, and comprehensive data analysis, including the calculation of IC50 and its conversion to the inhibition constant (Kᵢ).
Introduction
The Estrogen Receptors (ERs), ERα and ERβ, are members of the nuclear receptor superfamily and are critical mediators of estrogen signaling.[5] They are ligand-activated transcription factors that play pivotal roles in development, physiology, and disease. Dysregulation of ER signaling is implicated in numerous pathologies, most notably breast cancer.[6] Consequently, the ERs are major targets for therapeutic intervention.
Tetrahydrochrysene (THC) derivatives have emerged as important chemical tools for studying ER function. Specifically, the enantiomer (R,R)-Tetrahydrochrysene ((R,R)-THC) has been identified as a selective ligand with a 10-fold higher affinity for ERβ, for which it acts as a silent antagonist, while paradoxically functioning as an agonist for ERα.[2] In contrast, its enantiomer, (S,S)-THC, is an agonist for both receptors.[7] This selectivity makes (R,R)-THC an invaluable probe for elucidating the distinct biological roles of ERβ.
Quantifying the binding affinity of compounds like (R,R)-THC is a cornerstone of drug discovery and pharmacological research. Competitive binding assays are the gold standard for this purpose.[6][8] These assays measure the ability of an unlabeled test compound (the competitor, e.g., (R,R)-THC) to displace a labeled ligand (the tracer) from a receptor.[9] The concentration at which the test compound displaces 50% of the labeled ligand is the IC50, a key measure of its potency.[10]
This guide details a Scintillation Proximity Assay (SPA), a homogeneous radioligand binding assay format.[11][12] In this system, the receptor is coupled to a scintillant-impregnated bead. When a radiolabeled ligand binds the receptor, it is brought into close enough proximity to the bead to excite the scintillant, producing a light signal. Unbound radioligand in solution is too distant to generate a signal, thus obviating the need for a physical separation step.[3][4] This protocol is designed for researchers, scientists, and drug development professionals seeking a reliable and scalable method to characterize the binding of (R,R)-THC and other potential ligands to ERβ.
Principle of the Competitive SPA
The competitive binding SPA relies on the competition between the unlabeled test compound ((R,R)-THC) and a radiolabeled ligand (e.g., [³H]-17β-estradiol) for a finite number of ERβ binding sites immobilized on SPA beads. A fixed concentration of receptor-bead conjugate and radioligand are incubated with serially diluted concentrations of the test compound. As the concentration of (R,R)-THC increases, it displaces more of the [³H]-17β-estradiol from the receptor, leading to a decrease in the light signal. The resulting dose-response curve is used to calculate the IC50, which can then be converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.[13][14]
Caption: Principle of the competitive Scintillation Proximity Assay (SPA).
Materials and Reagents
This protocol requires specialized reagents and equipment. Ensure all handling of radioactive materials complies with institutional and national safety regulations.
| Reagent/Material | Supplier Example | Notes |
| Recombinant Human ERβ Protein | Thermo Fisher Scientific, Abcam | Use a highly purified, full-length, or ligand-binding domain (LBD) construct. Ensure activity is validated.[5] |
| [³H]-17β-Estradiol (Radioligand) | PerkinElmer | High specific activity (>40 Ci/mmol) is recommended for sensitivity. |
| (R,R)-Tetrahydrochrysene | MedChemExpress | Unlabeled competitor compound. Prepare a high-concentration stock in 100% DMSO. |
| 17β-Estradiol (Unlabeled) | Sigma-Aldrich | Used as a positive control competitor to define non-specific binding. |
| SPA Beads (e.g., Protein A PVT) | Revvity (PerkinElmer) | Choice of bead depends on the tag of the recombinant receptor (e.g., Protein A beads for Fc-fusion proteins, Streptavidin beads for biotinylated proteins).[3] |
| 96-well or 384-well Microplates | Greiner Bio-One, Corning | White, opaque plates are required for luminescence assays to maximize signal and prevent crosstalk. |
| Assay Buffer | N/A | Example: 10 mM Tris-HCl (pH 7.5), 10% glycerol, 1 mM DTT, 1 mg/mL BSA. Buffer composition should be optimized for receptor stability and binding.[15] |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | ACS grade or higher. Used to dissolve test compounds. |
| Scintillation Counter | PerkinElmer, Beckman Coulter | A microplate-compatible scintillation counter capable of reading SPA assays. |
| Multichannel Pipettes & Reagent Reservoirs | N/A | For accurate and efficient liquid handling. |
Experimental Protocol
This protocol is optimized for a 96-well plate format. Volumes can be scaled down for 384-well plates. It is critical to first perform saturation binding experiments with the radioligand to determine its equilibrium dissociation constant (Kd) and the total number of binding sites (Bmax), as the Kd is required for the Cheng-Prusoff calculation.[16][17]
Preparation of Reagents
-
Assay Buffer: Prepare fresh and keep on ice. Add DTT immediately before use.[16]
-
(R,R)-THC Stock: Prepare a 10 mM stock solution in 100% DMSO.
-
Serial Dilutions: Perform serial dilutions of the (R,R)-THC stock in 100% DMSO. Then, dilute this series into Assay Buffer to create the final working solutions. The final DMSO concentration in the assay wells should be kept constant and low (ideally ≤1%) to avoid impacting receptor integrity.
-
Radioligand Working Solution: Dilute the [³H]-17β-estradiol stock in Assay Buffer to a final concentration that is at or below its Kd value (determined from prior saturation binding experiments). A typical concentration is 0.5 nM.[15]
-
ERβ-SPA Bead Slurry:
-
Determine the optimal receptor and bead concentration to achieve a good signal window. This requires titration experiments.
-
Pre-couple the recombinant ERβ to the SPA beads according to the bead manufacturer's instructions. This helps to block non-specific binding sites on the bead surface.[12]
-
Resuspend the final ERβ-bead conjugate in Assay Buffer to a working concentration. Keep the slurry homogeneous by gentle agitation before pipetting.
-
Assay Procedure
The following diagram outlines the workflow for setting up the competitive binding assay plate.
Caption: Experimental workflow for the competitive SPA.
Step-by-Step Plate Setup:
-
Define Plate Layout: Designate wells for:
-
Total Binding (B₀): Contains ERβ-beads, radioligand, and buffer with DMSO vehicle (no competitor). Represents 100% specific binding.
-
Non-Specific Binding (NSB): Contains ERβ-beads, radioligand, and a saturating concentration of unlabeled 17β-estradiol (e.g., 1 µM). This displaces all specific binding, leaving only the signal from non-specific interactions.
-
Competitor Wells: Contains ERβ-beads, radioligand, and varying concentrations of (R,R)-THC.
-
-
Pipetting Sequence (per well, e.g., 100 µL final volume):
-
Add 25 µL of Assay Buffer (for Total Binding) or unlabeled 17β-estradiol (for NSB) or the (R,R)-THC serial dilutions.
-
Add 25 µL of the [³H]-17β-estradiol working solution to all wells.
-
Initiate the binding reaction by adding 50 µL of the homogeneous ERβ-SPA bead slurry to all wells.
-
-
Incubation: Seal the plate to prevent evaporation. Incubate on a plate shaker at a controlled temperature (e.g., room temperature) for a sufficient time to reach equilibrium. The optimal incubation time should be determined empirically (typically 2-4 hours for steroid receptors).
-
Reading: Measure the light output as Counts Per Second (CPS) or Counts Per Minute (CPM) using a microplate scintillation counter.
Data Analysis and Interpretation
The goal of the analysis is to generate a dose-response curve and determine the Kᵢ of (R,R)-THC.
Calculating Specific Binding
First, correct the raw data from the counter for non-specific binding.
-
Average Replicates: Calculate the average CPM for each condition (Total Binding, NSB, and each (R,R)-THC concentration).
-
Calculate Specific Binding: For each (R,R)-THC concentration, subtract the average NSB CPM from the average measured CPM.
-
Specific Binding = Total CPM - Average NSB CPM
-
-
Normalize Data: Convert the specific binding values to a percentage of the maximum specific binding (Total Binding minus NSB).
-
% Inhibition = 100 * (1 - (Specific Binding at [THC] / Max Specific Binding))
-
IC50 Determination
Plot the % Inhibition (Y-axis) against the logarithm of the (R,R)-THC concentration (X-axis). Fit the data using a non-linear regression model, typically a sigmoidal dose-response (variable slope) or four-parameter logistic equation.[17]
-
Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))
Software such as GraphPad Prism is highly recommended for this analysis.[18] The software will calculate the LogIC50, from which the IC50 value is derived. The IC50 is the concentration of (R,R)-THC that produces 50% inhibition of radioligand binding.
Kᵢ Calculation (Cheng-Prusoff Equation)
The IC50 is dependent on the concentration of the radioligand used in the assay. To determine the intrinsic affinity of the competitor (Kᵢ), which is an assay-independent constant, the Cheng-Prusoff equation must be used.[10][13][19]
-
Kᵢ = IC50 / (1 + ([L] / Kd))
Where:
-
Kᵢ: Inhibition constant for (R,R)-THC.
-
IC50: The experimentally determined 50% inhibitory concentration of (R,R)-THC.
-
[L]: The concentration of the radioligand ([³H]-17β-estradiol) used in the assay.
-
Kd: The equilibrium dissociation constant of the radioligand for ERβ (determined from separate saturation binding experiments).
| Parameter | Description | How to Determine |
| IC50 | Concentration of competitor that inhibits 50% of specific binding. | Non-linear regression of the competitive binding curve. |
| Kᵢ | Inhibition constant; the affinity of the unlabeled competitor for the receptor. | Calculated from the IC50, radioligand concentration ([L]), and radioligand Kd using the Cheng-Prusoff equation.[13][14] |
| Kd | Dissociation constant; the affinity of the radioligand for the receptor. | Determined from a separate saturation binding experiment using the radioligand.[16] |
Alternative Method: Fluorescence Polarization (FP)
For laboratories not equipped for radiometric work, a Fluorescence Polarization (FP) assay is an excellent non-radioactive, homogeneous alternative.[20] The principle is based on the rotational speed of molecules in solution. A small, fluorescently labeled ligand (e.g., fluorescein-estradiol) tumbles rapidly, resulting in low polarization of emitted light. When bound to the much larger ERβ protein, its tumbling slows dramatically, increasing the polarization. A competitor like (R,R)-THC will displace the fluorescent ligand, causing a decrease in polarization.[21][22] This change in polarization is measured to generate a competition curve and calculate the IC50 and Kᵢ, following similar data analysis principles as described for the SPA.[23][24]
Conclusion
This application note provides a comprehensive, step-by-step protocol for determining the binding affinity of (R,R)-Tetrahydrochrysene for the Estrogen Receptor beta using a Scintillation Proximity Assay. The SPA method is sensitive, robust, and amenable to high-throughput applications, making it a powerful tool in drug discovery and molecular pharmacology. Adherence to proper optimization, execution, and data analysis, including the crucial conversion of IC50 to Kᵢ, will ensure the generation of accurate and reliable binding data for characterizing novel ERβ ligands.
References
- Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. (URL not available)
-
Wikipedia. (R,R)-Tetrahydrochrysene. Wikipedia, The Free Encyclopedia. [Link]
-
Taylor & Francis Group. Nuclear Receptor Scintillation Proximity Assays. Taylor & Francis Website. [Link]
-
PubMed. A high-throughput fluorescent polarization assay for nuclear receptor binding utilizing crude receptor extract. National Library of Medicine. [Link]
-
Taylor & Francis eBooks. 14 Nuclear Receptor Scintillation - Proximity Assays. Taylor & Francis Website. [Link]
-
PubMed. determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. National Library of Medicine. [Link]
-
Wikiwand. (R,R)-Tetrahydrochrysene. Wikiwand. [Link]
-
YouTube. Ki, IC50, & the Cheng-Prusoff equation. YouTube. [Link]
-
Royal Society of Chemistry. A high-affinity subtype-selective fluorescent probe for estrogen receptor β imaging in living cells. RSC Publishing. [Link]
-
CORE. Mechanism-based Inhibition: Deriving KI and kinact directly from Time-Dependent IC50 Values. CORE. [Link]
-
GraphPad. Equation: One site - Fit Ki. GraphPad Prism 10 Curve Fitting Guide. [Link]
-
Wikiwand. (R,R)-Tetrahydrochrysene. Wikiwand. [Link]
-
National Institutes of Health. Determination of binding affinity of molecular imaging agents for steroid hormone receptors in breast cancer. NIH. [Link]
-
GraphPad. Equation: Kinetics of competitive binding. GraphPad Prism 10 Curve Fitting Guide. [Link]
-
ResearchGate. Scintillation Proximity Assays in High-Throughput Screening. ResearchGate. [Link]
-
NCBI Bookshelf. Analyzing Kinetic Binding Data. NCBI. [Link]
-
BMB Reports. Fluorescence-based techniques for investigating estrogen receptor dynamics. BMB Reports. [Link]
-
GraphPad. Key concepts: Competitive binding. GraphPad Prism 10 Curve Fitting Guide. [Link]
-
ResearchGate. Radio-ligand receptor binding assays of 4-hydroxytamoxifen (4-OHT),... ResearchGate. [Link]
-
Wikipedia. (S,S)-Tetrahydrochrysene. Wikipedia, The Free Encyclopedia. [Link]
-
National Institutes of Health. Development of a Human Estrogen Receptor Dimerization Assay for the Estrogenic Endocrine-Disrupting Chemicals Using Bioluminescence Resonance Energy Transfer. NIH. [Link]
-
ResearchGate. (PDF) Development of High Throughput Screening Assays Using Fluorescence Polarization: Nuclear Receptor-Ligand-Binding and Kinase/Phosphatase Assays. ResearchGate. [Link]
-
Springer Nature Experiments. Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand. Springer Nature. [Link]
-
ResearchGate. A high-affinity subtype-selective fluorescent probe for estrogen receptor β imaging in living cells. ResearchGate. [Link]
-
National Toxicology Program. Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol: Appx B5. NTP Website. [Link]
-
PubMed. Characterization of the spectroscopic properties of a tetrahydrochrysene system containing a rigidified hydroxynitrostilbene chromophore: an inherently fluorescent ligand designed for the estrogen receptor. National Library of Medicine. [Link]
-
Molecular Devices. Establishing and optimizing a fluorescence polarization assay. Molecular Devices Website. [Link]
-
Innovative Research. Human Estrogen Receptor beta Recombinant Protein N-6 His Tag Lyophilized. Innovative Research Website. [Link]
-
Nanomicrospheres. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Nanomicrospheres Website. [Link]
-
PubMed Central. An estrogen receptor β-targeted near-infrared probe for theranostic imaging of prostate cancer. National Library of Medicine. [Link]
-
MDPI. Development of Highly Efficient Estrogen Receptor β-Targeted Near-Infrared Fluorescence Probes Triggered by Endogenous Hydrogen Peroxide for Diagnostic Imaging of Prostate Cancer. MDPI Website. [Link]
-
EPA. Estrogen Receptor Binding Assay Using Rat Uterine Cytosol (ER-RUC) Standard Evaluation Procedure October 2011. EPA Website. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. 17β-estradiol [Ligand Id: 1013] activity data from GtoPdb and ChEMBL. Guide to Pharmacology. [Link]
-
Studylib. Saturation Binding Assay Guidelines: Kd & Ki Determination. Studylib. [Link]
-
EPA. Estrogen Receptor Binding Assay Using Rat Uterine Cytosol (ER-RUC) Standard Evaluation Procedure October 2011. EPA Website. [Link]
-
PubChem. AID 1210 - Estrogen Receptor (beta) binding: Primary Screen. PubChem. [Link]
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- 1. (R,R)-Tetrahydrochrysene - Wikipedia [en.wikipedia.org]
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- 4. Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand | Springer Nature Experiments [experiments.springernature.com]
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Asymmetric Synthesis of Dialkyl-Tetrahydrochrysenes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chiral Tetrahydrochrysenes
The chrysene core, a tetracyclic polycyclic aromatic hydrocarbon (PAH), is a privileged scaffold in medicinal chemistry and materials science. When partially saturated to form a tetrahydrochrysene, the molecule can adopt a non-planar, chiral conformation. The introduction of alkyl groups further enhances its structural complexity and modulates its biological activity and material properties. Specifically, enantiomerically pure dialkyl-tetrahydrochrysenes are of significant interest as chiral ligands in asymmetric catalysis, as components of advanced optical materials, and as potential therapeutic agents. Their rigid, three-dimensional structure allows for precise spatial arrangement of functional groups, which is crucial for molecular recognition and interaction with biological targets.
However, the stereocontrolled synthesis of these complex molecules presents a formidable challenge. Traditional synthetic methods often yield racemic mixtures, necessitating difficult and often inefficient chiral resolution steps. The development of direct asymmetric synthetic routes to enantiopure dialkyl-tetrahydrochrysenes is therefore a critical endeavor. This application note provides a detailed guide to two primary strategies for the asymmetric synthesis of these valuable compounds: Strategy 1: Asymmetric Hydrogenation of a Prochiral Dialkyl-Chrysene Precursor and Strategy 2: Enantioselective Diels-Alder Reaction to Construct the Chiral Core .
Strategy 1: Asymmetric Hydrogenation of a Prochiral Dialkyl-Chrysene
This strategy involves the synthesis of a planar, prochiral dialkyl-chrysene, followed by an asymmetric hydrogenation of one of the terminal benzene rings to generate the chiral tetrahydrochrysene core. The key to this approach is the selection of a highly effective chiral catalyst that can differentiate between the two faces of the chrysene substrate.
Conceptual Workflow
Figure 1: Workflow for the asymmetric hydrogenation strategy.
Protocol 1: Synthesis of the Dialkyl-Chrysene Precursor
This protocol details the synthesis of a representative precursor, 6,12-diethylchrysene.
Step 1a: Friedel-Crafts Acylation of Chrysene
-
To a stirred suspension of chrysene (1.0 eq) in dry dichloromethane (DCM) at 0 °C under an inert atmosphere, add anhydrous aluminum chloride (AlCl₃, 2.5 eq).
-
Slowly add propionyl chloride (2.5 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexanes/ethyl acetate gradient) to yield 6,12-diacetylchrysene.
Step 1b: Wolff-Kishner Reduction
-
To a solution of 6,12-diacetylchrysene (1.0 eq) in diethylene glycol, add hydrazine hydrate (10 eq) and potassium hydroxide (10 eq).
-
Heat the mixture to 180-200 °C and stir for 4 hours, allowing water and excess hydrazine to distill off.
-
Cool the reaction mixture to room temperature and pour it into cold water.
-
Collect the precipitate by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 6,12-diethylchrysene.
Protocol 2: Asymmetric Hydrogenation
This protocol is adapted from the highly successful ruthenium-catalyzed asymmetric hydrogenation of naphthalenes.[1][2]
Catalyst System: The catalyst is generated in situ from [Ru(COD)(methallyl)₂], a chiral bisphosphine ligand such as (S)-PhanePhos, and HBF₄.
Procedure:
-
In a glovebox, add [Ru(COD)(methallyl)₂] (5 mol%), (S)-PhanePhos (5.5 mol%), and HBF₄·OEt₂ (10 mol%) to a vial.
-
Add anhydrous, degassed isopropanol and stir for 30 minutes to pre-form the catalyst.
-
In a separate vial, dissolve the 6,12-diethylchrysene (1.0 eq) in isopropanol.
-
Transfer the substrate solution to the catalyst solution.
-
Seal the vial in a high-pressure autoclave.
-
Purge the autoclave with hydrogen gas (5 cycles) and then pressurize to 800 psi.
-
Heat the reaction to 60 °C and stir for 48-72 hours.
-
Cool the autoclave to room temperature and carefully vent the hydrogen.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (hexanes/ethyl acetate gradient) to isolate the enantiomerically enriched dialkyl-tetrahydrochrysene.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
| Parameter | Condition | Rationale |
| Catalyst | [Ru(COD)(methallyl)₂]/(S)-PhanePhos/HBF₄ | This ruthenium-based catalyst system has shown excellent activity and enantioselectivity for the hydrogenation of polycyclic aromatic hydrocarbons.[2] |
| Solvent | Isopropanol | A common solvent for asymmetric hydrogenations that is capable of dissolving both the substrate and catalyst. |
| Pressure | 800 psi H₂ | High pressure is often necessary to overcome the aromaticity of the substrate and drive the hydrogenation to completion. |
| Temperature | 60 °C | Elevated temperature increases the reaction rate without significantly compromising enantioselectivity. |
| Time | 48-72 hours | Sufficient time to ensure high conversion of the starting material. |
Strategy 2: Enantioselective Diels-Alder Reaction
This approach constructs the chiral tetrahydrochrysene core through a [4+2] cycloaddition reaction between a suitably substituted diene and dienophile, catalyzed by a chiral Lewis acid or organocatalyst. Subsequent aromatization yields the desired product.
Conceptual Workflow
Figure 2: Workflow for the enantioselective Diels-Alder strategy.
Protocol 3: Chiral Lewis Acid-Catalyzed Diels-Alder Reaction
This protocol utilizes a chiral oxazaborolidine catalyst, a class of Lewis acids known for promoting highly enantioselective Diels-Alder reactions.[3]
Reactants: A substituted 2-vinylnaphthalene (diene) and a substituted styrene (dienophile). The specific substitution pattern will determine the final placement of the alkyl groups. For example, to synthesize a 2,8-dialkyl-5,6,6a,12b-tetrahydrochrysene, one could use a 2-vinyl-6-alkylnaphthalene and a 4-alkylstyrene.
Catalyst Preparation (in situ):
-
To a solution of (R)-(-)-2-diphenylhydroxymethyl)pyrrolidine (1.1 eq) in dry toluene at 0 °C under an inert atmosphere, add a 1.0 M solution of borane-tetrahydrofuran complex in THF (1.1 eq) dropwise.
-
Stir the mixture at room temperature for 1 hour to form the chiral oxazaborolidine catalyst.
Diels-Alder Reaction:
-
Cool the catalyst solution to -78 °C.
-
Add the substituted styrene (dienophile, 1.0 eq) to the catalyst solution and stir for 15 minutes.
-
Add the substituted 2-vinylnaphthalene (diene, 1.2 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 24-48 hours.
-
Quench the reaction with methanol at -78 °C and allow it to warm to room temperature.
-
Wash the mixture with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude cycloadduct by column chromatography on silica gel (hexanes/ethyl acetate gradient).
Aromatization:
-
Dissolve the purified cycloadduct in toluene.
-
Add a catalytic amount of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction to room temperature and filter off the precipitated hydroquinone.
-
Wash the filtrate with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to yield the dialkyl-tetrahydrochrysene.
| Parameter | Condition | Rationale |
| Catalyst | Chiral Oxazaborolidine | A well-established class of chiral Lewis acids that effectively activate α,β-unsaturated dienophiles towards enantioselective cycloaddition.[3] |
| Solvent | Toluene | A non-polar solvent suitable for Diels-Alder reactions, minimizing interference with the Lewis acidic catalyst. |
| Temperature | -78 °C | Low temperature enhances the enantioselectivity of the reaction by favoring the more ordered transition state. |
| Aromatization | DDQ | A mild and efficient reagent for the dehydrogenation of the cycloadduct to form the aromatic chrysene ring system. |
Conclusion
The asymmetric synthesis of dialkyl-tetrahydrochrysenes is a challenging yet rewarding endeavor with significant implications for various fields of chemical science. The two strategies outlined in this application note, asymmetric hydrogenation and enantioselective Diels-Alder reaction, represent robust and adaptable approaches to access these valuable chiral molecules. The choice of strategy will depend on the desired substitution pattern and the availability of starting materials. The provided protocols, based on established and reliable methodologies, offer a solid foundation for researchers to develop and optimize the synthesis of specific dialkyl-tetrahydrochrysene targets. Further exploration of novel chiral catalysts and reaction conditions will undoubtedly continue to advance this exciting area of asymmetric synthesis.
References
-
Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. C. (2000). New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels−Alder Reaction. Journal of the American Chemical Society, 122(17), 4243–4244. [Link]
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Corey, E. J., & Loh, T.-P. (1991). First application of a new and highly efficient chiral catalyst for the enantioselective Diels-Alder reaction. Journal of the American Chemical Society, 113(23), 8966–8967. [Link]
-
Dias, L. C. (2000). Chiral Lewis Acid Catalysts in Diels-Alder Cycloadditions: Mechanistic Aspects and Synthetic Applications of Recent Systems. Journal of the Brazilian Chemical Society, 11(4), 313-333. [Link]
-
Evans, D. A., Miller, S. J., Lectka, T., & von Matt, P. (1999). Chiral Bis(oxazoline)copper(II) Complexes as Lewis Acids. Catalytic, Enantioselective Diels−Alder Reactions. Journal of the American Chemical Society, 121(33), 7559–7573. [Link]
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Genet, J. P. (2003). Asymmetric catalytic hydrogenation. Design of new Ru catalysts and chiral ligands: from laboratory to industrial applications. Accounts of Chemical Research, 36(12), 908–918. [Link]
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He, L., et al. (2021). Directing Group Enabled Ruthenium-Catalyzed Asymmetric Hydrogenation of Naphthalenes and Related Carbocyclic Aromatics. Organic Letters, 23(5), 1511-1516. [Link]
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James, B. R., et al. (1976). Catalytic asymmetric hydrogenation using ruthenium(II) chiral phosphine complexes. Journal of the Chemical Society, Chemical Communications, (8), 295-296. [Link]
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Kündig, E. P., et al. (2011). Asymmetric intramolecular Diels-Alder reactions of trienals catalyzed by chiral ruthenium Lewis acids. Chimia, 65(4), 268-270. [Link]
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Rueping, M., & Nachtsheim, B. J. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry, 6, 6. [Link]
-
Tissot, M., et al. (2001). A new chiral ligand for the Fe-Lewis acid catalysed asymmetric Diels-Alder reaction. Chemical Communications, (17), 1598-1599. [Link]
-
Touge, T., et al. (2012). Catalytic Asymmetric Hydrogenation of Naphthalenes. Angewandte Chemie International Edition, 51(11), 2732-2735. [Link]
-
Wang, Y., et al. (2020). Recent Advances in the Enantioselective Organocatalytic [4+2] Cycloadditions. Molecules, 25(21), 5036. [Link]
-
Wei, S., et al. (2019). Asymmetric catalytic Friedel–Crafts alkylation with arenes and heteroarenes: construction of 3,3-disubstituted oxindoles. Organic Chemistry Frontiers, 6(12), 1918-1922. [Link]
-
Yang, J., et al. (2018). Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones using cinchona alkaloid-derived NNP ligands. Scientific Reports, 8(1), 1-9. [Link]
-
Zhang, X., et al. (2023). Asymmetric hydrogenation of 1,1-diarylethylenes and benzophenones through a relay strategy. Nature Communications, 14(1), 2147. [Link]
- Zhou, Q.-L. (Ed.). (2011).
-
Zhou, Y.-G., et al. (2015). Directing Group Enabled Ruthenium-Catalyzed Asymmetric Hydrogenation of Naphthalenes and Related Carbocyclic Aromatics. Organic Letters, 17(6), 1513-1516. [Link]
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Application Notes and Protocols for the Use of Tetrahydrochrysene Derivatives in Cancer Research
Introduction: A New Frontier in Cancer Therapeutics
The landscape of cancer research is continually evolving, with a persistent search for novel therapeutic agents that exhibit high efficacy and minimal off-target effects. Tetrahydrochrysene (THC) derivatives have emerged as a promising class of small molecules with the potential to modulate critical signaling pathways implicated in tumorigenesis. Unlike classical cytotoxic agents, these compounds offer the prospect of targeted intervention, primarily through their interaction with the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor with a complex and often contradictory role in cancer biology.[1][2][3] This guide provides an in-depth exploration of the scientific rationale, mechanisms of action, and detailed experimental protocols for evaluating the anticancer potential of tetrahydrochrysene derivatives.
Mechanism of Action: The Dual Role of the Aryl Hydrocarbon Receptor
The Aryl Hydrocarbon Receptor (AhR) is a central player in the cellular response to a variety of environmental and endogenous signals.[2][4] Historically, AhR has been associated with mediating the toxic effects of environmental pollutants like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).[1] However, recent research has unveiled its multifaceted role in cellular processes such as proliferation, differentiation, and immune responses.[2][4] The anticancer activity of certain THC derivatives is predicated on their ability to act as Selective AhR Modulators (SAhRMs).[5][6]
A SAhRM is a compound that selectively activates or antagonizes specific branches of the AhR signaling pathway. This is in contrast to potent agonists like TCDD, which broadly activate AhR-dependent transcription, leading to both therapeutic and toxicological outcomes. The goal in designing THC-based SAhRMs is to harness the tumor-suppressive functions of AhR while avoiding the induction of genes associated with toxicity, such as Cytochrome P450 1A1 (CYP1A1).[4][5]
Key Signaling Pathways Modulated by Tetrahydrochrysene Derivatives
The anticancer effects of THC derivatives, acting as SAhRMs, are mediated through the modulation of several key signaling pathways:
-
Crosstalk with Estrogen Receptor (ER) Signaling: In estrogen receptor-positive (ER+) breast cancers, activation of AhR by certain ligands can lead to the inhibition of ER-mediated gene transcription and cell proliferation.[1] This makes AhR a promising target for this cancer subtype.
-
Modulation of Wnt/β-catenin Pathway: The AhR has been shown to negatively regulate the Wnt/β-catenin signaling pathway, a critical driver of tumorigenesis in many cancers, particularly colorectal cancer.[3]
-
Regulation of PI3K/AKT and MAPK/ERK Pathways: Ligand-activated AhR can influence the PI3K/AKT and MAPK/ERK signaling cascades, which are central to cell survival, proliferation, and differentiation.[2] The specific outcome of this modulation appears to be cell-context and ligand-specific.
Below are diagrams illustrating the canonical AhR signaling pathway and its interaction with other key cancer-related pathways.
Caption: Canonical AhR Signaling Pathway.
Caption: AhR Crosstalk with Cancer Pathways.
Data Presentation: Illustrative Efficacy of Tetrahydrochrysene Derivatives
The initial evaluation of novel THC derivatives involves determining their cytotoxic and selective activity across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity. For SAhRMs, it is crucial to compare the anti-proliferative effect with the induction of toxicity-associated genes like CYP1A1.
Table 1: Illustrative IC50 Values (µM) of a Hypothetical THC Derivative (THC-X)
| Cell Line | Cancer Type | IC50 (µM) of THC-X |
| MCF-7 | Breast (ER+) | 5.2 ± 0.6 |
| MDA-MB-231 | Breast (ER-) | 15.8 ± 1.9 |
| HCT-116 | Colon | 8.1 ± 0.9 |
| A549 | Lung | 22.4 ± 2.5 |
| HepG2 | Liver | 12.5 ± 1.4 |
Note: The data presented in this table is hypothetical and serves as an example for presenting experimental results.
Table 2: Selective AhR Modulation Profile of THC-X vs. TCDD in MCF-7 Cells
| Compound | Concentration | Cell Viability Inhibition (%) | CYP1A1 mRNA Induction (Fold Change) |
| THC-X | 10 µM | 65% | 5 |
| TCDD | 10 nM | 40% | 150 |
Note: This hypothetical data illustrates the desired profile of a SAhRM: potent anti-proliferative activity with minimal induction of CYP1A1 compared to a potent agonist like TCDD.
Experimental Protocols
The following protocols provide a framework for the synthesis and evaluation of THC derivatives as anticancer agents.
Protocol 1: Synthesis of a Tetrahydrochrysene Derivative
This protocol is a representative example for the synthesis of a substituted tetrahydrochrysene, which can be adapted for the creation of a library of derivatives for structure-activity relationship (SAR) studies.
Objective: To synthesize a novel tetrahydrochrysene derivative for anticancer screening.
Materials:
-
Substituted chrysene precursor
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Carbon monoxide source
-
Aryl or alkylating agent
-
Appropriate solvents (e.g., THF, DMF)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Preparation of the Chrysene Core: Synthesize the chrysene core structure through established methods, such as the Stobbe condensation followed by cyclization reactions.
-
Functionalization via Palladium-Catalyzed Carbonylation: In a flame-dried flask under an inert atmosphere, dissolve the chrysene precursor in an appropriate solvent.
-
Add the palladium catalyst and the desired aryl or alkylating agent.
-
Purge the reaction vessel with carbon monoxide gas and maintain a positive pressure.
-
Heat the reaction to the appropriate temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system to yield the desired tetrahydrochrysene derivative.
-
Characterization: Confirm the structure of the synthesized compound using NMR (¹H and ¹³C), mass spectrometry, and elemental analysis.
Protocol 2: In Vitro Cytotoxicity Assay (SRB Assay)
The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.[7]
Objective: To determine the IC50 value of a THC derivative in various cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
THC derivative stock solution (in DMSO)
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution
-
Tris-base solution
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the THC derivative in complete medium. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Cell Fixation: Gently add 50 µL of cold 50% (w/v) TCA to each well and incubate for 1 hour at 4°C.
-
Staining: Wash the plates five times with deionized water and allow them to air dry. Add 100 µL of 0.4% (w/v) SRB solution to each well and incubate for 15 minutes at room temperature.
-
Washing: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.
-
Absorbance Measurement: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the bound dye. Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for SRB Cytotoxicity Assay.
Protocol 3: DRE-Luciferase Reporter Assay for AhR Activation
This assay specifically measures the ability of a compound to activate the transcriptional activity of the AhR.
Objective: To quantify the AhR agonist activity of a THC derivative.
Materials:
-
HepG2 40/6 or H1L1.1c2 cell lines (stably transfected with a DRE-driven luciferase reporter construct)
-
Complete cell culture medium
-
96-well white, clear-bottom plates
-
THC derivative stock solution (in DMSO)
-
TCDD as a positive control
-
Luciferase Assay System (e.g., Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed the reporter cell line in 96-well white, clear-bottom plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the THC derivative. Include a vehicle control and a positive control (e.g., 1 nM TCDD).
-
Incubation: Incubate the plates for 4-24 hours at 37°C.
-
Luciferase Assay: Following the manufacturer's instructions for the luciferase assay system, lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase activity to the protein concentration in each well. Express the results as fold induction over the vehicle control.
Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for CYP1A1 Induction
This protocol is essential for differentiating SAhRMs from full agonists by measuring the induction of the classic AhR target gene, CYP1A1.
Objective: To assess the potential of a THC derivative to induce CYP1A1 expression.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HepG2)
-
6-well plates
-
THC derivative stock solution (in DMSO)
-
TCDD as a positive control
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for CYP1A1 and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the THC derivative at its IC50 concentration and TCDD (1 nM) for 24 hours.
-
RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for CYP1A1 and the housekeeping gene.
-
Data Analysis: Calculate the relative expression of CYP1A1 mRNA using the ΔΔCt method, normalized to the housekeeping gene and relative to the vehicle-treated control.
Protocol 5: In Vivo Antitumor Efficacy Study
This protocol provides a general framework for evaluating the antitumor activity of a THC derivative in a mouse xenograft model.[8]
Objective: To assess the in vivo anticancer efficacy of a THC derivative.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cell line for xenograft
-
Matrigel (optional)
-
THC derivative formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the THC derivative and vehicle control to the respective groups according to the predetermined dosing schedule (e.g., daily, every other day) and route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = 0.5 x Length x Width²).
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting).
-
Data Analysis: Compare the tumor growth rates between the treatment and control groups. Calculate the tumor growth inhibition (TGI) percentage.
Conclusion and Future Directions
Tetrahydrochrysene derivatives represent a promising avenue for the development of novel anticancer therapeutics. Their ability to selectively modulate the Aryl Hydrocarbon Receptor opens up the possibility of targeted therapies with improved safety profiles. The protocols outlined in this guide provide a robust framework for researchers to synthesize and evaluate these compounds, from initial in vitro screening to in vivo efficacy studies. Future research should focus on expanding the library of THC derivatives to refine their structure-activity relationships, further elucidating the complex downstream effects of selective AhR modulation in different cancer contexts, and ultimately translating the most promising candidates into clinical development.
References
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Aryl Hydrocarbon Receptor as an Anticancer Target: An Overview of Ten Years Odyssey. (2023). MDPI. Available at: [Link]
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Development of a Selective Modulator of Aryl Hydrocarbon (Ah) Receptor Activity that Exhibits Anti-Inflammatory Properties. (n.d.). NIH. Available at: [Link]
-
The aryl hydrocarbon receptor as a tumor modulator: mechanisms to therapy. (2024). Frontiers in Oncology. Available at: [Link]
-
Identification of a High-Affinity Ligand That Exhibits Complete Aryl Hydrocarbon Receptor Antagonism. (n.d.). NIH. Available at: [Link]
-
Studies using fluorescent tetrahydrochrysene estrogens for in situ visualization of the estrogen receptor in living cells. (n.d.). PubMed. Available at: [Link]
-
Development of selective aryl hydrocarbon receptor modulators for treatment of breast cancer. (1999). PubMed. Available at: [Link]
-
The Aryl Hydrocarbon Receptor and Tumor Immunity. (2018). Frontiers in Immunology. Available at: [Link]
-
Tetrahydrochrysene and cyclofenil derivatives as fluorescent probes of the estrogen receptor. (1991). IDEALS. Available at: [Link]
-
Anticancer Activity of Some New Synthesized Tetrahydroquinoline and Tetrahydrochromene Carbonitrile Derivatives. (n.d.). ResearchGate. Available at: [Link]
-
Anticancer Activity of Some New Synthesized Tetrahydroquinoline and Tetrahydrochromene Carbonitrile Derivatives. (n.d.). Science Publications. Available at: [Link]
-
3,3'-Diindolylmethane and its derivatives: nature-inspired strategies tackling drug resistant tumors by regulation of signal transduction, transcription factors and microRNAs. (n.d.). ScienceDirect. Available at: [Link]
-
In-vitro cytotoxicity evaluation of the synthesized compounds against the selected cancer cells. (n.d.). ResearchGate. Available at: [Link]
-
In vitro cytotoxic potential of against human cancer cell lines. (2025). National Genomics Data Center. Available at: [Link]
-
Aryl Hydrocarbon Receptor as an Anticancer Target: An Overview of Ten Years Odyssey. (2023). MDPI. Available at: [Link]
-
Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. (2021). NIH. Available at: [Link]
-
Anticancer Activity of Ether Derivatives of Chrysin. (n.d.). MDPI. Available at: [Link]
-
Anticancer Activity of Some New Synthesized Tetrahydroquinoline and Tetrahydrochromene Carbonitrile Derivatives. (n.d.). ResearchGate. Available at: [Link]
-
Tumor-Suppressive Functions of the Aryl Hydrocarbon Receptor (AhR) and AhR as a Therapeutic Target in Cancer. (n.d.). MDPI. Available at: [Link]
-
Anticancer Activity of 3,3′‐Diindolylmethane and the Molecular Mechanism Involved in Various Cancer Cell Lines. (n.d.). ResearchGate. Available at: [Link]
-
In vivo antitumor activity of tetrahydrobenz(a)anthraquinone derivatives. (1990). PubMed. Available at: [Link]
-
The sulphorhodamine (SRB) assay and other approaches to testing plant extracts and derived compounds for activities related to reputed anticancer activity. (n.d.). PubMed. Available at: [Link]
-
In Vitro and In Vivo Anti-Breast Cancer Activities of Some Newly Synthesized 5-(thiophen-2-yl)thieno-[2,3-d]pyrimidin-4-one Candidates. (n.d.). MDPI. Available at: [Link]
-
Protocol to identify small-molecule inhibitors against cancer drug resistance. (2025). NIH. Available at: [Link]
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Application Note: A High-Performance Fluorometric Assay for Estrogen Receptor Using Tetrahydrochrysene-Based Probes
Executive Summary
The estrogen receptors (ERα and ERβ) are critical ligand-activated transcription factors that play a pivotal role in numerous physiological processes and are implicated in the pathology of various diseases, most notably breast cancer.[1][2] Consequently, they are a primary target for therapeutic intervention. This application note describes a robust, homogeneous fluorometric assay for the direct characterization of ligand binding to the estrogen receptor. The assay leverages the unique properties of donor-acceptor 5,6,11,12-tetrahydrochrysene (THC) derivatives, which are inherently fluorescent ligands designed with high affinity and specificity for the ER. The probe's fluorescence is highly sensitive to its microenvironment, exhibiting a distinct and measurable spectral shift upon binding to the ER ligand-binding pocket.[3][4] This methodology provides a powerful, non-radioactive, and high-throughput-compatible platform for screening and characterizing novel ER modulators, essential for modern drug discovery programs.
Introduction: The Challenge of Targeting Estrogen Receptors
Estrogens regulate gene expression by binding to ERα and ERβ.[2][5] The classical mechanism involves ligand binding in the cytoplasm or nucleus, which induces a conformational change, receptor dimerization, and translocation to the nucleus.[5][6] The ER dimer then binds to specific DNA sequences known as Estrogen Response Elements (EREs), recruiting co-regulator proteins to modulate the transcription of target genes.[6][7] This signaling cascade is a cornerstone of endocrine function, and its dysregulation is a key driver in hormone-dependent cancers.
The discovery of selective estrogen receptor modulators (SERMs) has revolutionized treatment, but the demand for novel ligands with improved subtype selectivity and tissue-specific effects necessitates efficient and reliable screening assays.[8][9] Traditional radioligand binding assays, while sensitive, pose significant safety, disposal, and cost challenges. Fluorometric assays offer a compelling alternative, providing high sensitivity in a safer, more streamlined format.[10][11] The development of tetrahydrochrysene (THC) derivatives represents a significant advance, providing probes whose fluorescence is intrinsically linked to their receptor-bound state.[12][13]
The Estrogen Receptor Signaling Pathway
The biological relevance of this assay is rooted in its ability to probe the very first step of the canonical ER signaling pathway: ligand binding. Interrupting or modulating this interaction is the primary mechanism of action for most targeted endocrine therapies.
Caption: Step-by-step experimental workflow for the competitive binding assay.
Step-by-Step Procedure
(All additions should be performed on ice unless otherwise stated. Final assay volume is 100 µL/well).
-
Plate Setup:
-
Total Binding Wells (Max Signal): Add 50 µL of ER Working Solution + 40 µL of Assay Buffer.
-
Non-Specific Binding (NSB) Wells (Min Signal): Add 50 µL of ER Working Solution + 40 µL of 20 µM Estradiol solution.
-
Test Compound Wells: Add 50 µL of ER Working Solution + 40 µL of the appropriate test compound dilution in Assay Buffer.
-
Probe Only Wells (Blank): Add 90 µL of Assay Buffer.
-
-
Add Fluorescent Probe: Add 10 µL of the 20 nM THC Working Solution to all wells. The final concentration will be 10 nM for ER and 10 nM for the THC probe.
-
Incubation: Seal the plate and incubate for 2-4 hours at 4°C, protected from light. Rationale: Incubation at 4°C helps maintain protein stability. The time is optimized to ensure the binding reaction reaches equilibrium.
-
Fluorescence Measurement:
-
Allow the plate to equilibrate to room temperature for 15 minutes.
-
Using the spectrofluorometer, perform a full emission scan (e.g., 400-650 nm) on the "Total Binding" and "Probe Only" wells to confirm the spectral shift. Use an excitation wavelength appropriate for the THC probe (typically ~380-400 nm).
-
For the full plate read, set the instrument to measure the fluorescence intensity at the emission maximum of the ER-bound probe (e.g., ~450 nm).
-
Data Analysis and Validation
-
Calculate Specific Binding:
-
Specific Binding Signal = (Signal_Total Binding) - (Signal_NSB)
-
-
Calculate Percent Inhibition for Test Compounds:
-
% Inhibition = 100 * [ 1 - ( (Signal_Test Compound - Signal_NSB) / (Specific Binding Signal) ) ]
-
-
Determine IC₅₀:
-
Plot % Inhibition versus the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
-
Assay Quality Control (Self-Validation):
-
The assay window is determined by the ratio of the Total Binding signal to the NSB signal. A robust assay should have a ratio of at least 3 or higher.
-
For HTS validation, the Z'-factor should be calculated. A Z'-factor > 0.5 indicates an excellent assay suitable for high-throughput screening. Z' = 1 - [ (3 * SD_Total + 3 * SD_NSB) / |Mean_Total - Mean_NSB| ]
-
Applications in Research and Drug Discovery
-
High-Throughput Screening (HTS): The homogeneous, no-wash format makes this assay ideal for screening large compound libraries to identify novel ER ligands. [14]* Lead Optimization: Accurately determine the potency (IC₅₀/Kᵢ) of newly synthesized analogs in drug development campaigns.
-
Mechanism of Action Studies: Differentiate between competitive and allosteric binders by analyzing their effects on probe binding.
-
Receptor Visualization: THC probes have been successfully used to visualize the distribution of ER in living cells using fluorescence microscopy, providing insights into receptor trafficking and localization. [12][13]
References
-
Hwang, K. J., & Katzenellenbogen, J. A. (1991). Tetrahydrochrysene and cyclofenil derivatives as fluorescent probes of the estrogen receptor. University of Illinois at Urbana-Champaign. [Link]
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Fuentes, N., & Silveyra, P. (2019). Estrogen receptor signaling mechanisms. Advances in Protein Chemistry and Structural Biology. [Link]
-
Creative Diagnostics. Estrogen Signaling Pathway. [Link]
-
Alli, Z., & Gadal, S. (2023). Estrogen Receptor Signaling in Breast Cancer. MDPI. [Link]
-
Dahlman-Wright, K., Cavailles, V., Fuqua, S. A., Jordan, V. C., Katzenellenbogen, J. A., Korach, K. S., Maggi, A., Muramatsu, M., Parker, M. G., & Gustafsson, J. Å. (2006). Estrogen Receptors: How Do They Signal and What Are Their Targets. Physiological Reviews. [Link]
-
Katzenellenbogen, J. A., Carlson, K. E., Heiman, D. F., & Lloyd, J. E. (1992). Donor-acceptor tetrahydrochrysenes, inherently fluorescent, high-affinity ligands for the estrogen receptor: binding and fluorescence characteristics and fluorometric assay of receptor. Biochemistry. [Link]
-
Björnström, L., & Sjöberg, M. (2005). Mechanisms of Estrogen Receptor Signaling: Convergence of Genomic and Nongenomic Actions on Target Genes. Molecular Endocrinology. [Link]
-
Stauffer, D. A., Welsh, A. O., & Katzenellenbogen, J. A. (1995). Studies using fluorescent tetrahydrochrysene estrogens for in situ visualization of the estrogen receptor in living cells. Molecular Endocrinology. [Link]
-
Stauffer, D. A., Welsh, A. O., & Katzenellenbogen, J. A. (1995). Studies using fluorescent tetrahydrochrysene estrogens for in situ visualization of the estrogen receptor in living cells. Molecular Endocrinology. [Link]
-
Carlson, K. E., Heiman, D. F., Lloyd, J. E., & Katzenellenbogen, J. A. (1992). Donor-acceptor tetrahydrochrysenes, inherently fluorescent, high-affinity ligands for the estrogen receptor. ACS Publications. [Link]
-
Carlson, K. E., & Katzenellenbogen, J. A. (1991). Characterization of the spectroscopic properties of a tetrahydrochrysene system containing a rigidified hydroxynitrostilbene chromophore: an inherently fluorescent ligand designed for the estrogen receptor. Photochemistry and Photobiology. [Link]
-
Dehal, S. S., & Verhaar, H. J. (2004). Development and validation of fluorescent receptor assays based on the human recombinant estrogen receptor subtypes alpha and beta. Analytical Biochemistry. [Link]
-
Lee, S., & Lee, K. (2023). Fluorescence-based techniques for investigating estrogen receptor dynamics. BMB Reports. [Link]
-
PanVera Corporation. (1998). Novel Fluorescent Estrogen Receptor Ligand Binding Assay. Inknowvation. [Link]
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Ohno, K., Fukushima, T., Santa, T., Waizumi, N., Tokuyama, H., Maeda, M., & Imai, K. (2002). Estrogen receptor binding assay method for endocrine disruptors using fluorescence polarization. Analytical Chemistry. [Link]
-
Chen, J., & Zhou, H. (2018). Targeting Nuclear Receptors with Marine Natural Products. MDPI. [Link]
-
Lee, S., & Lee, K. (2023). Fluorescence-based techniques for investigating estrogen receptor dynamics. BMB Reports. [Link]
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Application Notes and Protocols for the Biological Evaluation of cis- and trans-5,11-dialkyl-5,6,11,12-tetrahydrochrysenes
Introduction: Unveiling the Estrogenic Potential of Tetrahydrochrysenes
The 5,11-dialkyl-5,6,11,12-tetrahydrochrysene (THC) scaffold represents a class of conformationally constrained, non-steroidal molecules with significant potential for modulating estrogen receptor (ER) activity. Their rigid, stilbene-like structure allows for precise stereochemical control, leading to cis- and trans-isomers with distinct biological profiles.[1][2][3] Notably, certain THC derivatives have demonstrated subtype-selective interactions with ERα and ERβ, positioning them as valuable tools for dissecting estrogen signaling pathways and as potential leads for developing novel therapeutics, including Selective Estrogen Receptor Modulators (SERMs).[4][5] For instance, racemic 5,11-cis-diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol has been shown to function as an agonist on ERα while acting as a complete antagonist on ERβ.[4]
This guide provides a comprehensive framework for the biological evaluation of novel cis- and trans-5,11-dialkyl-5,6,11,12-tetrahydrochrysene derivatives. It is designed for researchers, scientists, and drug development professionals, offering a suite of detailed protocols for in vitro and in vivo characterization. The methodologies are presented with an emphasis on the scientific rationale behind each step, ensuring robust and reproducible data generation.
Logical Workflow for Biological Evaluation
A systematic approach is crucial for the comprehensive biological characterization of THC derivatives. The following workflow outlines a logical progression from initial receptor interaction to cellular and in vivo functional responses.
Caption: A tiered approach to the biological evaluation of tetrahydrochrysenes.
Phase 1: Determining Estrogen Receptor Binding Affinity
The initial step in characterizing a novel THC derivative is to quantify its binding affinity for the estrogen receptor subtypes, ERα and ERβ. This is fundamental to understanding its potential as an ER ligand. A competitive binding assay is the gold standard for this purpose.[6][7]
Protocol 1: Competitive Estrogen Receptor Binding Assay
This protocol is adapted from established methods and utilizes rat uterine cytosol as a source of estrogen receptors.[8][9][10]
Principle: This assay measures the ability of a test compound (unlabeled THC derivative) to compete with a fixed concentration of radiolabeled 17β-estradiol ([³H]-E₂) for binding to the ER. The concentration of the test compound that inhibits 50% of the specific binding of [³H]-E₂ is determined as the IC₅₀ value.
Materials:
-
Test Compounds: cis- and trans-5,11-dialkyl-5,6,11,12-tetrahydrochrysene derivatives.
-
Radioligand: [³H]-17β-estradiol.
-
ER Source: Rat uterine cytosol, prepared from immature female Sprague-Dawley or Wistar rats.
-
Buffers: Tris-EDTA-Dithiothreitol-Glycerol (TEDG) buffer.
-
Separation Agent: Hydroxylapatite (HAP) slurry.
-
Controls: 17β-estradiol (unlabeled, positive control), Diethylstilbestrol (DES, positive control), R1881 (androgen agonist, negative control).[8]
-
Scintillation vials and cocktail.
-
Microcentrifuge tubes.
Procedure:
-
Preparation of Reagents:
-
Prepare TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4). Add dithiothreitol just before use.[8]
-
Prepare serial dilutions of the unlabeled test compounds and control ligands in TEDG buffer. Suggested concentration ranges for test chemicals with expected high affinity are 1 x 10⁻¹¹ to 1 x 10⁻⁷ M, and for those with lower expected affinity, 1 x 10⁻¹⁰ to 3 x 10⁻⁴ M.[8]
-
Prepare a working solution of [³H]-E₂ in TEDG buffer (typically 0.5-1.0 nM).[8]
-
-
Assay Setup:
-
In microcentrifuge tubes, add in the following order:
-
TEDG buffer to bring the final volume to 0.5 mL.
-
Serial dilutions of the test compound or control.
-
[³H]-E₂ solution.
-
Rat uterine cytosol (enough to provide 50-100 µg of protein per tube).[8]
-
-
Include tubes for total binding (no competitor) and non-specific binding (a 100-fold excess of unlabeled E₂).[8]
-
-
Incubation:
-
Vortex the tubes gently and incubate overnight (18-24 hours) at 4°C to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Add HAP slurry to each tube and incubate on ice for 15-20 minutes with intermittent vortexing.
-
Centrifuge the tubes at 4°C to pellet the HAP-receptor-ligand complex.
-
Carefully aspirate the supernatant.
-
Wash the pellet with TEDG buffer and re-centrifuge. Repeat the wash step.
-
-
Quantification:
-
Resuspend the final HAP pellet in ethanol and transfer to scintillation vials.
-
Add scintillation cocktail and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific [³H]-E₂ binding against the log concentration of the competitor.
-
Determine the IC₅₀ value from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the relative binding affinity (RBA) of the test compound compared to 17β-estradiol (RBA = [IC₅₀ of E₂ / IC₅₀ of test compound] x 100).
| Compound | Isomer | Alkyl Group (R) | ERα IC₅₀ (nM) | ERβ IC₅₀ (nM) | ERβ/ERα Selectivity Ratio |
| THC Derivative 1 | cis | Methyl | Data | Data | Data |
| THC Derivative 2 | trans | Methyl | Data | Data | Data |
| THC Derivative 3 | cis | Ethyl | Data | Data | Data |
| THC Derivative 4 | trans | Ethyl | Data | Data | Data |
| 17β-Estradiol | - | - | Data | Data | Data |
Table 1: Representative Data Table for Estrogen Receptor Binding Affinity.
Phase 2: Assessing In Vitro Functional Activity
Following the determination of binding affinity, it is crucial to assess the functional consequences of this binding. THC derivatives can act as agonists (mimicking the effects of estradiol), antagonists (blocking the effects of estradiol), or partial agonists/antagonists.
Protocol 2: ER-Mediated Reporter Gene Assay
Reporter gene assays are a powerful tool to quantify the ability of a compound to activate or inhibit ER-dependent gene transcription.[6][11]
Principle: This assay utilizes a cell line that has been engineered to express an estrogen receptor (ERα or ERβ) and a reporter gene (e.g., luciferase) under the control of an estrogen response element (ERE).[12] When an ER agonist binds to the receptor, the complex translocates to the nucleus, binds to the ERE, and drives the expression of the reporter gene, which can be quantified by measuring the reporter protein's activity (e.g., luminescence).[11][12]
Materials:
-
Cell Lines:
-
Culture Medium: As recommended for the specific cell line, often phenol red-free medium supplemented with charcoal-stripped fetal bovine serum to remove endogenous estrogens.
-
Test Compounds and Controls: THC derivatives, 17β-estradiol (agonist control), ICI 182,780 (fulvestrant, pure antagonist control), tamoxifen (SERM control).
-
Transfection Reagents (if not using a stable cell line).
-
Luciferase Assay Reagent.
-
96-well cell culture plates.
-
Luminometer.
Procedure:
-
Cell Seeding:
-
Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Agonist Mode: Treat the cells with serial dilutions of the THC derivatives or control compounds for 18-24 hours.
-
Antagonist Mode: Pre-incubate the cells with serial dilutions of the THC derivatives for 30-60 minutes, followed by the addition of a fixed, sub-maximal concentration of 17β-estradiol (e.g., the EC₅₀ concentration). Incubate for a further 18-24 hours.
-
-
Cell Lysis and Luciferase Assay:
-
Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase substrate to the cell lysate.
-
Measure the luminescence using a luminometer.
-
Data Analysis:
-
Agonist Activity: Plot the luminescence (relative light units) against the log concentration of the test compound. Determine the EC₅₀ (concentration for 50% maximal effect) and the maximal efficacy relative to 17β-estradiol.
-
Antagonist Activity: Plot the luminescence against the log concentration of the test compound in the presence of 17β-estradiol. Determine the IC₅₀ (concentration for 50% inhibition of the estradiol response).
Caption: Signaling pathway in an ER-mediated reporter gene assay.
Protocol 3: Estrogen-Responsive Cell Proliferation Assay (E-SCREEN)
The E-SCREEN assay is a cell-based method that measures the proliferative effect of estrogenic compounds on ER-positive breast cancer cells, most commonly MCF-7 cells.[15][16][17][18]
Principle: MCF-7 cells are dependent on estrogens for proliferation.[15][16] This assay quantifies the increase in cell number after exposure to a test compound, providing a biologically relevant measure of its estrogenic activity.[17]
Materials:
-
Culture Medium: Phenol red-free medium supplemented with charcoal-stripped fetal bovine serum.
-
Test Compounds and Controls: THC derivatives, 17β-estradiol (positive control), vehicle (negative control).
-
96-well cell culture plates.
-
Cell Quantification Reagent: e.g., Sulforhodamine B (SRB), MTT, or a DNA quantification method.[19][20]
Procedure:
-
Cell Seeding:
-
Seed MCF-7 cells at a low density (e.g., 3,000-5,000 cells/well) in 96-well plates in estrogen-depleted medium.[15]
-
Allow the cells to attach and stabilize for 24-48 hours.
-
-
Compound Treatment:
-
Replace the medium with fresh estrogen-depleted medium containing serial dilutions of the THC derivatives or control compounds.
-
Incubate the plates for 6-7 days.
-
-
Quantification of Cell Proliferation:
-
At the end of the incubation period, fix the cells and stain with SRB or perform another viability/proliferation assay.
-
Measure the absorbance or fluorescence according to the chosen method.
-
Data Analysis:
-
Calculate the fold increase in cell number relative to the vehicle control.
-
Plot the fold increase in proliferation against the log concentration of the test compound.
-
Determine the EC₅₀ and maximal proliferative effect.
-
The relative proliferative effect (RPE) can be calculated to compare the potency of the test compound to 17β-estradiol.
| Compound | Isomer | Alkyl Group (R) | Proliferation EC₅₀ (nM) | Maximal Proliferation (% of E₂) |
| THC Derivative 1 | cis | Methyl | Data | Data |
| THC Derivative 2 | trans | Methyl | Data | Data |
| THC Derivative 3 | cis | Ethyl | Data | Data |
| THC Derivative 4 | trans | Ethyl | Data | Data |
| 17β-Estradiol | - | - | Data | 100% |
Table 2: Representative Data Table for Estrogen-Responsive Cell Proliferation.
Phase 3: In Vivo Biological Evaluation
While in vitro assays are essential for initial screening and mechanistic studies, in vivo models are necessary to evaluate the physiological effects of THC derivatives in a whole-organism context.[21][22][23][24] The rodent uterotrophic bioassay is a well-established and widely accepted in vivo screen for estrogenic activity.[15][21]
Protocol 4: Rodent Uterotrophic Bioassay
Principle: The uterus is a primary target tissue for estrogens, and its weight increases in response to estrogenic stimulation. This assay measures the change in uterine weight in immature or ovariectomized female rodents following treatment with a test compound.[15][21]
Materials:
-
Animal Model: Immature (e.g., 18-20 days old) or ovariectomized adult female Sprague-Dawley or Wistar rats.[15]
-
Test Compounds and Controls: THC derivatives, 17β-estradiol (positive control), vehicle (negative control).
-
Dosing Vehicle: e.g., corn oil.
-
Animal caging and husbandry supplies.
-
Analytical balance.
Procedure:
-
Animal Acclimation and Dosing:
-
Acclimate the animals for a few days before the start of the study.
-
Administer the test compounds and controls daily for three consecutive days via oral gavage or subcutaneous injection.[15]
-
-
Tissue Collection:
-
On the day after the final dose, euthanize the animals.
-
Carefully dissect the uterus, trim away any adhering fat and connective tissue, and record the wet weight.
-
The uterus can also be blotted to obtain a "blotted" weight, which can reduce variability.
-
-
Histological Analysis (Optional):
-
The uterine tissue can be fixed, sectioned, and stained (e.g., with hematoxylin and eosin) to examine changes in epithelial cell height and other histological markers of estrogenic activity.
-
Data Analysis:
-
Calculate the mean uterine weight for each treatment group.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine if there is a significant increase in uterine weight compared to the vehicle control group.
-
A dose-response curve can be generated to determine the potency of the compound.
Conclusion and Future Directions
The systematic biological evaluation of cis- and trans-5,11-dialkyl-5,6,11,12-tetrahydrochrysenes, as outlined in these protocols, provides a robust framework for characterizing their potential as estrogen receptor modulators. By progressing from receptor binding to in vitro functional assays and finally to in vivo validation, researchers can gain a comprehensive understanding of the structure-activity relationships within this promising class of compounds. The unique stereochemistry of THCs offers a rich avenue for fine-tuning their biological activity, potentially leading to the discovery of novel SERMs with improved tissue selectivity and therapeutic profiles. Further investigations could explore their effects on gene expression profiles in different estrogen-responsive tissues and their long-term effects in models of hormone-dependent diseases. The use of fluorescently labeled THC derivatives also opens up exciting possibilities for studying ER dynamics and trafficking in living cells.[1][2][3][25][26]
References
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National Toxicology Program. (2002). Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol: Appx B5. [Link]
- Grokipedia. E-SCREEN. [URL not available]
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Chen, S., et al. (2024). Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity. Current Protocols, 4(10), e70029. [Link]
-
Legler, J., et al. (1999). Development of a stably transfected estrogen receptor-mediated luciferase reporter gene assay in the human T47D breast cancer cell line. Toxicological Sciences, 48(1), 55-66. [Link]
-
Katzenellenbogen, J. A., et al. (1993). Donor-acceptor tetrahydrochrysenes, inherently fluorescent, high-affinity ligands for the estrogen receptor: binding and fluorescence characteristics and fluorometric assay of receptor. Biochemistry, 32(8), 1993-2000. [Link]
-
Karimian, A., et al. (2022). Cell proliferation assay for determination of estrogenic components in food: a systematic review. Reviews on Environmental Health, 38(4), 621-627. [Link]
- Cayman Chemical. Human Estrogen Receptor Alpha Reporter Assay System. [URL not available]
-
Fender, E., et al. (2020). Screening for Phytoestrogens using a Cell-based Estrogen Receptor β Reporter Assay. Journal of Visualized Experiments, (159). [Link]
-
Urasopon, N., et al. (2007). Simple, sensitive and reliable in vivo assays to evaluate the estrogenic activity of endocrine disruptors. Journal of Reproduction and Development, 53(5), 985-992. [Link]
- Danish Environmental Protection Agency. (2004). Evaluation of in vitro assays for determination of estrogenic activity in the environment. [URL not available]
-
Sun, J., et al. (1999). Estrogen receptor subtype-selective ligands: asymmetric synthesis and biological evaluation of cis- and trans-5,11-dialkyl- 5,6,11, 12-tetrahydrochrysenes. Journal of Medicinal Chemistry, 42(13), 2487-2501. [Link]
- Indigo Biosciences. Human ERα Reporter Assay Kit. [URL not available]
-
National Toxicology Program. (2014). TEST METHOD NOMINATION: MCF-7 CELL PROLIFERATION ASSAY OF ESTROGENIC ACTIVITY. [Link]
- BenchChem.
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van der Burg, B., et al. (2010). Comparison of in vitro and in vivo screening models for androgenic and estrogenic activities. Environmental Health Perspectives, 118(11), 1597-1603. [Link]
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JoVE. (2021). Video: Estrogen Receptor-Reporter Activity Assay to Screen Phytoestrogen Estrogenic Activity. [Link]
-
Rogers, J. M., & Denison, M. S. (2000). Development and Characterization of a Cell Line That Stably Expresses an Estrogen-Responsive Luciferase Reporter for the Detection of Estrogen Receptor Agonist and Antagonists. Toxicological Sciences, 57(1), 61-70. [Link]
-
Hewitt, S. C., et al. (2015). New Tool for EDC Research: In Vivo Assay Screens for Estrogenic Effects. Environmental Health Perspectives, 123(4), A95. [Link]
-
van der Burg, B., et al. (2010). Comparison of In Vitro and In Vivo Screening Models for Androgenic and Estrogenic Activities. Toxicological Sciences, 118(1), 176-186. [Link]
-
Sonneveld, E., et al. (2005). Development of Androgen- and Estrogen-Responsive Bioassays, Members of a Panel of Human Cell Line-Based Highly Selective Steroid-Responsive Bioassays. Toxicological Sciences, 83(1), 136-148. [Link]
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Eldridge, J. C., et al. (1999). in Vivo Battery for Identifying Endocrine Modulators That Are Estrogenic or Dopamine Regulators. Toxicological Sciences, 49(1), 68-76. [Link]
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Wikipedia. E-SCREEN. [Link]
- U.S. Environmental Protection Agency.
-
Carlson, K. E., et al. (1994). Studies using fluorescent tetrahydrochrysene estrogens for in situ visualization of the estrogen receptor in living cells. Molecular Endocrinology, 8(7), 843-855. [Link]
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Beresford, N., et al. (2000). Improving the Reproducibility of the MCF-7 Cell Proliferation Assay for the Detection of Xenoestrogens. Toxicology in Vitro, 14(4), 303-311. [Link]
-
U.S. Environmental Protection Agency. (2011). Estrogen Receptor Binding Assay Using Rat Uterine Cytosol (ER-RUC) Standard Evaluation Procedure. [Link]
-
ResearchGate. Proliferation protocol optimization using MCF7. Cell number of MCF7.... [Link]
-
Hwang, K. J. (1991). Tetrahydrochrysene and cyclofenil derivatives as fluorescent probes of the estrogen receptor. University of Illinois at Urbana-Champaign. [Link]
- AXOL Bioscience. MCF7 Breast Cancer Cell Protocol. [URL not available]
- University of Florida. assays of hormones and receptors. [URL not available]
-
JoVE. (2021). Estrogen Receptor-Reporter Activity Assay to Screen Phytoestrogen Estrogenic Activity. [Link]
-
Soto, A. M., et al. (1995). The E-SCREEN assay as a tool to identify estrogens: an update on estrogenic environmental pollutants. Environmental Health Perspectives, 103 Suppl 7, 113-122. [Link]
-
Carlson, K. E., et al. (1994). Studies using fluorescent tetrahydrochrysene estrogens for in situ visualization of the estrogen receptor in living cells. Molecular Endocrinology, 8(7), 843-855. [Link]
-
Hwang, K. J., et al. (1993). Donor-acceptor tetrahydrochrysenes, inherently fluorescent, high-affinity ligands for the estrogen receptor. Biochemistry, 32(8), 1993-2000. [Link]
- Wikipedia. (R,R)-Tetrahydrochrysene. [URL not available]
-
Park, J., et al. (2007). Modeling binding equilibrium in a competitive estrogen receptor binding assay. Chemosphere, 69(6), 999-1006. [Link]
-
Collins, D. J., & Stone, G. M. (1983). The Structure and Function of Estrogens .10. Synthesis of 5,5-Dimethyl-Cis-4b,5,6,10b,11,12-Hexahydrochrysene-2,8-Diol - the Estrogenic Activity of This and of Related C-Methylated Hydrochrysenediols. Australian Journal of Chemistry, 36(2), 305-322. [Link]
-
Soto, A. M., et al. (1995). The E-SCREEN Assay as a Tool to Identify Estrogens: an Update on Estrogenic Environmental Pollutants. Environmental Health Perspectives, 103(Suppl 7), 113-122. [Link]
-
Macgregor, J. I., & Jordan, V. C. (2000). Interaction of tetrahydrocrysene ketone with estrogen receptors alpha and beta indicates conformational differences in the receptor subtypes. Archives of Biochemistry and Biophysics, 381(1), 135-142. [Link]
-
Li, F., et al. (2010). Synthesis, biological evaluation of chrysin derivatives as potential immunosuppressive agents. Bioorganic & Medicinal Chemistry Letters, 20(21), 6302-6305. [Link]
-
Shi, Y., et al. (2017). Design, synthesis, and biological evaluation of chrysin derivatives as potential FabH inhibitors. Chemical Biology & Drug Design, 89(3), 415-423. [Link]
-
Kim, J., et al. (2018). Development of a Human Estrogen Receptor Dimerization Assay for the Estrogenic Endocrine-Disrupting Chemicals Using Bioluminescence Resonance Energy Transfer. International Journal of Molecular Sciences, 19(11), 3469. [Link]
-
Acconcia, F., et al. (2015). 2′,3′,4′-Trihydroxychalcone changes estrogen receptor α regulation of genes and breast cancer cell proliferation by a reprogramming mechanism. IUBMB Life, 67(11), 844-855. [Link]
-
ResearchGate. Synthesis of 5,11-dialkyl-5,6,11,12-tetrahydro-6,12-epoxydibenzo[b,f][8][25]diazocines from 2-alkylaminobenzaldehydes. [Link]
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- 4. Estrogen receptor subtype-selective ligands: asymmetric synthesis and biological evaluation of cis- and trans-5,11-dialkyl- 5,6,11, 12-tetrahydrochrysenes - PubMed [pubmed.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 5,6,11,12-Tetrahydrochrysene
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for the synthesis of 5,6,11,12-tetrahydrochrysene and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are actively working with this important polycyclic aromatic hydrocarbon (PAH) scaffold. 5,6,11,12-Tetrahydrochrysene derivatives are notable for their potential as selective estrogen receptor modulators, making them valuable tools in biological research and therapeutic development.[1][2][3]
This document moves beyond standard protocols to provide in-depth troubleshooting advice in a practical question-and-answer format. We will explore the causality behind common experimental failures and offer field-proven solutions to help you optimize your reactions, improve yields, and ensure the purity of your target compounds.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My reaction yield is very low or I'm getting no product at all. What are the most likely causes?
This is the most common issue encountered in multi-step organic syntheses, particularly those involving the construction of complex ring systems. The synthesis of the tetrahydrochrysene core often relies on powerful bond-forming reactions like the Friedel-Crafts acylation or alkylation, which are notoriously sensitive to reaction conditions.[4][5] Let's break down the potential culprits.
A. Inactive or Insufficient Catalyst
The Friedel-Crafts reaction, a cornerstone for building the chrysene framework, typically employs a Lewis acid catalyst, most commonly aluminum trichloride (AlCl₃).[5][6]
-
Causality: Lewis acids like AlCl₃ are highly hygroscopic. They readily react with atmospheric moisture, which hydrolyzes them and renders them inactive. An inactive catalyst will fail to generate the necessary electrophile (an acylium or carbocation), halting the reaction before it begins. Furthermore, in Friedel-Crafts acylations, the product ketone forms a stable complex with the catalyst. This means the catalyst is not regenerated, and a stoichiometric amount (or even a slight excess) is required for the reaction to proceed to completion.[4]
-
Troubleshooting Protocol:
-
Use Fresh Catalyst: Always use a fresh, unopened bottle of AlCl₃ or other Lewis acid if possible. If using an older bottle, ensure it has been stored in a desiccator. Clumpy or discolored AlCl₃ is a sign of decomposition.
-
Ensure Anhydrous Conditions: Dry all glassware in an oven ( >120 °C) for several hours and cool under a stream of inert gas (nitrogen or argon). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.
-
Handle Under Inert Atmosphere: Add the Lewis acid catalyst to the reaction vessel under a positive pressure of inert gas.
-
Verify Stoichiometry: For acylations, double-check your calculations to ensure you are using at least one full equivalent of the Lewis acid catalyst relative to the acylating agent.
-
B. Inappropriate Reaction Temperature
-
Causality: Electrophilic aromatic substitution reactions have a significant activation energy barrier. Insufficient thermal energy can cause the reaction to stall. Conversely, excessively high temperatures can promote side reactions, such as charring, polymerization of starting materials, or decomposition of the product, leading to a complex, intractable mixture and low yield of the desired product.
-
Troubleshooting Protocol:
-
Incremental Temperature Increase: If the reaction is sluggish at a literature-reported temperature, try increasing it in 10-15 °C increments, while carefully monitoring the reaction progress by Thin-Layer Chromatography (TLC).[7]
-
Monitor for Degradation: When increasing temperature, look for signs of decomposition, such as the reaction mixture turning dark brown or black, or the appearance of a smear or multiple new spots at the baseline on the TLC plate.
-
C. Poor Solubility of Reactants
-
Causality: For a reaction to occur, the reactants must be in the same phase. If one of your starting materials has poor solubility in the chosen solvent, its effective concentration is too low for the reaction to proceed at a reasonable rate.
-
Troubleshooting Protocol:
-
Solvent Selection: While carbon disulfide (CS₂) and nitrobenzene are classic solvents for Friedel-Crafts reactions, consider alternatives if solubility is an issue. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common and effective choices. For highly insoluble substrates, a more polar solvent might be necessary, but be cautious as many polar solvents (like ethers or alcohols) will complex with and deactivate the Lewis acid catalyst.[7]
-
Question 2: My reaction is working, but I'm getting a mixture of products that are difficult to separate. What's going wrong?
The formation of multiple products typically points to issues with selectivity (regio- or chemo-selectivity) or competing side reactions. In the context of Friedel-Crafts chemistry, there are several classic pitfalls.
A. Carbocation Rearrangements (in Alkylations)
-
Causality: Friedel-Crafts alkylation proceeds via a carbocation intermediate.[6] Primary carbocations are unstable and will readily rearrange to more stable secondary or tertiary carbocations via hydride or alkyl shifts. This means that using a primary alkyl halide (e.g., 1-chlorobutane) may not result in the straight-chain butyl product, but rather a mixture of isomers.
-
Solution - The Acylation Advantage: This is a primary reason why Friedel-Crafts acylation is strongly preferred over alkylation in multi-step syntheses.[5] The acylium ion intermediate does not rearrange. The resulting ketone can then be reduced to the desired alkyl group in a subsequent step (e.g., via a Wolff-Kishner or Clemmensen reduction), providing a clean and unambiguous route to the target structure.
B. Poly-substitution
-
Causality: The alkyl group introduced in a Friedel-Crafts alkylation is an activating group, meaning it makes the aromatic ring more reactive to further electrophilic substitution than the starting material. This often leads to the addition of multiple alkyl groups (polyalkylation), resulting in a mixture of products.[6] In contrast, the acyl group introduced during acylation is deactivating, which shuts down the aromatic ring to further substitution and effectively prevents this side reaction.[4][5]
-
Troubleshooting Protocol:
-
Prioritize Acylation: Whenever possible, design your synthesis around an acylation followed by a reduction, rather than a direct alkylation.
-
Control Stoichiometry: If alkylation is unavoidable, use a large excess of the aromatic substrate relative to the alkylating agent to favor mono-substitution statistically.
-
C. Formation of Unwanted Regioisomers
-
Causality: When performing an intramolecular cyclization to form one of the rings of the tetrahydrochrysene core, the reaction may proceed to form a five-membered ring instead of the desired six-membered ring, or vice-versa. Generally, the formation of six-membered rings is kinetically and thermodynamically favored in intramolecular Friedel-Crafts reactions.[8] The choice of starting material dictates the possible outcomes.
-
Troubleshooting Protocol:
-
Strategic Synthesis Design: Carefully design the precursor molecule. To form a six-membered ring via intramolecular acylation, the aromatic ring must be attached to a carboxylic acid derivative via a three-carbon chain (e.g., a derivative of 4-arylbutanoic acid).
-
Confirm Precursor Structure: Before attempting the cyclization, rigorously confirm the structure of your precursor molecule using NMR and mass spectrometry to ensure it is the correct isomer for the desired ring closure.
-
General Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting common synthesis issues.
Caption: A systematic workflow for diagnosing and solving synthesis problems.
Key Synthetic Reaction: Intramolecular Friedel-Crafts Acylation
A common and reliable strategy to construct the tetracyclic core of 5,6,11,12-tetrahydrochrysene involves a double intramolecular Friedel-Crafts reaction or a sequential process.[1][2] The diagram below illustrates a key ring-forming step.
Caption: Mechanism of a key ring-closing reaction in PAH synthesis.
Data Summary: Troubleshooting Guide
| Problem | Potential Cause | Key Solution & Rationale |
| Low/No Yield | Inactive Lewis Acid Catalyst | Use fresh, anhydrous AlCl₃ under an inert atmosphere. Moisture deactivates the catalyst.[4][6] |
| Sub-stoichiometric Catalyst | For acylations, use ≥1 equivalent of AlCl₃. The product complexes with the catalyst, preventing turnover.[4] | |
| Low Reaction Temperature | Incrementally increase temperature while monitoring by TLC to overcome the activation energy barrier.[7] | |
| Impure Product | Carbocation Rearrangement | Use Friedel-Crafts acylation followed by reduction. Acylium ions do not rearrange.[5] |
| Poly-substitution | Use acylation instead of alkylation. The acyl group is deactivating and prevents further reaction.[4][6] | |
| Incorrect Ring Closure | Confirm the structure of the linear precursor before cyclization to ensure the correct chain length for 6-membered ring formation.[8] |
Experimental Protocol: Sample Intramolecular Friedel-Crafts Cyclization
This protocol is a representative example for the cyclization of a precursor to form a key intermediate in the synthesis of the tetrahydrochrysene core. Note: This is a generalized procedure and must be adapted based on the specific substrate. All operations should be performed in a fume hood with appropriate personal protective equipment.
Objective: To synthesize a tetracyclic ketone intermediate via intramolecular Friedel-Crafts acylation.
Materials:
-
4-(aryl)-1-(aryl)-butanoyl chloride (1.0 eq)
-
Aluminum Chloride (AlCl₃), anhydrous (2.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Catalyst Suspension: Under a positive flow of nitrogen, charge the flask with anhydrous DCM and anhydrous aluminum chloride (2.2 eq). Stir the resulting suspension and cool the flask to 0 °C in an ice-water bath.
-
Substrate Addition: Dissolve the starting acyl chloride (1.0 eq) in anhydrous DCM and add it to the dropping funnel. Add the substrate solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the reaction's progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate solvent system). The reaction is complete when the starting material spot is no longer visible.
-
Quenching: Carefully and slowly quench the reaction by cooling the flask back to 0 °C and adding crushed ice portion-wise. Caution: The initial quenching is highly exothermic. Once the vigorous reaction has subsided, slowly add 1 M HCl solution until the aqueous layer is clear.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid or oil can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) to yield the pure tetracyclic ketone.
References
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions. [Link]
-
Katzenellenbogen, J. A., et al. Estrogen Receptor Subtype-Selective Ligands: Asymmetric Synthesis and Biological Evaluation of cis- and trans-5,11-Dialkyl- 5,6,11,12-tetrahydrochrysenes. Journal of Medicinal Chemistry. [Link]
-
Majumder, U., et al. Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances. [Link]
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Bardhan, J. C., & Tatta, K. R. Synthesis of polycyclic compounds. Part VIII. Friedel–Crafts acylation with anhydrides of tricarboxylic acids. Journal of the Chemical Society C: Organic. [Link]
-
PubMed. Estrogen receptor subtype-selective ligands: asymmetric synthesis and biological evaluation of cis- and trans-5,11-dialkyl- 5,6,11, 12-tetrahydrochrysenes. [Link]
-
LibreTexts Chemistry. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
Wikipedia. Diels–Alder reaction. [Link]
-
PubChem. 5,6,11,12-Tetrahydrochrysene. [Link]
-
Chemguide. AN INTRODUCTION TO GRIGNARD REAGENTS. [Link]
-
Zlotorzynski, M., et al. The Diels‐Alder Approach towards Cannabinoid Derivatives and Formal Synthesis of Tetrahydrocannabinol (THC). ChemistryOpen. [Link]
-
Wikipedia. (R,R)-Tetrahydrochrysene. [Link]
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- 3. (R,R)-Tetrahydrochrysene - Wikipedia [en.wikipedia.org]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimizing Reaction Conditions for Tetrahydrochrysene Derivatives
Welcome to the technical support center for the synthesis and optimization of tetrahydrochrysene (THC) derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing this important chemical scaffold. Tetrahydrochrysene derivatives are of significant interest, particularly as fluorescent probes for receptors like the estrogen receptor[1]. However, their synthesis can present challenges related to yield, selectivity, and purity.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues. Our goal is to equip you with the scientific rationale behind experimental choices, enabling you to systematically optimize your reaction conditions for robust and reproducible results.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of tetrahydrochrysene derivatives. Each issue is presented with probable causes and actionable solutions grounded in established chemical principles.
Issue 1: Low or No Yield of the Desired Product
A low yield is one of the most frequent challenges and can stem from multiple factors. A systematic approach is essential for diagnosis.[2]
Probable Causes & Solutions
-
Poor Quality of Starting Materials or Reagents: Impurities in reactants or solvents can inhibit the reaction or lead to undesirable side products.
-
Solution: Always verify the purity of starting materials using techniques like NMR or GC-MS. Use freshly distilled, anhydrous solvents, especially for moisture-sensitive reactions like those involving Lewis acids or organometallics.
-
-
Incorrect Stoichiometry: Inaccurate measurement of reactants, especially the limiting reagent, will directly impact the theoretical maximum yield.[2]
-
Solution: Double-check all calculations and ensure precise measurement using calibrated equipment. For solid reagents, account for any impurities or hydration states.
-
-
Sub-Optimal Reaction Temperature: The reaction may have a high activation energy barrier requiring more thermal energy, or conversely, the product or catalyst may be degrading at the current temperature.[3]
-
Solution: Screen a range of temperatures. For reactions that are slow at room temperature, incrementally increase the temperature (e.g., in 10-20 °C steps). If product degradation is suspected, attempt the reaction at a lower temperature, even if it requires a longer reaction time.[4]
-
-
Catalyst Inactivity or Poisoning: The catalyst, whether a Lewis acid for a cycloaddition or a transition metal for a cross-coupling, may be deactivated.[2][5]
-
Solution: Use a fresh batch of catalyst. Ensure the reaction is performed under the appropriate atmosphere (e.g., inert gas like argon or nitrogen) if the catalyst is sensitive to air or moisture. Certain functional groups on the substrate can act as poisons; consider if substrate modification or a different catalyst is needed.
-
Troubleshooting Workflow for Low Yield
The following diagram outlines a logical decision-making process for addressing low-yield reactions.
Caption: A systematic workflow for troubleshooting low reaction yields.
Issue 2: Poor Selectivity (Formation of Multiple Isomers)
The tetrahydrochrysene core contains stereocenters, and reactions like the Diels-Alder cycloaddition can result in mixtures of endo/exo or regioisomers.
Probable Causes & Solutions
-
Thermal vs. Catalyzed Reaction: Uncatalyzed (thermal) cycloadditions often provide lower selectivity compared to catalyzed versions. Thiophene derivatives, for example, which can be precursors, are poor dienes in thermal cycloadditions but their reactivity can be enhanced.[6]
-
Solution: Employ a Lewis acid catalyst. Lewis acids coordinate to the dienophile, lowering its LUMO energy and often locking it into a specific conformation, which can dramatically enhance both the reaction rate and the stereoselectivity.[6] For instance, AlCl₃ has been shown to be highly stereoselective, preferably providing the exo adduct in certain Diels-Alder reactions.[6]
-
-
Incorrect Choice of Catalyst or Solvent: The nature of the catalyst and solvent can have a profound effect on selectivity.[6]
-
Solution: Screen different Lewis acids (e.g., AlCl₃, BF₃·OEt₂, TiCl₄). The solvent choice is also pivotal; a solvent that poorly solubilizes the Lewis acid, such as dichloromethane (DCM), may be more effective than a coordinating solvent like THF or Et₂O, which can deactivate the catalyst.[6]
-
Issue 3: Formation of Unexpected Side Products
The appearance of significant side products complicates purification and reduces the yield of the desired compound.
Probable Causes & Solutions
-
Competing Reaction Pathways: Under certain conditions, alternative reactions can compete with the desired pathway. For example, when using strong Lewis acids like AlCl₃ with aromatic substrates, Friedel-Crafts alkylation can occur as a side reaction.[6]
-
Solution: Adjust the reaction conditions to disfavor the side reaction. This could involve lowering the temperature or, critically, adjusting the stoichiometry of the catalyst. Using two equivalents of AlCl₃ was found to exclusively generate a Friedel-Crafts byproduct in one study, whereas one equivalent or less favored the desired Diels-Alder adduct.[6]
-
-
Product Degradation: The desired product may be unstable under the reaction or work-up conditions.
-
Solution: Monitor the reaction progress by TLC or LC-MS to determine the point of maximum product formation before significant degradation occurs. Ensure the work-up procedure is as mild as possible (e.g., using a buffered aqueous wash instead of a strong acid or base).
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right solvent for my reaction?
The solvent is a critical parameter that influences reactant solubility, reaction rate, and even selectivity.[2] For Diels-Alder reactions, which are common in constructing the THC core, polar solvents can significantly accelerate the reaction.[7]
Causality: The rate enhancement in polar solvents is often attributed to the stabilization of the polar transition state relative to the less polar ground state of the reactants. Water, in particular, can lead to dramatic rate increases due to a combination of hydrophobic packing and hydrogen-bond stabilization of the transition state.[7] However, the choice is not always straightforward, as solvent can also impact catalyst activity.[6]
Recommendation: Start by screening a set of solvents with varying polarities.
Table 1: Recommended Solvents for Screening
| Solvent Category | Examples | Typical Use Case & Rationale |
| Non-Polar Aprotic | Toluene, Hexane, Dichloromethane (DCM) | Good for reactions with non-polar reactants. DCM is often a good starting point for Lewis acid-catalyzed reactions.[6] |
| Polar Aprotic | Acetonitrile (MeCN), Dimethylformamide (DMF), Tetrahydrofuran (THF) | Can accelerate cycloadditions. Be cautious with strong Lewis acids, as coordinating solvents like THF can deactivate them.[6][7] |
| Polar Protic | Ethanol, Water | Can offer significant rate enhancements for cycloadditions but may be incompatible with water-sensitive reagents or catalysts.[7] |
Q2: My reaction seems to stall before the starting material is fully consumed. What should I do?
This issue often points to catalyst deactivation or the establishment of an unfavorable equilibrium.
Expert Insight: First, confirm that the reaction has truly stalled and is not just slow by taking another time point several hours later. If it has stalled, the most likely culprit is the catalyst.[2] It may be slowly degrading over time or being consumed by trace impurities introduced with the reactants or solvent. Another possibility is a reversible reaction where the equilibrium position is unfavorable.
Troubleshooting Steps:
-
Add More Catalyst: Add a second portion of fresh catalyst to the reaction mixture. If the reaction proceeds, catalyst deactivation was the issue.
-
Increase Temperature: If the reaction is reversible, increasing the temperature may shift the equilibrium. However, for Diels-Alder reactions, which are typically exothermic, high temperatures can favor the retro-Diels-Alder reaction.[7]
-
Remove a Byproduct: If a byproduct is inhibiting the reaction or shifting the equilibrium, its removal (if possible, e.g., by precipitation or under vacuum) can drive the reaction to completion.
Q3: I'm having difficulty purifying my tetrahydrochrysene derivative. What are some common strategies?
Purification can be challenging due to the presence of structurally similar isomers or byproducts.
Strategies:
-
Optimize Chromatography: Standard silica gel chromatography is the first line of defense. If separation is poor, try varying the solvent system polarity. Using a less polar solvent system over a longer column can improve the resolution between closely related compounds.
-
Biphasic Extraction: A well-designed liquid-liquid extraction during the work-up can significantly simplify the final purification. A study on cannabinoid derivatives found that a biphasic extraction wash produced samples with greater purity compared to a simple basic wash.[8]
-
Recrystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity. Screen various solvents to find one in which your product is soluble at high temperatures but poorly soluble at low temperatures.
-
Preparative HPLC: For very difficult separations or to obtain highly pure material for biological testing, preparative HPLC is a powerful, albeit more resource-intensive, option.
Experimental Protocols
Protocol 1: High-Throughput Screening of Reaction Conditions
To efficiently optimize a reaction, screening multiple parameters in parallel is far more effective than a one-variable-at-a-time approach.[2][9] This protocol describes a general workflow using a 24-well plate.
Objective: To identify the optimal catalyst, solvent, and temperature for the synthesis of a target tetrahydrochrysene derivative.
Workflow Diagram:
Caption: Workflow for parallel screening of reaction conditions.
Methodology:
-
Preparation of Stock Solutions:
-
Prepare concentrated stock solutions of your diene, dienophile, and any other reagents in a suitable, inert solvent.
-
Prepare stock solutions for each catalyst you intend to screen.
-
-
Reaction Setup (in a 24-well reaction block):
-
Design your experiment to vary one or two parameters per row/column (e.g., Column 1: Catalyst A, Column 2: Catalyst B; Row A: Toluene, Row B: DCM).
-
Use automated or manual pipettes to dispense the stock solutions into the corresponding wells to achieve the final desired concentrations.
-
-
Reaction Execution:
-
Securely seal the reaction block with a cap mat.
-
Place the block on a shaker/heater and run the reactions at the desired temperature with constant agitation for a predetermined time (e.g., 12 hours).[2]
-
-
Quenching and Work-up:
-
After the specified time, cool the block to room temperature.
-
Quench each reaction by adding an appropriate quenching agent (e.g., a buffered solution).
-
If necessary, perform a liquid-liquid extraction in each well by adding an immiscible organic solvent, shaking, and then carefully removing the organic layer for analysis.[2]
-
-
Analysis:
-
Dilute a small aliquot from each well and analyze by LC-MS or GC-MS.
-
Calculate the conversion of starting material and the relative yield of the desired product for each set of conditions.[2] This data will clearly indicate the most promising reaction conditions for a larger-scale synthesis.
-
References
-
Optimization of the reaction conditions Reaction conditions: 1... | Download Scientific Diagram . (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Effect of solvent motions on the dynamics of the Diels-Alder reaction . (n.d.). Lirias. Retrieved January 14, 2026, from [Link]
-
Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans . (n.d.). Scielo. Retrieved January 14, 2026, from [Link]
-
SOLVENT EFFECTS IN THE DIELS ALDER REACTION . (n.d.). Texas Tech University DSpace. Retrieved January 14, 2026, from [Link]
-
New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer . (2022). National Institutes of Health. Retrieved January 14, 2026, from [Link]
-
Tetrahydrochrysene and cyclofenil derivatives as fluorescent probes of the estrogen receptor . (1991). IDEALS. Retrieved January 14, 2026, from [Link]
-
Exploring Optimal Reaction Conditions Guided by Graph Neural Networks and Bayesian Optimization . (2022). National Institutes of Health. Retrieved January 14, 2026, from [Link]
-
Reaction Condition Optimization . (n.d.). Creative Biolabs. Retrieved January 14, 2026, from [Link]
-
Diels–Alder reaction . (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]
-
Modelling of solvent effects on the Diels–Alder reaction . (1996). OUCI. Retrieved January 14, 2026, from [Link]
-
Catalyzing Organic Synthesis . (2022). YouTube. Retrieved January 14, 2026, from [Link]
-
Lec 57 Catalyst synthesis: Part-1 . (2023). YouTube. Retrieved January 14, 2026, from [Link]
-
Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines . (n.d.). MDPI. Retrieved January 14, 2026, from [Link]
-
Syntheses and Purification of Cannabinoid Derivatives . (2023). Pure Help Center. Retrieved January 14, 2026, from [Link]
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- 1. Tetrahydrochrysene and cyclofenil derivatives as fluorescent probes of the estrogen receptor | IDEALS [ideals.illinois.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Reaction Condition Optimization - Creative Biolabs [creative-biolabs.com]
- 4. scielo.br [scielo.br]
- 5. m.youtube.com [m.youtube.com]
- 6. New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 8. etsu.elsevierpure.com [etsu.elsevierpure.com]
- 9. Exploring Optimal Reaction Conditions Guided by Graph Neural Networks and Bayesian Optimization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Estrogen Receptor (ER) Binding Assays
Welcome to the Technical Support Center for Estrogen Receptor (ER) Binding Assays. As a Senior Application Scientist, I've designed this guide to move beyond simple checklists. My goal is to provide you with the causal reasoning behind common experimental challenges and to offer robust, field-proven solutions. This resource is structured to empower researchers, scientists, and drug development professionals to not only troubleshoot their assays but also to deepen their understanding of the underlying principles of receptor pharmacology.
Troubleshooting Guide
This section addresses the most frequent and perplexing issues encountered during ER binding assays. Each problem is presented in a question-and-answer format, detailing the probable causes and providing step-by-step solutions grounded in scientific principles.
Problem 1: Why is my non-specific binding (NSB) signal excessively high?
High non-specific binding can mask the true specific binding signal, leading to inaccurate calculations of receptor affinity (Kd) and density (Bmax).[1] Ideally, NSB should account for less than 50% of the total binding signal at the highest concentration of radioligand used.[1]
Answer: High NSB occurs when the radioligand binds to components other than the estrogen receptor, such as lipids, other proteins, or the assay apparatus itself (e.g., tubes and filters).[1] This is a common issue, particularly with hydrophobic ligands which have a higher tendency to stick to surfaces.[1][2]
Probable Causes & Solutions
| Probable Cause | Solution & Scientific Rationale |
| Radioligand Issues | Use a lower concentration of radioligand. A common starting point is a concentration at or below the Kd value.[1][2] High concentrations can saturate low-affinity non-specific sites. Check radioligand purity. Ensure the radiochemical purity is high (typically >90%).[1][2] Impurities can significantly contribute to NSB. |
| Assay Conditions | Modify the assay buffer. The inclusion of agents like Bovine Serum Albumin (BSA) can reduce non-specific interactions by blocking sites on tubes and filters.[1] Optimize incubation time and temperature. Shorter incubation times may reduce NSB, but you must ensure that specific binding has reached equilibrium.[1] Increase wash steps. Use ice-cold wash buffer and increase the volume or number of washes to minimize the dissociation of the specific radioligand-receptor complex while washing away unbound ligand.[1] |
| Tissue/Cell Preparation | Reduce the amount of membrane protein. Titrate the amount of protein per tube (a typical range is 50-500 µg) to find the optimal signal-to-noise ratio.[1][3] Too much protein can increase the number of non-specific sites available. Ensure proper homogenization and washing of membranes. This removes endogenous ligands and other substances that might interfere with the assay.[1] |
| Choice of Competitor | Use a high concentration of an appropriate unlabeled ligand. For determining NSB, a 100- to 1000-fold excess of a high-affinity, structurally different unlabeled ligand is often used to displace only the specific binding of the radioligand.[2][3] |
Problem 2: My specific binding signal is too low or absent. What's going wrong?
Low specific binding prevents the accurate determination of binding parameters and suggests a fundamental issue with the assay components or setup.
Answer: This problem can stem from several sources, including inactive receptors, degraded reagents, or suboptimal assay conditions that prevent the ligand-receptor interaction.
Probable Causes & Solutions
| Probable Cause | Solution & Scientific Rationale |
| Receptor Integrity | Verify receptor activity. Prepare fresh cytosol or membrane fractions. Ensure that the tissue or cells were stored correctly (e.g., -80°C) and avoid repeated freeze-thaw cycles, which can denature the receptor.[3] Check protein concentration. Use a protein assay compatible with your buffer components (e.g., some assays are incompatible with DTT) to confirm you are adding the intended amount of receptor.[3][4] |
| Radioligand Issues | Confirm radioligand integrity. Radioligands, especially iodinated ones, have a limited shelf life.[2] Check the expiration date and consider purchasing a fresh batch if degradation is suspected. Verify radioligand concentration. An error in calculating the dilution of your radioligand stock can lead to using a much lower concentration than intended. |
| Assay Conditions | Ensure equilibrium is reached. Perform a time-course experiment (association kinetics) to determine the optimal incubation time. The binding reaction must reach a steady state for accurate Kd determination.[5] Check buffer pH and composition. The binding affinity of ER is sensitive to pH and ionic strength. Ensure the buffer is correctly prepared and at the optimal pH (typically 7.4).[3] |
| Separation Technique | Optimize the separation of bound and free ligand. If using filter assays, ensure the filters are appropriate for your preparation and that the vacuum is not so strong that it pulls membranes through. If using hydroxylapatite (HAP) or other methods, ensure complete separation.[3][6] |
Problem 3: I'm seeing high variability between my replicates. How can I improve reproducibility?
Answer: High variability often points to inconsistencies in technique, from pipetting errors to uneven sample processing. Ligand binding assays require meticulous attention to detail to ensure consistency across all tubes and experiments.[7]
Probable Causes & Solutions
| Probable Cause | Solution & Scientific Rationale |
| Pipetting & Dilutions | Use calibrated pipettes and proper technique. Small volume errors, especially with concentrated ligands or inhibitors, can lead to large variations in final concentrations. Prepare master mixes. For radioligand, buffer, and receptor preparations, create master mixes to be dispensed into each tube. This minimizes tube-to-tube variability compared to adding each component individually. |
| Sample Handling | Ensure uniform mixing. Vortex or mix each tube thoroughly but gently after adding all components and before incubation. Maintain consistent temperatures. Incubate all tubes in the same water bath or incubator to ensure a uniform binding rate.[7] Process samples on ice during preparation steps.[3] |
| Washing/Separation | Standardize the wash procedure. In filtration assays, wash each well or tube for the same amount of time with the same volume of ice-cold buffer. Inconsistent washing can lead to variable removal of unbound radioligand.[1] |
| Data Acquisition | Check scintillation counter performance. Run standards and blanks to ensure the counter is functioning correctly and consistently. |
Experimental Workflows & Diagrams
A self-validating assay is built on a logical and well-controlled workflow. The following diagrams illustrate the core processes for conducting and troubleshooting ER binding assays.
Caption: Workflow for a typical radioligand saturation binding assay.
Caption: A decision tree for troubleshooting common ER binding assay issues.
Detailed Experimental Protocols
Protocol 1: Saturation Binding Assay for Kd and Bmax Determination
This protocol determines the affinity (Kd) of a radioligand for the ER and the total number of binding sites (Bmax).[8]
-
Preparation of Rat Uterine Cytosol:
-
Prepare ice-cold TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM Dithiothreitol, 10% glycerol, pH 7.4). Add DTT just before use.[3]
-
Homogenize uterine tissue from ovariectomized rats in TEDG buffer (e.g., 0.1 g tissue per 1.0 mL buffer) using a Polytron homogenizer. Keep samples on ice.[3]
-
Centrifuge the homogenate at 2,500 x g for 10 min at 4°C to pellet the nuclear fraction.[3]
-
Transfer the supernatant to ultracentrifuge tubes and centrifuge at 105,000 x g for 60 min at 4°C.[3]
-
The resulting supernatant is the cytosol containing the ER. Determine the protein concentration using a DTT-compatible assay.[3][4]
-
-
Assay Setup:
-
Prepare serial dilutions of the radioligand (e.g., [³H]-17β-estradiol) in TEDG buffer. A typical concentration range is 0.03 - 3.0 nM.[3]
-
For each concentration of radioligand, set up triplicate tubes for Total Binding and Non-Specific Binding (NSB) .
-
Total Binding Tubes: Add assay buffer, a set amount of cytosol (e.g., 50-100 µg protein), and the radioligand.[3]
-
NSB Tubes: Add the same components as the Total Binding tubes, plus a 100-fold excess of an unlabeled competitor (e.g., diethylstilbestrol or unlabeled 17β-estradiol).[3]
-
Incubate all tubes at 4°C for 18-24 hours to reach equilibrium.
-
-
Separation and Counting:
-
Separate bound from free radioligand. A common method is to add a hydroxylapatite (HAP) slurry, which binds the receptor-ligand complex.
-
Wash the HAP pellets with ice-cold buffer to remove unbound radioligand.
-
Elute the bound radioligand and quantify using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot Specific Binding (Y-axis) against the concentration of free radioligand (X-axis).
-
Fit the data using a non-linear regression model for "one site - specific binding" to determine the Kd and Bmax values.[8] Do not use a Scatchard plot for the primary analysis, as it can distort experimental error.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is the difference between Kd, Bmax, IC50, and Ki?
-
Kd (Equilibrium Dissociation Constant): This is the concentration of a radioligand at which 50% of the receptors are occupied at equilibrium.[8] It is an inverse measure of affinity; a lower Kd signifies a higher affinity.[9]
-
Bmax (Maximum Binding Capacity): This represents the total concentration of receptor sites in the sample.[8][10] It is typically expressed as fmol/mg protein or sites/cell .
-
IC50 (Half Maximal Inhibitory Concentration): In a competitive binding assay, this is the concentration of an unlabeled test compound that displaces 50% of the specific binding of the radioligand.[11] IC50 values are dependent on the assay conditions, particularly the concentration of the radioligand used.[12][13]
-
Ki (Inhibition Constant): This is the equilibrium dissociation constant for an unlabeled competitor. It is a true measure of the affinity of the competitor for the receptor, independent of assay conditions.[12] It can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the free radioligand and Kd is its dissociation constant.[12]
Q2: How do I choose the right radioligand?
The ideal radioligand should have:
-
High affinity for the receptor to provide a robust signal.
-
High selectivity to bind primarily to the receptor of interest.[2]
-
High specific activity (>20 Ci/mmol for tritium-labeled ligands) to allow for the detection of a small number of receptors.[2]
-
Low non-specific binding. [2]
-
Good stability and purity.[2]
Q3: What are the essential controls for every binding assay?
Every binding assay must include three key sets of tubes:
-
Total Binding: Measures the total amount of radioligand bound to both the specific receptors and non-specific sites.
-
Non-Specific Binding (NSB): Measures the radioligand bound to everything except the receptor of interest. This is determined in the presence of a saturating concentration of an unlabeled competitor.
-
Specific Binding: This is not measured directly but is calculated by subtracting the NSB counts from the Total Binding counts. It represents the signal from the radioligand bound specifically to the estrogen receptor.
Q4: How should I prepare my tissue or cell samples?
Proper sample preparation is critical for preserving receptor integrity.[14]
-
Tissue: Use tissue from a consistent source (e.g., ovariectomized female rats of a specific age and strain).[3] Quickly trim away fat and connective tissue. The tissue can be used fresh or snap-frozen in liquid nitrogen and stored at -80°C.[3]
-
Cells: For cultured cells, harvest by gentle scraping or using a non-enzymatic dissociation buffer. Pellet the cells by centrifugation and wash with cold buffer.
-
Homogenization: All steps should be performed at 4°C to minimize proteolytic degradation.[15] Use a suitable buffer containing protease inhibitors. The goal is to lyse the cells and create a homogenate from which cytosol or membranes can be isolated via centrifugation.[3]
References
-
Cheng-Prusoff Equation. Canadian Society of Pharmacology and Therapeutics (CSPT). [Link]
-
IC50 to Ki conversion by Cheng-Prusoff Equation & BatDB online converter tool@MajidAli2020. YouTube. [Link]
-
IC50-to-Ki converter. Bio-organic & Medicinal Chemistry. [Link]
-
Ki, IC50, & the Cheng-Prusoff equation. YouTube. [Link]
-
Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol: Appx B5. National Toxicology Program (NTP). [Link]
-
Estrogen Receptor Binding Assay Method for Endocrine Disruptors Using Fluorescence Polarization | Request PDF. ResearchGate. [Link]
-
The problems and pitfalls of radioligand binding. PubMed. [Link]
-
Saturation Binding Assay Guidelines: Kd & Ki Determination. Studylib. [Link]
-
The Problems and Pitfalls of Radioligand Binding. Springer Nature Experiments. [Link]
-
Bmax and KD. TPC. [Link]
-
Equation: One site -- Specific binding. GraphPad Prism 10 Curve Fitting Guide. [Link]
-
A powerful tool for drug discovery. European Pharmaceutical Review. [Link]
-
Data Evaluation Record (DER) for Estrogen Receptor Binding Assay Using Rat Uterine Cytosol. EPA. [Link]
-
Protocol for the In Vitro Estrogen Receptor Saturation Binding and Competitive Binding Assays Using Rat Uterine Cytosol. epa nepis. [Link]
-
Sample Preparation Guide. Eve Technologies. [Link]
-
Best Practices for Sample Preparation & Assay Development. Danaher Life Sciences. [Link]
-
The GraphPad Guide to Analyzing Radioligand Binding Data. [Link]
-
Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. revvity.com [revvity.com]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. studylib.net [studylib.net]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. swordbio.com [swordbio.com]
- 8. graphpad.com [graphpad.com]
- 9. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
- 10. TPC - Bmax and KD [turkupetcentre.net]
- 11. epa.gov [epa.gov]
- 12. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 13. m.youtube.com [m.youtube.com]
- 14. lifesciences.danaher.com [lifesciences.danaher.com]
- 15. evetechnologies.com [evetechnologies.com]
improving yield and purity of synthesized 5,6,11,12-Tetrahydrochrysene
Welcome to the technical support center for the synthesis of 5,6,11,12-Tetrahydrochrysene. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with or plan to synthesize this valuable tetracyclic hydrocarbon scaffold. As a polycyclic aromatic hydrocarbon (PAH), its synthesis, while conceptually straightforward, is often accompanied by challenges in achieving high yield and purity.
This document moves beyond simple protocols to provide in-depth, field-tested insights into the causality behind experimental choices. We will explore common pitfalls, troubleshoot specific issues, and offer validated strategies to optimize your synthetic outcomes. The core focus will be on a common and effective strategy: an intramolecular Friedel-Crafts alkylation cascade.
Section 1: Troubleshooting Guide
This section addresses the most pressing issues encountered during the synthesis of 5,6,11,12-Tetrahydrochrysene in a direct question-and-answer format.
Question 1: My overall yield is consistently below 30%. What are the primary factors contributing to such a low yield?
Answer: A low yield in this synthesis is typically not due to a single issue, but rather a combination of factors. The most common culprits are:
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Incomplete Cyclization: The double intramolecular Friedel-Crafts alkylation is a tandem reaction that must proceed efficiently. If the first cyclization is slow or reversible, or if the second cyclization presents a high activation barrier, you will accumulate partially cyclized intermediates.
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Catalyst Deactivation: Friedel-Crafts catalysts, particularly strong Lewis acids like AlCl₃, are extremely sensitive to moisture. Any water in your solvent, glassware, or starting materials will quench the catalyst, halting the reaction.[1]
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Side Reactions: The highly reactive carbocation intermediates generated during the reaction can participate in undesired pathways, such as polymerization, rearrangement, or intermolecular reactions, leading to a complex mixture of byproducts and tar formation.[2]
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Product Loss During Workup and Purification: 5,6,11,12-Tetrahydrochrysene is a non-polar, solid compound. Significant material can be lost during aqueous workup if not extracted efficiently, or during purification if the chosen chromatography or recrystallization conditions are suboptimal.
To address these, ensure rigorously anhydrous conditions, consider a slower addition of the catalyst at low temperatures to control the reaction's exotherm, and use a high-purity starting material.
Question 2: My TLC analysis shows multiple spots clustered near the product spot, making purification by column chromatography extremely difficult. What are these impurities?
Answer: The presence of closely-eluting impurities is a classic sign of isomer formation and incomplete reaction. In the context of a Friedel-Crafts based synthesis from a precursor like 1,2-bis(2-phenylethyl)benzene, the likely culprits are:
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Mono-cyclized Intermediate: The product of the first cyclization that failed to undergo the second ring closure. This species will have a polarity reasonably close to the final product.
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Positional Isomers: Depending on the exact precursor, carbocation rearrangement, a known issue in Friedel-Crafts alkylations, can lead to the formation of isomers where the rings are fused at different positions.[2]
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Over-alkylation or Disproportionation Products: Although less common in intramolecular reactions, intermolecular reactions can occur at high concentrations, leading to higher molecular weight byproducts.
To improve separation, a multi-step purification strategy is recommended. First, attempt recrystallization from a suitable solvent system (e.g., ethanol/toluene) to remove the bulk of the impurities. The remaining mixture can then be subjected to column chromatography using a high-resolution silica gel and a low-polarity eluent system (e.g., hexane with a very small percentage of ethyl acetate or dichloromethane) with a shallow gradient.[3][4]
Question 3: The reaction mixture turns into a dark, intractable tar upon addition of the Lewis acid catalyst. How can I prevent this?
Answer: Tar formation is an indication of uncontrolled polymerization and degradation, which occurs when the concentration of reactive carbocation intermediates is too high and the reaction temperature is not adequately controlled.[1][2]
Here is a systematic approach to prevent this:
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Lower the Temperature: Initiate the reaction at 0 °C or even -15 °C. Add the Lewis acid catalyst slowly and portion-wise to manage the initial exotherm. Once the addition is complete, you can allow the reaction to slowly warm to room temperature.
-
Use a Milder Catalyst: While AlCl₃ is powerful, it can be too aggressive. Consider using a milder Lewis acid such as FeCl₃, SnCl₄, or BF₃·Et₂O, which can promote the cyclization with fewer side reactions.[5]
-
Ensure High Dilution: Running the reaction at a lower concentration favors the desired intramolecular cyclization over intermolecular polymerization. Double the solvent volume as a starting point for optimization.
-
Reverse Addition: Add the substrate solution slowly to a suspension of the Lewis acid in the solvent. This keeps the concentration of the organic substrate low at all times, minimizing intermolecular side reactions.
The table below summarizes catalyst choices and their typical impact on the reaction.
| Catalyst | Typical Temperature | Relative Activity | Common Issues |
| AlCl₃ | 0 °C to RT | Very High | Strong exotherm, tarring, rearrangements[2] |
| FeCl₃ | 0 °C to 50 °C | High | Milder than AlCl₃, can still cause charring |
| SnCl₄ | 0 °C to RT | Moderate | Less aggressive, good for sensitive substrates |
| BF₃·Et₂O | RT to Reflux | Moderate | Often requires higher temperatures[5] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route for the lab-scale synthesis of 5,6,11,12-Tetrahydrochrysene?
For laboratory-scale synthesis, an intramolecular double Friedel-Crafts alkylation of a suitable precursor, such as 1,2-bis(2-phenylethyl)benzene, is a robust and frequently employed strategy. An alternative powerful method is the Diels-Alder reaction, which can construct the core ring system with excellent control over stereochemistry, though it may require more complex starting materials.[6][7]
Q2: Which analytical techniques are essential for confirming the structure and purity of the final product?
A combination of techniques is necessary for unambiguous characterization:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure, connectivity, and high symmetry of the molecule.
-
Mass Spectrometry (GC-MS or LC-MS): To confirm the molecular weight (C₁₈H₁₆, MW = 232.32 g/mol ) and fragmentation pattern.[8] GC-MS is also excellent for assessing purity.[9][10]
-
High-Performance Liquid Chromatography (HPLC): To determine the purity with high accuracy, often using a UV detector set to the absorbance maximum of the PAH chromophore.[11]
-
Melting Point: A sharp melting point is a good indicator of high purity.
Q3: What are the key safety precautions for this synthesis?
-
Reagent Handling: Strong Lewis acids like AlCl₃ react violently with water and are corrosive. Handle them in a fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).
-
Solvent Safety: Use anhydrous, flammable solvents like dichloromethane or nitrobenzene with care in a well-ventilated fume hood, away from ignition sources.
-
Product Handling: Polycyclic aromatic hydrocarbons (PAHs) as a class are known to have mutagenic and carcinogenic properties. Handle the final product with care, avoiding inhalation of dust or skin contact.
Section 3: Key Experimental Protocols
Protocol 1: Synthesis via Intramolecular Friedel-Crafts Alkylation
This protocol describes the cyclization of 1-(2-phenylethyl)-2-(2-phenylethyl)benzene.
-
Preparation: Dry all glassware in an oven at 120 °C overnight and assemble hot under a stream of dry nitrogen or argon.
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add anhydrous aluminum chloride (AlCl₃, 2.2 equivalents). Suspend the AlCl₃ in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the suspension to 0 °C in an ice bath.
-
Substrate Addition: Dissolve the 1,2-bis(2-phenylethyl)benzene precursor (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel.
-
Reaction: Add the substrate solution dropwise to the stirred AlCl₃ suspension over 1 hour, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to stir at 0 °C for another hour, then slowly warm to room temperature and stir for 12-18 hours.
-
Monitoring: Monitor the reaction progress by taking small aliquots, quenching them with ice water, extracting with DCM, and analyzing by TLC (e.g., 95:5 Hexane:Ethyl Acetate). The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.
-
Workup: Once the reaction is complete, cool the mixture back to 0 °C and very slowly quench it by pouring it over crushed ice with concentrated HCl.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product.
Protocol 2: Purification by Column Chromatography
-
Column Packing: Pack a glass column with silica gel using a slurry method with 100% hexanes.
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with 100% hexanes. Gradually increase the polarity by adding small increments of ethyl acetate or DCM (e.g., starting with 99:1 Hexane:DCM).
-
Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.
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Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified 5,6,11,12-Tetrahydrochrysene.
Section 4: Visualization of Workflows
The following diagrams illustrate the key decision-making processes in the synthesis and troubleshooting of 5,6,11,12-Tetrahydrochrysene.
Caption: General workflow for the synthesis and purification of 5,6,11,12-Tetrahydrochrysene.
Caption: Decision tree for troubleshooting low reaction yields.
References
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Taylor & Francis Group. (1998). Polycyclic Aromatic Hydrocarbons | 1 | Chromatographic Analysis of Env. Taylor & Francis eBooks. [Link]
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Laskin, A., Laskin, J., & Nizkorodov, S. A. (2022). Quantitative analysis of polycyclic aromatic hydrocarbons using high-performance liquid chromatography-photodiode array-high-resolution mass spectrometric detection platform coupled to electrospray and atmospheric pressure photoionization sources. Journal of Mass Spectrometry, 57(2), e4804. [Link]
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Kuo, T. F., Lin, J. H., & Shih, Y. C. (2020). Determination of polycyclic aromatic hydrocarbons (PAHs) in cosmetic products by gas chromatography-tandem mass spectrometry. Journal of Food and Drug Analysis, 28(3), 427–437. [Link]
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Al-Qaim, F. F., Abdullah, M. P., Othman, M. R., Latip, J., & Zakaria, Z. (2023). Analysis of Polycyclic Aromatic Hydrocarbons Using Magnetic Three-Dimensional Graphene Solid-Phase Extraction Coupled with Gas Chromatography–Mass Spectrometry. Molecules, 28(22), 7578. [Link]
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Muthyala, R. S., Ju, Y., & Katzenellenbogen, J. A. (2002). Estrogen Receptor Subtype-Selective Ligands: Asymmetric Synthesis and Biological Evaluation of cis- and trans-5,11-Dialkyl-5,6,11,12-tetrahydrochrysenes. Journal of Medicinal Chemistry, 45(15), 3322–3335. [Link]
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National Center for Biotechnology Information. (n.d.). 5,6,11,12-Tetrahydrochrysene. PubChem. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of Metallocene Analogues of the Phenethylamine and Tetrahydroisoquinoline Scaffolds via Regioselective Ring Opening of 2-Aryl-N-sulfonyl Aziridines. [Link]
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Collins, D. J., Cullen, J. D., & Stone, G. M. (1988). The Structure and Function of Estrogens. 10. Synthesis of 5,5-Dimethyl-Cis-4b,5,6,10b,11,12-Hexahydrochrysene-2,8-Diol. Australian Journal of Chemistry, 41(5), 745-756. [Link]
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Burke, S. J., Malachowski, W. P., Mehta, S. K., & Appenteng, R. (2012). The Enantioselective Construction of Tetracyclic Diterpene Skeletons with Friedel-Crafts Alkylation and Palladium-catalyzed Cycloalkenylation Reactions. Organic Syntheses, 89, 258–271. [Link]
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Leah4sci. (2025, February 11). Diels Alder Reaction + Shortcut + Stereochemistry [Livestream Recording] Organic Chemistry Review. YouTube. [Link]
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Silveira, G. P., de Souza, D., & Pimenta, D. C. (2023). Electrifying Friedel–Crafts Intramolecular Alkylation toward 1,1-Disubstituted Tetrahydronaphthalenes. The Journal of Organic Chemistry, 88(23), 16738–16748. [Link]
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Epistemeo. (2011, November 7). Friedel Crafts Alkylation: Reaction mechanism chemistry tutorial. YouTube. [Link]
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Kumar, V., & Kumar, S. (2021). Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[8]annulen-7-ols. Beilstein Journal of Organic Chemistry, 17, 1553–1560. [Link]
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Hobisch, M., & Kara, S. (2021). Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. Catalysts, 11(11), 1389. [Link]
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Sumich, J. F., et al. (2008). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 18(8), 2845-2848. [Link]
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Yagodkin, E., et al. (2011). Preparation of 6,11-Dihydroxy-5,12-tetracenedione. ResearchGate. [Link]
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Riby, J. E., et al. (2008). Convenient synthesis of 5,6,11,12,17,18- hexahydrocyclononal[1,2-b:4,5-b':7,8-b'']triindole, a novel phytoestrogen. The Journal of Organic Chemistry, 73(9), 3744-3747. [Link]
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ResearchGate. (2013). Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. [Link]
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Shang, Z., Hu, Y., & Wu, J. (n.d.). Concise synthesis of 5α,6-dihydroveragranine A and veragranines A and B. ChemRxiv. [Link]
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challenges in the synthesis of chiral tetrahydroquinolines
Reference for procedural concepts: [9][11]
Data Summary Table
The following table summarizes representative results for catalyst screening in a Povarov reaction, illustrating how catalyst choice can impact yield.
| Entry | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | AlCl₃ (100) | Et₂O | 30 | 53 | |
| 2 | Cu(OTf)₂ (10) | EtOH | 40 | 30 | |
| 3 | Cu(OTf)₂ (10) | Toluene | 45 | Optimal | |
| 4 | BF₃·MeOH (30) | MeCN | 82 | Good | |
| 5 | FeSO₄·7H₂O (10) | HFIP | rt | 52 |
References
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- El Ghozlani, M., et al. (2023).
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Báez, D., et al. (2022). Mechanochemical Aza-Vinylogous Povarov Reactions for the Synthesis of Highly Functionalized 1,2,3,4-Tetrahydroquinolines and 1,2,3,4-Tetrahydro-1,5-Naphthyridines. Molecules. [Link]
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Wang, D., et al. (2024). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. Molecules. [Link]
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Wang, C., et al. (2020). Manganese-catalyzed asymmetric transfer hydrogenation of quinolines in water using ammonia borane as a hydrogen source. Green Chemistry. [Link]
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ResearchGate. (n.d.). Optimization of the Reaction Conditions. [Link]
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Wikipedia. (n.d.). Asymmetric hydrogenation. [Link]
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Wang, Y., et al. (2021). Ligand-dependent, palladium-catalyzed stereodivergent synthesis of chiral tetrahydroquinolines. Chemical Science. [Link]
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Fan, Q., et al. (2016). Asymmetric Hydrogenation of Quinoline Derivatives Catalyzed by Cationic Transition Metal Complexes of Chiral Diamine Ligands: Scope, Mechanism and Catalyst Recycling. The Chemical Record. [Link]
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Ali, B., et al. (2010). Enantioselective Synthesis of Tetrahydroquinolines, Tetrahydroquinoxalines, and Tetrahydroisoquinolines via Pd-Catalyzed Alkene Carboamination Reactions. Journal of the American Chemical Society. [Link]
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Wang, D.-C., et al. (2021). Catalytic asymmetric synthesis of N-substituted tetrahydroquinoxalines via regioselective Heyns rearrangement and stereoselective transfer hydrogenation in one pot. Chemical Science. [Link]
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Wang, Y., et al. (2021). Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes. Frontiers in Chemistry. [Link]
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Sridharan, V., et al. (2019). Progress in the Chemistry of Tetrahydroquinolines. Chemical Reviews. [Link]
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Bunce, R. A., et al. (2013). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules. [Link]
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ResearchGate. (n.d.). Diastereoselective synthesis of tetrahydroquinoline derivatives in DES. [Link]
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Wang, D.-C., et al. (2024). Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation. Chemical Science. [Link]
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Nandakumar, A., et al. (2020). Substrate controlled, regioselective carbopalladation for the one-pot synthesis of C4-substituted tetrahydroisoquinoline analogues. RSC Advances. [Link]
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Li, C., et al. (2017). Enantioselective synthesis of tetrahydroisoquinolines via catalytic intramolecular asymmetric reductive amination. Organic Chemistry Frontiers. [Link]
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ResearchGate. (n.d.). Substrate scope for tetrahydroquinoline (THQ) synthesis. [Link]
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Wang, D.-C., et al. (2021). Catalytic asymmetric synthesis of N-substituted tetrahydroquinoxalines via regioselective Heyns rearrangement and stereoselective transfer hydrogenation in one pot. Chemical Science. [Link]
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ACS Publications. (n.d.). Advances in the Chemistry of Tetrahydroquinolines. [Link]
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Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. [Link]
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Technical Support Center: Optimization of Wolff-Kishner Reduction for Tetrahydrochrysene Synthesis
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex polycyclic aromatic hydrocarbons (PAHs), with a specific focus on the deoxygenation of ketonic precursors to form tetrahydrochrysene. The Wolff-Kishner reduction is a cornerstone transformation for converting carbonyls to methylene groups under basic conditions, making it indispensable for substrates intolerant to strong acids.
This document moves beyond a simple recitation of steps. It is structured as a dynamic resource to troubleshoot common experimental hurdles, understand the mechanistic rationale behind protocol modifications, and ultimately, empower you to optimize this reaction for your specific molecular context.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the Wolff-Kishner reduction?
The Wolff-Kishner reduction is a chemical reaction that converts a ketone or aldehyde into the corresponding alkane.[1] The process involves two main stages: first, the condensation of the carbonyl group with hydrazine (NH₂NH₂) to form a hydrazone intermediate. Second, under strongly basic conditions and high temperatures, the hydrazone is deprotonated and decomposes, releasing nitrogen gas (N₂) and forming a carbanion, which is then protonated by a solvent molecule to yield the final methylene group.[2][3][4] The evolution of highly stable nitrogen gas is the thermodynamic driving force for the reaction.[5][6]
Q2: Why is the Wolff-Kishner reduction preferred over the Clemmensen reduction for many complex syntheses, including PAHs?
The primary advantage lies in the reaction conditions. The Wolff-Kishner reduction is performed under strongly basic conditions, whereas the Clemmensen reduction uses a zinc-mercury amalgam in concentrated hydrochloric acid (strongly acidic).[1][7] For substrates like partially hydrogenated chrysenes or other complex molecules with acid-sensitive functional groups (e.g., acetals, certain esters, or pyrroles), the Clemmensen reduction would cause unwanted side reactions or degradation.[2][8] The Wolff-Kishner reduction provides a robust, orthogonal strategy for deoxygenation in these cases.[3]
Q3: What is the "Huang-Minlon modification," and why is it the standard approach?
The original Wolff-Kishner procedure required heating the pre-formed hydrazone with a base like sodium ethoxide in a sealed tube at ~200 °C, which was often unreliable and hazardous.[2][9] The Huang-Minlon modification, developed in 1946, revolutionized the procedure into a convenient one-pot reaction.[5][10] It involves refluxing the ketone, hydrazine hydrate, and a base (typically KOH or NaOH) in a high-boiling polar solvent like diethylene glycol.[11][12] Crucially, after the initial formation of the hydrazone, water and excess hydrazine are distilled from the reaction mixture.[2][3][12] This allows the temperature to rise to the ~200 °C required for the reduction step, significantly shortening reaction times (from 50-100 hours to 3-6 hours) and improving yields.[3][13]
Q4: What are the primary safety concerns when working with hydrazine?
Hydrazine is highly toxic, a suspected carcinogen, and dangerously unstable in its anhydrous form.[14] It is typically handled as hydrazine hydrate (a solution in water), which is more stable. Always work in a well-ventilated chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid contact with oxidizing agents. Due to its hazardous nature, alternative reagents like N-tert-butyldimethylsilylhydrazones have been developed for milder conditions.[1][13]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the Wolff-Kishner reduction of a tetrahydrochrysene precursor.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction / Low Yield | 1. Insufficient Temperature: The reduction step requires temperatures of 180-220 °C. The presence of water from hydrazone formation or using hydrazine hydrate lowers the boiling point of the mixture, preventing it from reaching the necessary temperature.[2][3] 2. Steric Hindrance: A sterically hindered ketone, common in complex PAH frameworks, can slow both hydrazone formation and the subsequent reduction.[2][3] 3. Premature Work-up: The reaction may require longer heating times than anticipated for complete conversion. | 1. Implement the Huang-Minlon Modification: After an initial reflux period to form the hydrazone (~1-2 hours at ~130 °C), equip the flask with a distillation head and remove water and excess hydrazine until the internal temperature reaches >190 °C. Then, continue to reflux at this higher temperature.[3][12][13] 2. Use a Higher-Boiling Solvent: Switch from ethylene glycol (b.p. 197 °C) to diethylene glycol (b.p. 245 °C) to achieve higher reaction temperatures.[10] For extremely hindered cases, consider the Barton modification, which uses sodium metal in refluxing diethylene glycol under anhydrous conditions.[2] 3. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material before quenching the reaction. |
| Formation of Azine Byproduct | 1. Stoichiometry: The hydrazone intermediate can react with a second molecule of the starting ketone to form a stable azine, which is resistant to reduction. This is a common side reaction.[2][15] 2. Reaction Conditions: Rapid addition of reagents or localized high concentrations of the ketone can favor azine formation.[2] | 1. Use a Slight Excess of Hydrazine: Employing 1.5-2.0 equivalents of hydrazine hydrate can help ensure the complete conversion of the ketone to the hydrazone before significant azine formation can occur. 2. Pre-form the Hydrazone: In difficult cases, the hydrazone can be synthesized and isolated in a separate step before being subjected to the basic reduction conditions.[2][9] |
| Formation of Alcohol Byproduct | 1. Base-Mediated Reduction: Under certain conditions, the base (e.g., potassium hydroxide) can act as a reducing agent or promote a competing pathway, leading to the corresponding alcohol instead of the fully reduced alkane.[15] | 1. Ensure Sufficient Hydrazine: This side reaction is more prevalent if the hydrazine concentration is too low. Ensure an adequate excess is used. 2. Strict Temperature Control: Adhere to the optimized temperature profile. Overheating or prolonged reaction times at suboptimal temperatures can sometimes favor alternative pathways. |
| Product Isolation & Purification Issues | 1. Emulsion during Work-up: The basic reaction mixture, when quenched with acid, can form emulsions, making extraction difficult. 2. Crystallization Issues: The desired tetrahydrochrysene product may co-crystallize with unreacted starting material or byproducts.[16] 3. Chromatography Challenges: PAHs are often non-polar, and separating the desired product from structurally similar impurities via column chromatography can be challenging. | 1. Careful Quenching: Cool the reaction mixture to room temperature before slowly and carefully pouring it over a larger volume of ice water or dilute HCl. Avoid vigorous shaking during initial extraction. Using brine (saturated NaCl solution) can help break emulsions. 2. Recrystallization: Choose a solvent system where the product has high solubility at high temperatures but low solubility at low temperatures, while impurities remain soluble.[17] Multiple recrystallizations may be necessary. 3. Purification Strategy: First, attempt purification by recrystallization to remove the bulk of impurities. If necessary, follow with flash column chromatography using a non-polar eluent system (e.g., hexanes/ethyl acetate or hexanes/dichloromethane gradient).[18][19] |
Visualizing the Process
The Wolff-Kishner Reaction Mechanism
The following diagram illustrates the accepted mechanism for the reduction, highlighting the key intermediates.
Caption: Key mechanistic steps of the Wolff-Kishner reduction.
Troubleshooting Flowchart
Use this decision tree to diagnose and resolve common issues encountered during the reaction.
Caption: A decision tree for troubleshooting low reaction yield.
Optimized Protocol: Huang-Minlon Reduction
This protocol is a generalized procedure for the reduction of a ketonic precursor to tetrahydrochrysene. Note: Reagent quantities should be calculated based on the molecular weight of your specific starting material.
Pre-Reaction Setup:
-
Ensure all glassware is thoroughly dried.
-
Perform the reaction in a certified chemical fume hood.
-
Assemble a round-bottom flask with a reflux condenser and a magnetic stir bar. A nitrogen/argon inlet is recommended but not strictly necessary for this reaction.
Materials:
-
Tetrahydrochrysene ketone precursor (1.0 eq)
-
Diethylene glycol (solvent, ~5-10 mL per gram of substrate)
-
Potassium hydroxide (KOH), pellets (4.0 eq)
-
Hydrazine hydrate, 85% solution (2.0 eq)
Procedure:
-
Initial Setup: To the round-bottom flask, add the tetrahydrochrysene ketone precursor, diethylene glycol, and potassium hydroxide pellets. Stir the mixture to dissolve the KOH as much as possible.
-
Hydrazine Addition: Carefully add the 85% hydrazine hydrate solution to the flask via syringe or dropping funnel.
-
Hydrazone Formation: Heat the mixture to reflux (the temperature will likely stabilize around 130-140 °C) and maintain for 1-2 hours. At this stage, the ketone is converted to the hydrazone. You may observe water condensing.
-
Water Removal (Crucial Step): Reconfigure the apparatus for distillation by replacing the reflux condenser with a distillation head and condenser. Increase the heating mantle temperature. Distill off water and excess hydrazine. Monitor the temperature of the reaction mixture (pot temperature). The goal is to raise the internal temperature to 195-205 °C. [3][12]
-
Reduction Step: Once the target temperature is reached, remove the distillation apparatus and re-attach the reflux condenser. Continue to heat the reaction at reflux (~200 °C) for 3-6 hours. The evolution of nitrogen gas should be visible. Monitor the reaction's completion by TLC (a non-polar eluent like 9:1 Hexane:Ethyl Acetate is a good starting point).
-
Work-up:
-
Allow the dark reaction mixture to cool to room temperature.
-
Slowly and carefully pour the mixture into a beaker containing a large volume of crushed ice and water.
-
Acidify the aqueous mixture to pH ~2-3 with dilute HCl. The solid product should precipitate.
-
Collect the solid product by vacuum filtration using a Büchner funnel.[17]
-
Wash the solid thoroughly with water until the filtrate is neutral, then wash with a small amount of cold methanol to remove colored impurities.
-
-
Purification:
-
Dry the crude solid product in a vacuum oven.
-
Perform recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate, or toluene) to obtain the purified tetrahydrochrysene.[17]
-
Assess purity via melting point determination and/or NMR spectroscopy. If minor impurities persist, column chromatography may be required.[17]
-
References
-
Wikipedia. Wolff–Kishner reduction. [Link]
-
Unacademy. Wolff-Kishner Reduction & Huang-Minlon Modification Explained. [Link]
-
ChemEurope.com. Wolff-Kishner reduction. [Link]
-
Online Organic Chemistry Tutor. Wolf-Kishner Reduction and Huang Minlon Modification. [Link]
-
RSC Publishing. Wolff-Kishner Reduction - Huang-Minlon Modification. [Link]
-
Organic Chemistry Portal. Wolff-Kishner Reduction. [Link]
-
NROChemistry. Wolff-Kishner Reduction: Mechanism & Examples. [Link]
-
Pharmaguideline. Wolff Kishner Reduction. [Link]
-
Master Organic Chemistry. The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. [Link]
-
Defense Technical Information Center. The Chemical and Biochemical Degradation of Hydrazine. [Link]
-
National Institutes of Health. Hydrolytic Stability of Hydrazones and Oximes. [Link]
-
Khan Academy. Reduction of carbonyl compounds | Aldehydes, ketones & carboxylic acids. [Link]
-
J&K Scientific LLC. Wolff-Kishner Reduction. [Link]
-
Raines Lab. Hydrolytic Stability of Hydrazones and Oximes. [Link]
-
National Institutes of Health. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. [Link]
-
Wikipedia. Hydrazine. [Link]
-
L.S. College, Muzaffarpur. Wolff–Kishner reduction. [Link]
-
YouTube. Wolff-Kishner Reduction. [Link]
-
Organic Syntheses. Procedure for Organic Synthesis. [Link]
-
University of Rochester. Organic Reaction Workup Formulas for Specific Reagents. [Link]
-
WebofPharma. Wolff-Kishner Reduction: Converting Carbonyls to Alkanes. [Link]
-
PubMed. Optimization of high-molecular-weight polycyclic aromatic hydrocarbons' degradation in a two-liquid-phase bioreactor. [Link]
-
Chemistry LibreTexts. Wolff-Kishner Reduction. [Link]
-
YouTube. Wolff Kishner Reduction Mechanism. [Link]
-
Biotage. What is the best way to purify a crude reaction mixture that auto-crystallizes?. [Link]
-
YouTube. Quick Revision - Purification of an organic solid. [Link]
-
YouTube. Ninja technique to purify organic compounds from mixture of compounds- Part 2. [Link]
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minimizing epimerization in Lewis acid-mediated cyclization of tetrahydrochrysene precursors
Technical Support Center: Stereochemical Control in Tetrahydrochrysene Synthesis
Welcome to the technical support resource for researchers engaged in the synthesis of complex polycyclic aromatic hydrocarbons. This guide is specifically designed to address a critical challenge in the synthesis of tetrahydrochrysene derivatives: the control of stereochemistry during the pivotal Lewis acid-mediated cyclization step. Epimerization at stereogenic centers adjacent to the newly formed ring junction is a common and frustrating side reaction that can significantly impact yield and purity.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize epimerization and maximize the stereochemical fidelity of your reactions.
Troubleshooting Guide: Minimizing Epimerization
This section addresses specific experimental issues in a question-and-answer format.
Q1: I'm observing a high percentage of the undesired epimer in my final product. What are the most likely causes and how can I fix it?
Answer:
High levels of epimerization are typically a sign that the reaction conditions are favoring the thermodynamically more stable product, or that the kinetic product, once formed, is converting to the undesired epimer under the reaction conditions. The primary factors to investigate are the Lewis acid, solvent, and reaction temperature.
Core Strategy: Favoring the Kinetic Product
The key is to establish conditions that favor the formation of the desired kinetic product and prevent its subsequent equilibration. This usually involves using milder conditions that are just sufficient to promote cyclization without providing the excess energy needed for epimerization.
Workflow for Troubleshooting High Epimerization
Caption: A systematic workflow for troubleshooting and minimizing epimerization.
Detailed Troubleshooting Steps:
-
Re-evaluate Your Lewis Acid: The choice of Lewis acid is paramount in Friedel-Crafts type reactions.[1] A very strong Lewis acid like AlCl₃ might be too harsh, leading to product decomposition or epimerization.
-
Lower the Reaction Temperature: Temperature is a critical factor. Many cyclization reactions are run at elevated temperatures to drive them to completion, but this provides the activation energy for the undesired epimerization pathway.[5]
-
Action: Run the reaction at a significantly lower temperature. Start at 0 °C or even -78 °C and allow the reaction to warm slowly. While the reaction time may increase, the selectivity often improves dramatically.[6]
-
-
Change the Solvent: The solvent plays a crucial role in stabilizing or destabilizing the transition states leading to the different epimers.[7][8] Polar and coordinating solvents can interact with the Lewis acid, moderating its activity.[9]
Q2: My diastereoselectivity is inconsistent from run to run. What could be causing this variability?
Answer:
Inconsistent results often point to subtle, uncontrolled variables in your reaction setup. The most common culprits are moisture, catalyst stoichiometry, and reaction time.
Protocol: Standardized Lewis Acid and Solvent Screening
This protocol provides a framework for systematically testing variables to achieve consistent, high-diastereoselectivity results.
-
Preparation: Thoroughly dry all glassware in an oven at >120°C overnight. Dry solvents using an appropriate drying agent or a solvent purification system. Ensure your tetrahydrochrysene precursor is pure and anhydrous.
-
Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), set up a series of small-scale reactions in parallel.
-
Variable Screening (Example):
-
Reaction A (Baseline): 1.1 eq. TiCl₄ in DCM at 0°C.
-
Reaction B (Milder Acid): 1.1 eq. ZnCl₂ in DCM at 0°C.
-
Reaction C (Non-polar Solvent): 1.1 eq. TiCl₄ in Toluene at 0°C.
-
Reaction D (Lower Temp): 1.1 eq. TiCl₄ in DCM, add at -78°C, warm to RT over 4h.
-
-
Execution: Add the Lewis acid to a solution of the substrate in the chosen solvent at the target temperature.
-
Monitoring and Quench: Monitor all reactions by TLC or LC-MS. It is crucial to quench the reactions at the same relative point of completion. Once the starting material is consumed, quench by pouring into a cold, saturated solution of NaHCO₃ or Rochelle's salt.
-
Analysis: After workup and purification, determine the diastereomeric ratio (d.r.) for each reaction using ¹H NMR or chiral HPLC.
Data Interpretation Table (Hypothetical Results)
| Experiment | Lewis Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (desired:undesired) |
| A | TiCl₄ | DCM | 0 | 2 | 85 | 3:1 |
| B | ZnCl₂ | DCM | 0 | 8 | 60 | 8:1 |
| C | TiCl₄ | Toluene | 0 | 4 | 78 | 6:1 |
| D | TiCl₄ | DCM | -78 → 25 | 4 | 82 | >20:1 |
From this hypothetical data, lowering the temperature (Experiment D) had the most profound positive impact on selectivity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic basis for epimerization in this reaction?
Answer:
Epimerization typically occurs at a stereocenter alpha to a carbocation or a carbonyl group. In a Lewis acid-mediated cyclization, the reaction proceeds through an electrophilic aromatic substitution mechanism.[12] The Lewis acid activates the precursor, leading to the formation of a key carbocationic intermediate.
Epimerization can happen via two main pathways:
-
Pre-Cyclization: If there is a stereocenter that can be easily epimerized (e.g., adjacent to a carbonyl activated by the Lewis acid), it may equilibrate before the cyclization event.
-
Post-Cyclization: The newly formed stereocenter in the product might be labile. The product can coordinate with the Lewis acid, facilitating a reversible ring-opening/ring-closing sequence or direct deprotonation/reprotonation at the stereocenter, leading to the more thermodynamically stable epimer.
The relationship between the reaction coordinate and the formation of these products can be visualized as follows:
Caption: Kinetic vs. Thermodynamic pathways in Lewis acid-mediated cyclization.
Lowering the temperature disfavors the path over the higher activation energy barrier (TS_Thermo) and also slows the equilibration of the kinetic product to the more stable thermodynamic product.[13]
Q2: Can chiral Lewis acids be used to control the stereochemistry?
Answer:
Absolutely. This is a cornerstone of modern asymmetric synthesis.[3] If your precursor is achiral or racemic and you wish to form an enantioenriched product, using a chiral Lewis acid is the preferred strategy. These catalysts create a chiral environment around the reaction center, directing the cyclization to favor one enantiomer over the other. Many successful catalytic enantioselective Friedel-Crafts alkylation reactions have been developed using chiral ligands coordinated to metal Lewis acids like Cu(II), Sc(III), and others.[3]
Q3: How does the stoichiometry of the Lewis acid affect the reaction?
Answer:
The effect of stoichiometry depends on the nature of the reaction. In a truly catalytic cycle, only a substoichiometric amount (e.g., 5-10 mol%) of the Lewis acid is needed. However, in many Friedel-Crafts acylations, the product ketone is a good Lewis base and forms a stable complex with the Lewis acid.[12] This complexation effectively removes the Lewis acid from the catalytic cycle. In such cases, a stoichiometric amount (or even a slight excess) of the Lewis acid is required to drive the reaction to completion. Using substoichiometric amounts in these situations can lead to a stalled reaction and potentially lower selectivity. It is always advisable to start with a stoichiometric amount unless a specific catalytic cycle has been reported for your system.
References
-
Solvent effects in solid acid-catalyzed reactions: The case of the liquid-phase isomerization/cyclization of citronellal over SiO2-Al2O3. (2025). ResearchGate. [Link]
-
Effects of Lewis acid and solvent. (n.d.). ResearchGate. [Link]
-
Theoretical studies of solvent effects and Lewis acid catalysis on Diels-Alder reactions. (n.d.). University of Houston Libraries. [Link]
-
Dynamics-based transition states reveal solvent cage effect and SN2 transition state motion in Lewis acid catalyzed stereoselective tertiary alcohol nucleophilic substitution reactions. (2021). Chemical Science. [Link]
-
Probing the Impact of Solvent on Lewis Acid Catalysis via Fluorescent Lewis Adducts. (2022). ChemRxiv. [Link]
-
Tetrahydroquinolines by Lewis Acid-promoted Friedel-Crafts Cyclizations. (2018). ResearchGate. [Link]
-
Insights into the Thermally Activated Cyclization Mechanism in a Linear Phenylalanine-Alanine Dipeptide. (2022). PubMed Central. [Link]
-
Catalytic Asymmetric Friedel−Crafts Alkylation Reactions—Copper Showed the Way. (2006). Chemical Reviews. [Link]
-
Friedel–Crafts reaction. (n.d.). Wikipedia. [Link]
-
Metallocenium Lewis Acid Catalysts for Use in Friedel–Crafts Alkylation and Diels–Alder Reactions. (2022). ResearchGate. [Link]
-
Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence. (2014). PubMed Central. [Link]
-
The effect of conditions on cyclization: (a) the effect of reaction... (2020). ResearchGate. [Link]
-
Asymmetric synthesis of tetrahydropyridines via an organocatalytic one-pot multicomponent Michael/aza-Henry/cyclization triple domino reaction. (2015). PubMed. [Link]
-
Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu 13 Cluster. (2021). MDPI. [Link]
-
Kinetics of the cyclization and isomerization reactions in polyacrylonitrile based carbon fiber precursors during thermal‐oxidative stabilization. (2021). ResearchGate. [Link]
-
Asymmetric synthesis of 9-alkyl tetrahydroxanthenones via tandem asymmetric Michael/cyclization promoted by chiral phosphoric acid. (2014). Organic & Biomolecular Chemistry. [Link]
-
Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid: Application to the Synthesis of an Antinociceptive Compound. (2013). National Institutes of Health. [Link]
-
Finding relevant retrosynthetic disconnections for stereocontrolled reactions. (2024). ChemRxiv. [Link]
-
Asymmetric Synthesis of Tetrahydro-1,4-benzodiazepin-2-ones. (2024). ChemistryViews. [Link]
-
Asymmetric synthesis of 2-alkyl-substituted tetrahydroquinolines by an enantioselective aza-Michael reaction. (2005). Organic & Biomolecular Chemistry. [Link]
-
Impact of temperature on the time required for the establishment of primordial biochemistry, and for the evolution of enzymes. (2011). National Institutes of Health. [Link]
-
Synthesis of (-)-Δ 9 - trans -Tetrahydrocannabinol: Stereocontrol via Mo-Catalyzed Asymmetric Allylic Alkylation Reaction. (2002). ResearchGate. [Link]
-
Stereocontrolled organocatalytic synthesis of prostaglandin PGF2α in seven steps. (2012). PubMed. [Link]
-
Lewis Acid-Catalyzed C(sp3)–C(sp3) Bond Forming Cyclization Reactions for the Synthesis of Tetrahydroprotoberberine Derivatives. (2017). University of Arizona. [Link]
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- 7. Research Portal [scholarship.miami.edu]
- 8. Dynamics-based transition states reveal solvent cage effect and SN2 transition state motion in Lewis acid catalyzed stereoselective tertiary alcohol nucleophilic substitution reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 13. Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu13 Cluster [mdpi.com]
Technical Support Hub: Overcoming Autofluorescence in Fluorescence-Based Studies
Welcome to the Technical Support Hub. This guide is designed for researchers, scientists, and drug development professionals who utilize fluorescence microscopy and encounter the common yet significant challenge of autofluorescence. Instead of focusing on a single proprietary probe, this document provides a comprehensive overview of the principles and advanced techniques to mitigate autofluorescence, ensuring the integrity and clarity of your experimental data. We will delve into the causes of autofluorescence and provide a multi-pronged strategy—spanning sample preparation, strategic probe selection, and advanced imaging techniques—to help you achieve high-quality, reliable results.
Part 1: Frequently Asked Questions (FAQs) - Understanding Autofluorescence
This section addresses the fundamental questions researchers have about the nature of autofluorescence.
Q1: What exactly is autofluorescence?
Autofluorescence is the natural tendency of various biological structures and molecules to emit light after absorbing light from an external source, such as a microscope's laser.[1][2][3][4] This phenomenon is not caused by any fluorescent dye or probe you have added but is an intrinsic property of the tissue or cells themselves.[1][2][4] It can significantly obscure the signal from your specific fluorescent labels, reducing the signal-to-noise ratio and making data interpretation difficult.[2]
Q2: What are the primary sources of autofluorescence in my samples?
Autofluorescence originates from a variety of endogenous molecules.[5][6][7] Understanding the source is the first step in combating it. Key culprits include:
-
Structural Proteins: Collagen and elastin, major components of the extracellular matrix, are strong sources of autofluorescence, typically in the blue and green spectral regions.[3][5][7]
-
Metabolic Co-factors: Molecules like NADH (nicotinamide adenine dinucleotide) and flavins (e.g., FAD), which are crucial for cellular metabolism, fluoresce in the blue/green range (around 450 nm for NADH).[1][5][8]
-
Lipofuscin: Often called the "age pigment," these granules of lipid-containing residues accumulate in lysosomes of aging cells and have a very broad emission spectrum, making them particularly problematic.[1][3]
-
Red Blood Cells: The heme groups within red blood cells exhibit broad autofluorescence.[1][6][9]
-
Fixation-Induced Fluorescence: Aldehyde fixatives like formaldehyde, paraformaldehyde, and especially glutaraldehyde can react with amines in proteins to create fluorescent products (Schiff bases), significantly increasing background noise across the spectrum.[1][3][10]
| Source | Typical Excitation (nm) | Typical Emission (nm) | Commonly Found In |
| Collagen | 350 - 450 | 420 - 520 | Connective tissue, skin, vasculature[3] |
| Elastin | 350 - 450 | 420 - 520 | Skin, lung, elastic tissues, vasculature[3] |
| NADH | ~340 | ~450 | Metabolically active cells, mitochondria[1] |
| Flavins (FAD) | ~450 | ~530 | Mitochondria, metabolically active cells |
| Lipofuscin | 345 - 490 | 460 - 670 | Aging cells, neurons, heart muscle[1][3] |
| Heme Groups | Broad | Broad | Red blood cells[1][6][9] |
| Aldehyde Fixatives | Broad | Broad (Blue, Green, Red) | Chemically fixed tissues[1][10] |
Q3: My unstained control slide is glowing. How do I confirm autofluorescence is the problem?
An unstained control is the definitive test. If you prepare a sample slide using the exact same protocol (fixation, mounting, etc.) but omit all fluorescent labels (primary and secondary antibodies, fluorescent probes), any signal you detect is attributable to autofluorescence.[6][10] This control is essential for establishing a baseline and assessing the effectiveness of any reduction strategies you implement.
Q4: Why is choosing the right fluorescent probe so critical?
Probe selection is a proactive strategy. By choosing a fluorophore whose spectral properties are distinct from the autofluorescence spectrum of your sample, you can significantly improve your signal-to-noise ratio from the outset.
-
Shift to Longer Wavelengths: Most autofluorescence is concentrated in the blue, green, and yellow parts of the spectrum.[1][2] By selecting probes that emit in the far-red (>650 nm) or near-infrared (NIR, 700-900 nm) range, you move your signal to a spectral window where background is naturally lower.[5][8][11][12][13]
-
Choose Bright Probes: Using brighter fluorophores with high quantum yields can help your specific signal overpower the weaker autofluorescence background.[6]
Part 2: Troubleshooting Guide - A Strategic Workflow
When faced with overwhelming autofluorescence, a systematic approach is key. This guide provides a decision-making workflow to diagnose and solve the problem.
Workflow for Mitigating Autofluorescence
This diagram outlines a logical progression from initial assessment to advanced solutions.
Caption: A decision tree for troubleshooting autofluorescence issues.
Scenario-Based Troubleshooting
Q: I'm working with FFPE brain tissue from aged animals, and the lipofuscin signal is overwhelming my GFP channel. What should I do?
A: This is a classic and challenging scenario. Lipofuscin has a very broad emission spectrum, making it difficult to avoid spectrally.[1]
-
Immediate Solution (Chemical Quenching): Treat your tissue sections with a quenching agent. Sudan Black B is a lipophilic dye effective at quenching lipofuscin-based autofluorescence.[1][10] However, be aware that Sudan Black B itself can fluoresce in the far-red, so plan your multiplex panels accordingly.[1] Commercially available quenching kits are also an excellent option.[14]
-
Alternative (Photobleaching): Before applying your fluorescent antibodies, you can intentionally photobleach the sample by exposing it to high-intensity light from your microscope.[2] This can reduce the background fluorescence from endogenous molecules.
-
Best Practice (Probe Choice): Since your target is in the GFP channel (~510 nm), which heavily overlaps with lipofuscin, the most robust solution is to switch your detection to a longer wavelength. Use a secondary antibody conjugated to a far-red fluorophore like Alexa Fluor 647 or a DyLight 650. This shifts your signal to a region where lipofuscin fluorescence is much weaker.[1][7][10]
Q: My cultured cells show high background after paraformaldehyde fixation. How can I reduce this?
A: This is likely fixation-induced autofluorescence caused by the cross-linking of proteins.[9]
-
Optimize Fixation Protocol: First, try reducing the fixation time to the minimum required to preserve cell morphology.[1][10] Also, ensure your paraformaldehyde solution is freshly made.
-
Chemical Reduction: After fixation, you can treat the cells with a mild reducing agent like sodium borohydride (NaBH4).[1][2] This reduces the aldehyde groups that cause fluorescence.[2] However, its effectiveness can be variable.[1][10]
-
Change Fixative: If the problem persists, switch to a non-aldehyde-based fixative. Chilled methanol (-20°C) is an excellent alternative for many cell culture applications, particularly for cell surface markers, and it typically produces much less autofluorescence.[6][10]
Q: I cannot change my probe or sample preparation. Are there any instrumental techniques that can save my experiment?
A: Yes. If your microscope system has the capability, two powerful techniques can computationally or temporally remove autofluorescence: Spectral Unmixing and Time-Gated Imaging.
Part 3: Advanced Protocols & Methodologies
Method 1: Spectral Unmixing
Principle: This technique relies on the fact that every fluorophore, including the molecules causing autofluorescence, has a unique spectral signature (its emission profile across different wavelengths). By capturing images across a range of emission wavelengths, an algorithm can "unmix" the signals, mathematically separating the contribution of each specific fluorophore from the broad, overlapping signal of autofluorescence.[15][16][17]
Experimental Protocol: Autofluorescence Subtraction via Spectral Unmixing
-
Acquire Reference Spectra:
-
Prepare your fully stained sample slide (the one with the problem).
-
Prepare your unstained control slide (autofluorescence only).
-
-
Image the Unstained Control:
-
Place the unstained slide on the microscope.
-
Using the "lambda scan" or "spectral scan" function, acquire an image of a representative area. The software will generate an emission spectrum for the autofluorescence. Save this as your "Autofluorescence Reference Spectrum."
-
-
Image the Stained Sample:
-
On the same microscope with identical settings, perform a lambda scan on your stained sample. This will capture a "mixed" image containing the spectral information from both your fluorescent probes and the autofluorescence.
-
-
Perform Linear Unmixing:
-
In the microscope software, initiate the spectral unmixing function.
-
Provide the software with the reference spectrum for each of your known fluorophores (often from a library or a singly-stained control).
-
Crucially, add the "Autofluorescence Reference Spectrum" you just recorded as another "fluorophore" to be unmixed.
-
-
Analyze Results:
-
The software will generate a new set of images. Each image will show the calculated abundance and location of a single component. You will have a clean image for each of your probes and a separate image showing only the autofluorescence component, which you can then discard from your analysis.[17]
-
Caption: The logical workflow of spectral unmixing to remove autofluorescence.
Method 2: Time-Gated / Time-Resolved Fluorescence Imaging
Principle: This advanced technique exploits differences in fluorescence lifetime—the tiny amount of time a molecule stays in its excited state before emitting a photon. Most autofluorescence has a very short lifetime (a few nanoseconds).[18][19] In contrast, certain classes of probes, such as those based on lanthanide chelates (e.g., Europium, Terbium), have exceptionally long lifetimes (from microseconds to milliseconds).[18][20][21][22]
Time-gated imaging uses a pulsed laser to excite the sample. The detector is then kept "off" for a brief delay (e.g., nanoseconds to microseconds) after the pulse.[18][23] In that short time, the fast-decaying autofluorescence vanishes completely. The detector then turns "on" to collect only the long-lasting light emitted from the specific, long-lifetime probe.[19][23][24]
Key Requirements & Considerations:
-
Specialized Probes: You must use fluorescent probes specifically designed for this application, such as lanthanide-based probes or certain nanoparticles.[21][22][25] These are not your standard organic dyes.
-
Instrumentation: This technique requires a microscope equipped with a pulsed laser and a gated detector (like an intensified CCD camera or specific time-correlated single-photon counting hardware).[18]
Caption: Time-gated detection separates probe signal from autofluorescence.
References
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Near-Infrared Fluorophores For Fluorescence Imaging. FluoroFinder. [Link]
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Near-Infrared Fluorescent Nanoprobes for in Vivo Optical Imaging. National Institutes of Health (NIH). [Link]
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How to Reduce Autofluorescence. Labcompare.com. [Link]
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Spectral unmixing for multispectral fluorescence imaging using prior knowledge of spectral signatures. SPIE Digital Library. [Link]
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Causes of Autofluorescence. Visikol. [Link]
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Near-infrared Molecular Probes for In Vivo Imaging. National Institutes of Health (NIH). [Link]
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Tips to Minimize Autofluorescence. FluoroFinder. [Link]
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What is Autofluorescence? A Quick Explainer for Biologists. Bitesize Bio. [Link]
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Near-infrared fluorescent probes: a next-generation tool for protein-labeling applications. Experimental & Molecular Medicine. [Link]
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Time-resolved microscopy for imaging lanthanide luminescence in living cells. National Institutes of Health (NIH). [Link]
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LUMoS Spectral Unmixing Fiji/ImageJ Plugin. The University of Texas at Austin. [Link]
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A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow. Olympus Life Science. [Link]
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How to Reduce Autofluorescence. SouthernBiotech. [Link]
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Time-Resolved Fluorescence of Lanthanide Probes and Applications in Biotechnology. Semantic Scholar. [Link]
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SUFI: an automated approach to spectral unmixing of fluorescent multiplex images captured in mouse and post-mortem human brain tissues. National Institutes of Health (NIH). [Link]
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How to reduce and remove autofluorescence. Lunaphore Technologies. [Link]
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Long Fluorescence Lifetime Molecular Probes Based on Near Infrared Pyrrolopyrrole Cyanine Fluorophores for In Vivo Imaging. National Institutes of Health (NIH). [Link]
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Imaging and detection of long-lived fluorescence probes in presence of highly emissive and scattering background. National Institutes of Health (NIH). [Link]
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Autofluorescence Spectral Unmixing for Quantitative Metabolic Imaging within Tissues. ScholarWorks@UARK. [Link]
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Near-IR Fluorescent Probes for Bioimaging. ResearchGate. [Link]
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Time-gated fluorescence imaging: Advances in technology and biological applications. World Scientific Publishing. [Link]
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Lanthanide-Based Nanoprobes for Time-Resolved Luminescence Imaging on Various Ions and Molecules. Scientific.net. [Link]
-
Lanthanide probes. Wikipedia. [Link]
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Lanthanide Complex-Based Fluorescence Label for Time-Resolved Fluorescence Bioassay. ResearchGate. [Link]
-
Lensfree time-gated photoluminescent imaging. AIP Publishing. [Link]
-
In Vivo Time-Gated Fluorescence Imaging With Biodegradable Luminescent Porous Silicon Nanoparticles. DASH (Harvard University). [Link]
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Technical Support Center: Purification of 5,6,11,12-Tetrahydrochrysene Isomers
Welcome to the technical support guide for the purification of 5,6,11,12-tetrahydrochrysene isomers. This document is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating specific isomers of this complex polycyclic aromatic hydrocarbon (PAH). As a tetracyclic hydrocarbon, 5,6,11,12-tetrahydrochrysene (C18H16) and its isomers present unique purification challenges due to their similar physical and chemical properties.[1] This guide provides in-depth, experience-driven advice, troubleshooting protocols, and methodological workflows to help you achieve your desired purity.
Method Selection: Choosing Your Purification Strategy
The first critical step is selecting the appropriate purification technique based on your specific experimental needs, such as the initial purity of your sample, the required final purity, and the scale of the separation. The choice between recrystallization, column chromatography, and High-Performance Liquid Chromatography (HPLC) is not always straightforward.
The following decision workflow provides a logical pathway for selecting the most suitable method.
Sources
Validation & Comparative
A Comparative Guide to Estrogen Receptor Modulation: 5,6,11,12-Tetrahydrochrysene vs. Tamoxifen
For Researchers, Scientists, and Drug Development Professionals
In the landscape of endocrine therapy and research, Selective Estrogen Receptor Modulators (SERMs) represent a cornerstone for therapeutic intervention, particularly in hormone-responsive cancers.[1][2] Tamoxifen, a well-established SERM, has been a frontline treatment for estrogen receptor-positive (ER+) breast cancer for decades.[3] However, the quest for novel modulators with improved efficacy, selectivity, and resistance profiles is perpetual. This guide provides an in-depth technical comparison of the established SERM, tamoxifen, and the promising research compound, 5,6,11,12-Tetrahydrochrysene (THC), as estrogen receptor modulators.
Introduction to Estrogen Receptor Modulation
Estrogen receptors, primarily ERα and ERβ, are ligand-activated transcription factors that mediate the physiological effects of estrogen.[3] In the context of ER+ breast cancer, estrogen binding to ERα promotes tumor growth and proliferation.[3] SERMs are a class of compounds that exhibit tissue-specific agonist or antagonist activity on estrogen receptors.[1][2] This dual functionality allows them to block the detrimental effects of estrogen in breast tissue while potentially exerting beneficial estrogenic effects in other tissues, such as bone.[4]
Mechanism of Action: A Tale of Two Modulators
The modulatory activity of both tamoxifen and 5,6,11,12-Tetrahydrochrysene is dictated by their unique interactions with the estrogen receptor subtypes, leading to distinct downstream signaling events.
Tamoxifen: The Prototypical SERM
Tamoxifen functions as a competitive antagonist of ERα in breast tissue by binding to the receptor and preventing its activation by endogenous estrogens like estradiol.[4][5] This binding induces a conformational change in the receptor that is distinct from that induced by estrogen. While the tamoxifen-ER complex can still bind to Estrogen Response Elements (EREs) on DNA, it fails to efficiently recruit the coactivators necessary for gene transcription, thereby inhibiting the expression of estrogen-dependent genes that drive cell proliferation.[6]
However, tamoxifen's activity is not purely antagonistic. In tissues like the endometrium and bone, it can act as a partial agonist, a characteristic that contributes to some of its known side effects, including an increased risk of endometrial cancer.[4][7] Tamoxifen is a prodrug that is metabolized in the liver by cytochrome P450 enzymes into its more active metabolites, 4-hydroxytamoxifen (4-OHT) and endoxifen.[4][6] These metabolites have a significantly higher binding affinity for the estrogen receptor than tamoxifen itself.[8]
5,6,11,12-Tetrahydrochrysene: A Chiral Switch in Receptor Selectivity
5,6,11,12-Tetrahydrochrysene (THC) presents a more nuanced and subtype-selective mechanism of ER modulation. A key feature of THC is its chirality, with its enantiomers exhibiting strikingly different activities. The racemic mixture of 5,11-cis-diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol acts as an agonist on ERα and a complete antagonist on ERβ.[4][5]
Further investigation has revealed that this differential activity is enantiomer-specific:
-
(R,R)-Tetrahydrochrysene ((R,R)-THC): This enantiomer is an ERβ antagonist and an ERα agonist.[9][10] It displays a 10-fold higher binding affinity for ERβ compared to ERα.[9][10]
-
(S,S)-Tetrahydrochrysene ((S,S)-THC): In contrast, this enantiomer acts as an agonist for both ERα and ERβ.[9]
This subtype-selective antagonism of (R,R)-THC for ERβ is a significant departure from the broader activity profile of tamoxifen and suggests its potential as a tool to dissect the distinct roles of ERα and ERβ signaling pathways.[5]
Comparative Performance: Experimental Data
The differential mechanisms of tamoxifen and THC translate into distinct biological activities, which can be quantitatively assessed through various in vitro assays.
Estrogen Receptor Binding Affinity
A fundamental parameter for any ER modulator is its binding affinity for the receptor subtypes. This is typically determined through competitive binding assays where the test compound's ability to displace a radiolabeled estrogen, such as [³H]-estradiol, is measured.
| Compound | Receptor Subtype | Relative Binding Affinity (RBA%)¹ | Reference |
| Estradiol | ERα | 100 | [6] |
| ERβ | 100 | [4] | |
| Tamoxifen | ERα | ~2-5 | [8] |
| 4-Hydroxytamoxifen | ERα | 100-200 | [8] |
| (R,R)-THC | ERα | Lower affinity | [9][10] |
| ERβ | 10-fold higher than for ERα | [9][10] | |
| (S,S)-THC | ERβ | 20-fold lower than (R,R)-THC | [9] |
| Fluorescent THC derivatives | ER (unspecified) | 22-85 | [6] |
¹Relative Binding Affinity (RBA) is expressed as a percentage relative to estradiol (RBA = 100%). Higher values indicate stronger binding.
These data highlight that while tamoxifen's active metabolite, 4-hydroxytamoxifen, has a high affinity for ERα, comparable to estradiol, the parent compound binds with lower affinity.[8] (R,R)-THC, on the other hand, demonstrates a clear preference for ERβ.[9][10]
Transcriptional Activity
Reporter gene assays are instrumental in determining whether a ligand acts as an agonist or an antagonist. In these assays, cells are transfected with a plasmid containing an ERE linked to a reporter gene (e.g., luciferase). An increase in reporter gene activity in the presence of the compound indicates agonism, while a decrease in estrogen-induced activity signifies antagonism.
Based on available literature, the transcriptional activities can be summarized as follows:
| Compound | Receptor Subtype | Transcriptional Activity | Reference |
| Tamoxifen | ERα | Antagonist (in breast cancer cells) | [6] |
| ERα | Partial Agonist (in other tissues) | [4] | |
| (R,R)-THC | ERα | Agonist | [4][5] |
| ERβ | Antagonist | [4][5] | |
| (S,S)-THC | ERα | Agonist | [9] |
| ERβ | Agonist | [9] |
The unique profile of (R,R)-THC as an ERα agonist and ERβ antagonist underscores its potential for investigating the differential roles of the two ER subtypes in various cellular contexts.[4][5]
Effects on Cell Proliferation
The ultimate measure of an anti-estrogenic compound's efficacy in a cancer context is its ability to inhibit cell proliferation. This is commonly assessed using ER+ breast cancer cell lines such as MCF-7.
-
Tamoxifen: It is well-established that tamoxifen inhibits the proliferation of MCF-7 cells in a dose-dependent manner.[11] This anti-proliferative effect is a cornerstone of its therapeutic action in ER+ breast cancer.[11]
-
5,6,11,12-Tetrahydrochrysene: Given that (R,R)-THC is an ERα agonist, it would be expected to stimulate the proliferation of ERα-positive MCF-7 cells, which primarily express ERα. Conversely, its antagonistic activity on ERβ suggests it could inhibit proliferation in cells where ERβ signaling is growth-inhibitory. The (S,S)-enantiomer, being an agonist for both receptors, would likely be proliferative in ERα-positive cells.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following are detailed protocols for the key experiments discussed.
Estrogen Receptor Competitive Binding Assay
This protocol outlines the procedure for determining the relative binding affinity of a test compound for the estrogen receptor.
Step-by-Step Methodology:
-
Preparation of Uterine Cytosol:
-
Excise uteri from immature female rats and trim excess fat and connective tissue.[12]
-
Homogenize the tissue in an ice-cold buffer (e.g., TEDG buffer: Tris-HCl, EDTA, DTT, glycerol).[12]
-
Perform a series of centrifugations to isolate the cytosolic fraction containing the estrogen receptors.[12]
-
Determine the protein concentration of the cytosol.
-
-
Binding Reaction:
-
In assay tubes, combine a fixed amount of uterine cytosol, a single concentration of [³H]-estradiol (e.g., 0.5-1.0 nM), and increasing concentrations of the unlabeled test compound (e.g., 10⁻¹¹ to 10⁻⁴ M).[12]
-
Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled estradiol).
-
Incubate the mixture overnight at 4°C to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Add a slurry of hydroxyapatite or dextran-coated charcoal to each tube to adsorb the free [³H]-estradiol.
-
Incubate for a short period and then centrifuge to pellet the adsorbent.
-
-
Quantification and Analysis:
-
Measure the radioactivity in the supernatant (for charcoal) or the pellet (for hydroxyapatite) using a liquid scintillation counter.
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]-estradiol).
-
Calculate the Relative Binding Affinity (RBA) using the formula: RBA = (IC50 of Estradiol / IC50 of Test Compound) x 100.
-
Luciferase Reporter Gene Assay for ER Transcriptional Activity
This assay measures the ability of a compound to modulate ER-mediated gene transcription.
Step-by-Step Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293 or HeLa cells, which have low endogenous ER expression) in appropriate media.
-
Co-transfect the cells with three plasmids: an expression vector for ERα or ERβ, a reporter plasmid containing an ERE driving the expression of Firefly luciferase, and a control plasmid expressing Renilla luciferase under a constitutive promoter (for normalization).[13]
-
-
Compound Treatment:
-
After allowing time for plasmid expression, treat the cells with the test compound at various concentrations.
-
To test for agonist activity, add the compound alone.
-
To test for antagonist activity, co-treat the cells with a fixed concentration of estradiol and varying concentrations of the test compound.
-
-
Cell Lysis and Luciferase Assay:
-
After a suitable incubation period (e.g., 24 hours), wash the cells with PBS and lyse them using a specific lysis buffer.[14]
-
Transfer the cell lysates to a luminometer plate.
-
Add the Firefly luciferase substrate and measure the luminescence.[14]
-
Subsequently, add the Renilla luciferase substrate (which also quenches the Firefly reaction) and measure the luminescence again.[14]
-
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.
-
For agonist assays, plot the normalized luciferase activity against the compound concentration to determine the EC50 (effective concentration for 50% maximal response).
-
For antagonist assays, plot the inhibition of estradiol-induced luciferase activity against the compound concentration to determine the IC50 (inhibitory concentration for 50% response).
-
MCF-7 Cell Proliferation Assay
This assay directly measures the effect of a compound on the growth of ER+ breast cancer cells.
Step-by-Step Methodology:
-
Cell Culture Preparation:
-
Culture MCF-7 cells in standard medium.
-
Prior to the assay, switch the cells to a phenol red-free medium supplemented with charcoal-stripped fetal bovine serum for several days to deplete endogenous hormones.[1]
-
-
Cell Seeding and Treatment:
-
Seed the hormone-deprived MCF-7 cells into 96-well plates at a low density (e.g., 400 cells/well).[1]
-
Allow the cells to attach overnight.
-
Replace the medium with fresh hormone-depleted medium containing various concentrations of the test compound. Include appropriate controls (vehicle, estradiol, and a known anti-estrogen like tamoxifen).
-
-
Incubation:
-
Incubate the plates for an extended period (e.g., 6 days) to allow for multiple cell divisions, with media changes as necessary.[1]
-
-
Quantification of Cell Proliferation:
-
At the end of the incubation period, quantify the number of viable cells. Common methods include:
-
Crystal Violet Staining: Stains the DNA of adherent cells. The amount of dye retained is proportional to the cell number.
-
MTS/MTT Assay: Measures the metabolic activity of viable cells, which is proportional to cell number.
-
Direct Cell Counting: Using a hemocytometer or an automated cell counter.
-
-
-
Data Analysis:
-
Plot the measure of cell proliferation (e.g., absorbance for Crystal Violet or MTS) against the log concentration of the test compound.
-
Determine the IC50 for inhibitory compounds or the EC50 for stimulatory compounds.
-
Conclusion and Future Directions
This guide provides a comparative analysis of 5,6,11,12-Tetrahydrochrysene and tamoxifen as estrogen receptor modulators. Tamoxifen remains a clinically vital SERM, acting primarily as an ERα antagonist in breast tissue. Its well-characterized pharmacology and extensive clinical data make it a benchmark for comparison.
5,6,11,12-Tetrahydrochrysene, particularly the (R,R)-enantiomer, emerges as a highly selective research tool. Its unique profile as an ERα agonist and ERβ antagonist offers a valuable means to dissect the distinct biological roles of the two estrogen receptor subtypes. This selectivity is a significant advantage for mechanistic studies that aim to unravel the complexities of estrogen signaling in health and disease.
While tamoxifen's clinical utility is proven, the development of resistance remains a significant hurdle.[12] The distinct mechanism of action of compounds like (R,R)-THC may offer alternative strategies to modulate ER signaling, potentially in tamoxifen-resistant settings where ERβ expression is relevant. Further research, including in vivo studies and the exploration of downstream gene regulation profiles for THC enantiomers, is warranted to fully elucidate their therapeutic potential. The detailed experimental protocols provided herein serve as a foundation for researchers to rigorously evaluate these and other novel estrogen receptor modulators.
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National Toxicology Program. (2002). Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol: Appx B5. [Link]
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Katzenellenbogen, J. A., et al. (1999). Estrogen receptor subtype-selective ligands: asymmetric synthesis and biological evaluation of cis- and trans-5,11-dialkyl- 5,6,11, 12-tetrahydrochrysenes. Journal of Medicinal Chemistry, 42(13), 2067-2083. [Link]
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Wikipedia. (n.d.). (R,R)-Tetrahydrochrysene. Retrieved from [Link]
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Sun, J., et al. (1999). Novel ligands that function as selective estrogens or antiestrogens for estrogen receptor-alpha or estrogen receptor-beta. Endocrinology, 140(2), 800-804. [Link]
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Katzenellenbogen, B. S., et al. (1994). Studies using fluorescent tetrahydrochrysene estrogens for in situ visualization of the estrogen receptor in living cells. The Journal of Steroid Biochemistry and Molecular Biology, 49(4-6), 239-249. [Link]
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U.S. Environmental Protection Agency. (2009). Protocol for the In Vitro Estrogen Receptor Saturation Binding and Competitive Binding Assays Using Rat Uterine Cytosol. [Link]
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U.S. Environmental Protection Agency. (2009). Protocol for the In Vitro Estrogen Receptor Saturation Binding and Competitive Binding Assays Using Rat Uterine Cytosol. [Link]
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Hopp, T. A., et al. (2004). Estrogen Receptor β Expression Is Associated with Tamoxifen Response in ERα-Negative Breast Carcinoma. Clinical Cancer Research, 10(21), 7490-7498. [Link]
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National Toxicology Program. (2004). TEST METHOD NOMINATION: MCF-7 CELL PROLIFERATION ASSAY OF ESTROGENIC ACTIVITY. [Link]
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U.S. Environmental Protection Agency. (2011). Estrogen Receptor Binding Assay Using Rat Uterine Cytosol (ER-RUC) Standard Evaluation Procedure. [Link]
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Metivier, R., et al. (2000). Interaction of tetrahydrocrysene ketone with estrogen receptors alpha and beta indicates conformational differences in the receptor subtypes. Archives of Biochemistry and Biophysics, 381(2), 247-256. [Link]
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Vanacker, J. M., et al. (2018). A Systematic Study of the Impact of Estrogens and Selective Estrogen Receptor Modulators on Prostate Cancer Cell Proliferation. International Journal of Molecular Sciences, 19(11), 3422. [Link]
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Wikipedia. (n.d.). Selective estrogen receptor modulator. Retrieved from [Link]
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Nique, F., et al. (2012). A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors. ASSAY and Drug Development Technologies, 10(4), 355-364. [Link]
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Jordan, V. C., et al. (1981). Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and desmethyltamoxifen for estrogen receptors isolated from human breast carcinoma: correlation with blood levels in patients with metastatic breast cancer. Biopharmaceutics & Drug Disposition, 2(4), 381-390. [Link]
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Ubigene. (2025). Luciferase Assay: Principles, Purpose, and Process. [Link]
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Horman, S. R., et al. (2015). Evaluation of Cell Cycle Arrest in Estrogen Responsive MCF-7 Breast Cancer Cells: Pitfalls of the MTS Assay. PLoS ONE, 10(5), e0128543. [Link]
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Wang, G., et al. (2019). Characterization of estrogen receptor (ER) expression and tamoxifen cytotoxicity in breast cancer cell lines. Journal for ImmunoTherapy of Cancer, 7(1), 1-13. [Link]
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Kure, M., et al. (2010). Evaluation of a Luciferase-based Reporter Assay as a Screen for Inhibitors of Estrogen-ERα-induced Proliferation of Breast Cancer Cells. Journal of Biomolecular Screening, 15(2), 143-154. [Link]
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National Toxicology Program. (2012). NICEATM Validation Study Report on the MCF-7 Cell Proliferation Test Method. [Link]
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Lewis, J. S., et al. (2014). Estrogen receptor-beta sensitizes breast cancer cells to the anti-estrogenic actions of endoxifen. Breast Cancer Research, 16(3), R53. [Link]
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BioAgilytix. (n.d.). A Beginner's Guide to Luciferase Assays. [Link]
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Assay Genie. (n.d.). Dual Luciferase Reporter Assay Protocol. [Link]
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Gjerde, J., et al. (2010). The Active Tamoxifen Metabolite Endoxifen (4OHNDtam) Strongly Down-Regulates Cytokeratin 6 (CK6) in MCF-7 Breast Cancer Cells. International Journal of Molecular Sciences, 11(11), 4429-4444. [Link]
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Biberger, C., et al. (2007). Selective estrogen receptor modulators with conformationally restricted side chains. Synthesis and structure-activity relationship of ERalpha-selective tetrahydroisoquinoline ligands. Journal of Medicinal Chemistry, 50(23), 5584-5599. [Link]
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Carlson, K. E., et al. (2010). Exploration of Dimensions of Estrogen Potency: PARSING LIGAND BINDING AND COACTIVATOR BINDING AFFINITIES. Biochemistry, 49(23), 4940-4952. [Link]
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Kalabay, M., et al. (2024). Comparative Study of Ferrocene- and Indene-Based Tamoxifen Derivatives of Different Molecular Flexibility on High-Mortality Cancer Cell Lines. International Journal of Molecular Sciences, 25(3), 1749. [Link]
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Connor, C. E., et al. (2005). Gene expression preferentially regulated by tamoxifen in breast cancer cells and correlations with clinical outcome. The Journal of Clinical Investigation, 115(9), 2416-2426. [Link]
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Kalabay, M., et al. (2022). Investigation of the Antitumor Effects of Tamoxifen and Its Ferrocene-Linked Derivatives on Pancreatic and Breast Cancer Cell Lines. International Journal of Molecular Sciences, 23(5), 2828. [Link]
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Burkhart, J. P., et al. (2015). Discovery of 4-Aryl-5,6,7,8-tetrahydroisoquinolines as Potent, Selective, and Orally Active Aldosterone Synthase (CYP11B2) Inhibitors: In Vivo Evaluation in Rodents and Cynomolgus Monkeys. Journal of Medicinal Chemistry, 58(20), 8054-8065. [Link]
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Kian, T., et al. (2005). Differential regulation of native estrogen receptor-regulatory elements by estradiol, tamoxifen, and raloxifene. Endocrinology, 146(4), 1935-1949. [Link]
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Rouhi, L., et al. (2022). Optimization of tamoxifen-induced gene regulation in cardiovascular research. The Journal of Cardiovascular Aging, 2, 20. [Link]
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Adams, J., et al. (1981). Estrogenic effects of physiological concentrations of 5-androstene-3 beta, 17 beta-diol and its metabolism in MCF7 human breast cancer cells. Cancer Research, 41(11 Pt 1), 4720-4726. [Link]
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Kumar, N., et al. (2021). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry, 64(1), 743-762. [Link]
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A Comparative Analysis of (R,R)-THC and (S,S)-THC Activity: A Guide for Researchers
In the landscape of cannabinoid research, the stereochemical configuration of Δ⁹-tetrahydrocannabinol (THC) is a critical determinant of its pharmacological activity. This guide provides an in-depth comparative analysis of the two primary enantiomers of trans-Δ⁹-THC: the naturally occurring (-)-trans-Δ⁹-THC, designated as (6aR,10aR)-THC, and its synthetic enantiomer, (+)-trans-Δ⁹-THC, or (6aS,10aS)-THC. Understanding the nuanced differences in their interaction with the cannabinoid receptors, CB1 and CB2, is paramount for the rational design and development of novel cannabinoid-based therapeutics.
This document will delve into the fundamental principles of their receptor binding and functional activity, supported by experimental data and detailed protocols to empower researchers in their exploration of these fascinating molecules.
The Decisive Role of Stereochemistry
Δ⁹-THC possesses two chiral centers at the C6a and C10a positions, giving rise to four possible stereoisomers. The trans and cis diastereomers each exist as a pair of enantiomers. The cannabis plant predominantly synthesizes the (-)-trans-isomer, (6aR,10aR)-THC, which is responsible for the principal psychoactive effects associated with marijuana.[1] The stereochemistry of these molecules dictates their three-dimensional shape, which in turn governs their ability to bind to and activate cannabinoid receptors.
Comparative Receptor Binding Affinity: A Quantitative Look
The initial and most fundamental interaction of a ligand with its receptor is its binding affinity, quantified by the inhibition constant (Kᵢ). A lower Kᵢ value signifies a higher binding affinity. Experimental evidence consistently demonstrates a significant stereoselectivity of cannabinoid receptors for the (6aR,10aR)-enantiomer of THC.
Table 1: Representative Binding Affinities (Kᵢ) of THC Stereoisomers
| Compound | Receptor | Kᵢ (nM) - Human (Hs) | Kᵢ (nM) - Rat (Rn) |
| (6aR,10aR)-Δ⁹-THC | HsCB1 | 25.1 | 42.6 |
| HsCB2 | 35.2 | - | |
| (6aS,10aS)-Δ⁹-THC | CB1/CB2 | Significantly higher than (6aR,10aR)-THC (estimated) | - |
Note: The Kᵢ values for (6aR,10aR)-Δ⁹-THC are derived from a meta-analysis and represent the mean values corrected for heterogeneity.[4] A precise Kᵢ value for (6aS,10aS)-Δ⁹-THC from a comparable assay is not available, but its potency is reported to be substantially lower.[3]
Experimental Protocol: Radioligand Binding Assay
The determination of binding affinity is typically achieved through competitive radioligand binding assays. This technique measures the ability of an unlabeled ligand (the THC stereoisomer) to displace a radiolabeled ligand with known high affinity for the cannabinoid receptor.
Diagram 1: Radioligand Binding Assay Workflow
Caption: Workflow of a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing the cannabinoid receptor of interest (CB1 or CB2) in a suitable buffer and prepare a membrane fraction by centrifugation.
-
Assay Setup: In a multi-well plate, combine the receptor-containing membranes, a fixed concentration of a high-affinity radiolabeled cannabinoid ligand (e.g., [³H]CP55,940 or [³H]WIN55,212-2), and a range of concentrations of the unlabeled test compound ((R,R)-THC or (S,S)-THC).
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 30°C) for a sufficient period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
Comparative Functional Activity: Gauging Receptor Activation
Binding to a receptor does not always equate to its activation. Functional assays are therefore essential to determine the efficacy of a ligand, or its ability to elicit a biological response upon binding. The potency of a ligand in a functional assay is typically expressed as the half-maximal effective concentration (EC₅₀). A lower EC₅₀ value indicates greater potency.
(6aR,10aR)-THC is a partial agonist at both CB1 and CB2 receptors.[2] This means that even at saturating concentrations, it does not produce the maximal possible response that a full agonist would. The functional activity of (6aS,10aS)-THC is significantly lower than its (6aR,10aR) counterpart, consistent with its lower binding affinity. In vivo studies have shown that (-)-trans-Δ⁹-THC is approximately 100 times more potent than (+)-trans-Δ⁹-THC in producing behavioral effects in animals, which is a reflection of its greater functional activity at the CB1 receptor.[3]
Table 2: Comparative Functional Potency (EC₅₀) of THC Stereoisomers
| Compound | Assay | Receptor | EC₅₀ (nM) |
| (6aR,10aR)-Δ⁹-THC | cAMP Inhibition | CB1 | Potent (low nM range) |
| CB2 | Less potent than at CB1 | ||
| (6aS,10aS)-Δ⁹-THC | cAMP Inhibition | CB1/CB2 | Significantly higher than (6aR,10aR)-THC (estimated) |
Experimental Protocol: cAMP Functional Assay
CB1 and CB2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gᵢ/ₒ signaling pathway. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
Diagram 2: Cannabinoid Receptor-Mediated cAMP Inhibition Pathway
Caption: Signaling pathway of cannabinoid receptor-mediated adenylyl cyclase inhibition.
Step-by-Step Methodology:
-
Cell Culture and Transfection: Use a cell line (e.g., HEK293 or CHO) stably or transiently expressing the human CB1 or CB2 receptor.
-
Cell Plating: Seed the cells into a multi-well plate and allow them to adhere overnight.
-
Forskolin Stimulation: Pre-treat the cells with forskolin, a direct activator of adenylyl cyclase, to elevate basal cAMP levels.
-
Ligand Treatment: Add increasing concentrations of the test compounds ((R,R)-THC or (S,S)-THC) to the cells and incubate for a defined period.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection method, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the agonist concentration. The concentration of the agonist that produces 50% of its maximal inhibitory effect is the EC₅₀ value.
Conclusion: The Primacy of (6aR,10aR)-THC in Cannabinoid Receptor Interaction
The evidence overwhelmingly indicates that the (6aR,10aR)-enantiomer of trans-Δ⁹-THC is the pharmacologically active stereoisomer at cannabinoid receptors. Its significantly higher binding affinity and functional potency at both CB1 and CB2 receptors compared to its (6aS,10aS) counterpart underscore the critical importance of stereochemistry in drug-receptor interactions. For researchers in the field of cannabinoid pharmacology and drug development, a thorough understanding of these stereochemical determinants is essential for the design of selective and efficacious therapeutic agents that target the endocannabinoid system. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of novel cannabinoid compounds.
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Pertwee, R. G. (2008). The diverse CB1 and CB2 receptor pharmacology of three plant cannabinoids: Δ9-tetrahydrocannabinol, cannabidiol and Δ9-tetrahydrocannabivarin. British Journal of Pharmacology, 153(2), 199–215. [Link]
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Straiker, A., et al. (2021). Differential Enantiomer-Specific Signaling of Cannabidiol at CB1 Receptors. Frontiers in Pharmacology, 12, 768993. [Link]
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Kim, J., et al. (2014). Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay. Toxicological Research, 30(2), 93–98. [Link]
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A Technical Guide to the Estrogen Receptor Binding Affinity of 5,6,11,12-Tetrahydrochrysene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth validation and comparison of the binding affinity of 5,6,11,12-Tetrahydrochrysene (THC) derivatives for the two principal estrogen receptor subtypes, Estrogen Receptor α (ERα) and Estrogen Receptor β (ERβ). As a Senior Application Scientist, this document is structured to offer not just data, but a comprehensive understanding of the experimental validation, the rationale behind the methodologies, and the functional implications of the binding characteristics of these compounds.
Introduction: The Significance of Estrogen Receptor Subtype Selectivity
Estrogen receptors, ERα and ERβ, are ligand-activated transcription factors that play crucial roles in a myriad of physiological processes, including reproductive health, bone maintenance, and cardiovascular function.[1] While both receptors bind the endogenous ligand 17β-estradiol, they are encoded by different genes, exhibit distinct tissue distribution, and can mediate different, sometimes opposing, physiological effects.[1] This functional divergence makes the development of subtype-selective ligands a key objective in drug discovery, offering the potential for targeted therapies with improved efficacy and reduced side effects. The 5,6,11,12-tetrahydrochrysene scaffold has emerged as a promising platform for developing such selective modulators.
The classical mechanism of estrogen action involves the binding of a ligand to the receptor, leading to receptor dimerization and subsequent binding to estrogen response elements (EREs) in the DNA to regulate gene transcription.[2] However, non-genomic signaling pathways, initiated by membrane-associated estrogen receptors, also contribute to the overall physiological response.[2][3] Understanding the binding affinity of a ligand is the first critical step in characterizing its potential as a therapeutic agent.
Comparative Binding Affinity of Tetrahydrochrysene Derivatives
The binding affinity of a ligand for its receptor is a primary determinant of its potency. For the 5,6,11,12-tetrahydrochrysene series, the stereochemistry of the diethyl groups at positions 5 and 11 dramatically influences both binding affinity and functional activity at ERα and ERβ. The most extensively studied derivatives are the (R,R) and (S,S) enantiomers of 5,11-diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol.
A critical analysis of the available data reveals a distinct subtype selectivity profile for these compounds. The (R,R)-enantiomer, often referred to as (R,R)-THC, demonstrates a notable preference for ERβ.[4] Conversely, the (S,S)-enantiomer acts as an agonist at both receptors.[5]
| Compound | Target | K_i_ (nM) | Relative Binding Affinity (RBA) | Functional Activity | Reference |
| (R,R)-5,11-diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol | ERα | 9.0 | 3.6 | Agonist | [6] |
| ERβ | 3.6 | 25 | Antagonist | [6] | |
| 17β-Estradiol | ERα | ~0.1 - 0.2 | 100 | Agonist | [7][8][9] |
| ERβ | ~0.4 - 0.5 | 100 | Agonist | [9] | |
| Tamoxifen | ERα | ~1.7 | Varies | SERM | [10][11] |
| ERβ | - | Varies | SERM | ||
| Genistein | ERα | - | 0.445 (median) | Agonist | [12] |
| ERβ | - | 33.42 (median) | Agonist | [12] |
Note: K_i_ (inhibitory constant) is a measure of binding affinity; a lower K_i_ indicates higher affinity. RBA is the relative binding affinity compared to 17β-estradiol (set at 100). SERM denotes a Selective Estrogen Receptor Modulator.
The data clearly illustrates that (R,R)-THC is a potent ERβ-selective ligand, exhibiting approximately 2.5-fold higher binding affinity for ERβ over ERα.[6] This preferential binding is coupled with opposing functional activities: agonism at ERα and antagonism at ERβ.[4][6] This unique pharmacological profile makes (R,R)-THC a valuable tool for dissecting the distinct roles of the two estrogen receptor subtypes.
Experimental Validation of Binding Affinity
The determination of binding affinity is a cornerstone of pharmacological characterization. Two widely accepted and robust methods for this purpose are the competitive radioligand binding assay and the fluorescence polarization assay. The choice of assay depends on factors such as throughput requirements, safety considerations (use of radioactivity), and the availability of specific reagents.
Competitive Radioligand Binding Assay
This classic and highly sensitive method directly measures the competition between a labeled ligand (typically [³H]-17β-estradiol) and an unlabeled test compound for binding to the estrogen receptor.
-
Preparation of Receptor Source:
-
Utilize either purified recombinant human ERα or ERβ, or a cytosolic fraction from tissues rich in estrogen receptors, such as the rat uterus.[13] The use of recombinant receptors is preferred for subtype-specific assays.
-
-
Assay Buffer Preparation:
-
A typical assay buffer consists of Tris-HCl, EDTA, and dithiothreitol (DTT) to maintain protein stability and prevent oxidation.[13]
-
-
Incubation:
-
In assay tubes, combine a fixed concentration of the estrogen receptor and [³H]-17β-estradiol with a range of concentrations of the unlabeled test compound (e.g., 5,6,11,12-Tetrahydrochrysene derivative).[14]
-
Include control tubes for total binding (receptor + radioligand) and non-specific binding (receptor + radioligand + a high concentration of unlabeled 17β-estradiol).[13]
-
Incubate the mixture to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Separate the receptor-bound radioligand from the free radioligand. Common methods include dextran-coated charcoal, which adsorbs the free radioligand, or hydroxylapatite, which binds the receptor-ligand complex.[13]
-
-
Quantification:
-
Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[13]
-
The K_i_ value can then be calculated from the IC₅₀ using the Cheng-Prusoff equation, which also takes into account the concentration and K_d_ of the radioligand.
-
Caption: Workflow for a competitive radioligand binding assay.
Fluorescence Polarization Assay
This is a homogeneous assay that measures the change in the polarization of fluorescent light emitted from a labeled ligand upon binding to a larger molecule like a receptor. It is a non-radioactive and high-throughput alternative to the radioligand binding assay.
-
Reagent Preparation:
-
Assay Setup:
-
In a microplate, add the estrogen receptor and the fluorescent ligand to each well.
-
Add the varying concentrations of the test compound to the wells.
-
Include controls for the free fluorescent ligand (no receptor) and the fully bound ligand (receptor + fluorescent ligand, no competitor).
-
-
Incubation:
-
Incubate the plate to allow the binding reaction to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a plate reader equipped with polarizing filters. A small, freely rotating fluorescent ligand will have low polarization, while a large, receptor-bound fluorescent ligand will have high polarization.[16]
-
-
Data Analysis:
-
The displacement of the fluorescent ligand by the test compound will result in a decrease in fluorescence polarization.
-
Plot the change in polarization against the logarithm of the test compound concentration to determine the IC₅₀ value.
-
Caption: Principle of a fluorescence polarization competition assay.
Downstream Signaling Pathways
The binding of a ligand to ERα or ERβ initiates a cascade of molecular events that ultimately leads to a physiological response. As mentioned, (R,R)-THC acts as an agonist at ERα and an antagonist at ERβ, highlighting how the same scaffold can elicit different responses depending on the receptor subtype.
-
Agonist Binding (e.g., (R,R)-THC at ERα): Upon agonist binding, the receptor undergoes a conformational change that promotes the recruitment of coactivator proteins. This receptor-coactivator complex then binds to EREs in the promoter regions of target genes, initiating their transcription.[17]
-
Antagonist Binding (e.g., (R,R)-THC at ERβ): Antagonist binding induces a different conformational change in the receptor. This altered conformation prevents the recruitment of coactivators and may instead recruit corepressor proteins, thereby inhibiting gene transcription.[17]
Caption: Differential signaling of (R,R)-THC at ERα and ERβ.
Conclusion and Future Directions
The 5,6,11,12-tetrahydrochrysene scaffold provides a compelling example of how subtle stereochemical modifications can lead to profound differences in estrogen receptor subtype selectivity and functional activity. The (R,R)-diethyl derivative is a potent and selective ERβ antagonist and ERα agonist, making it an invaluable pharmacological tool for investigating the distinct biological roles of these two receptors. The experimental protocols detailed herein provide a robust framework for the validation and characterization of novel ER modulators.
Future research in this area should focus on elucidating the precise structural basis for the observed subtype selectivity through co-crystallization studies and further exploring the therapeutic potential of these compounds in models of diseases where differential ERα and ERβ activity is implicated, such as in certain cancers, inflammatory conditions, and neurodegenerative disorders.
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Björnström, L., & Sjöberg, M. (2005). Mechanisms of estrogen receptor signaling: convergence of genomic and nongenomic actions on target genes. Molecular endocrinology, 19(4), 833-842. Available at: [Link]
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National Toxicology Program. (2002). Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol: Appx B5. Available at: [Link]
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Kim, Y. S., Lee, S. K., & Kim, J. H. (2002). Estrogen receptor binding assay method for endocrine disruptors using fluorescence polarization. Analytical biochemistry, 310(2), 148-155. Available at: [Link]
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Ohno, Y., Yamada, M., & Ueno, Y. (2002). Estrogen Receptor Binding Assay Method for Endocrine Disruptors Using Fluorescence Polarization. Analytical Chemistry, 74(22), 5761-5766. Available at: [Link]
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Li, X., Huang, J., & Wang, Y. (2013). Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms. PLOS ONE, 8(4), e63198. Available at: [Link]
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Paterni, I., Granchi, C., & Minutolo, F. (2014). Mechanisms enforcing the estrogen receptor β selectivity of botanical estrogens. Journal of steroid biochemistry and molecular biology, 139, 161-170. Available at: [Link]
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Nettles, K. W., Sun, J., Radek, J. T., Sheng, S., Rodriguez, A. L., Katzenellenbogen, J. A., ... & Greene, G. L. (2007). Exploration of dimensions of estrogen potency: parsing ligand binding and coactivator binding affinities. Molecular endocrinology, 21(3), 579-591. Available at: [Link]
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Wikipedia. (n.d.). (R,R)-Tetrahydrochrysene. Available at: [Link]
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Meyers, M. J., Sun, J., Carlson, K. E., Katzenellenbogen, B. S., & Katzenellenbogen, J. A. (1999). Estrogen receptor subtype-selective ligands: asymmetric synthesis and biological evaluation of cis-and trans-5, 11-dialkyl-5, 6, 11, 12-tetrahydrochrysenes. Journal of medicinal chemistry, 42(13), 2456-2468. Available at: [Link]
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Borgna, J. L., & Rochefort, H. (1981). Estrogen-receptor binding and biologic activity of tamoxifen and its metabolites. Molecular and cellular endocrinology, 23(1), 71-85. Available at: [Link]
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Borgna, J. L., & Rochefort, H. (1979). High-affinity binding of the antiestrogen [3H] tamoxifen to the 8S estradiol receptor. Molecular and cellular endocrinology, 13(1), 53-65. Available at: [Link]
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A Comparative Guide to the Structure-Activity Relationship of 5,6,11,12-Tetrahydrochrysene Analogs as Estrogen Receptor Modulators
The 5,6,11,12-tetrahydrochrysene (THC) core is a conformationally rigid, non-steroidal scaffold that has proven to be a fertile ground for the development of potent and selective estrogen receptor (ER) modulators. Its unique three-dimensional structure allows for precise orientation of substituents, leading to a diverse range of pharmacological profiles, from full agonism to selective antagonism at the two major estrogen receptor subtypes, ERα and ERβ. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of THC analogs, offering insights into the molecular determinants of their biological activity and providing a framework for the rational design of novel ER ligands.
The 5,6,11,12-Tetrahydrochrysene Scaffold: A Privileged Structure for Estrogen Receptor Targeting
The THC framework can be conceptualized as a rigidified analog of the potent non-steroidal estrogen, diethylstilbestrol. This conformational constraint is a key feature, as it reduces the entropic penalty upon binding to the receptor, potentially leading to higher affinity. The core structure, with its hydroxyl groups positioned at the 2 and 8 positions, mimics the phenolic hydroxyls of estradiol, which are crucial for high-affinity binding to the estrogen receptor.
The primary focus of SAR studies on THC analogs has been the modulation of substituents at the C5 and C11 positions of the saturated ring. The stereochemistry and the nature of these substituents have a profound impact on the affinity and functional activity at ERα and ERβ, allowing for the fine-tuning of the pharmacological profile.
Structure-Activity Relationship: Decoding the Impact of Substituents
The biological activity of 5,6,11,12-tetrahydrochrysene analogs is exquisitely sensitive to the nature and stereochemistry of the substituents at the 5 and 11 positions. These modifications directly influence the ligand's interaction with the ligand-binding domain of the estrogen receptors, dictating whether the resulting ligand-receptor complex adopts an agonistic or antagonistic conformation.
The Critical Role of Stereochemistry and Alkyl Substituent Size
A seminal finding in the SAR of THC analogs is the differential effect of stereochemistry and the size of alkyl groups at the C5 and C11 positions on the activity at ERα and ERβ.
-
Small Alkyl Substituents (e.g., Methyl): Analogs with smaller alkyl groups, such as methyl, at the 5 and 11 positions generally exhibit estrogenic (agonist) activity on both ERα and ERβ.
-
Increasing Alkyl Substituent Size (e.g., Ethyl, Propyl): As the size of the alkyl substituents increases, a fascinating divergence in activity is observed. While agonism at ERα is largely maintained, a transition towards antagonism at ERβ occurs. This suggests that the ligand-binding pocket of ERβ is less tolerant of bulky substituents in this region, leading to a conformational change that prevents the recruitment of coactivators necessary for transcriptional activation.[1]
-
Stereochemistry as a Determinant of Selectivity: The stereochemistry of the dialkyl substituents is a critical factor in achieving ERβ-selective antagonism. Specifically, the (R,R)-cis enantiomers of certain 5,11-dialkyltetrahydrochrysenes have been identified as potent and selective ERβ antagonists. In contrast, their (S,S)-cis counterparts may retain agonist activity at both receptors.[1] For instance, (R,R)-cis-5,11-diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol is a potent ERβ antagonist and an ERα agonist, with a significantly higher affinity for ERβ.
This progressive development of ERβ-selective antagonism with increasing substituent size points to subtle but crucial differences in the ligand-binding pockets of ERα and ERβ. The steric hindrance imposed by larger alkyl groups in the (R,R)-cis configuration appears to induce an antagonist conformation specifically in ERβ.[1]
Fluorescent Probes for Visualizing Estrogen Receptors
The THC scaffold has also been successfully utilized to develop fluorescent probes for the estrogen receptor. By incorporating electron-donor (hydroxyl) and electron-acceptor (nitrile, amide, ester, or ketone) groups, these fluorescent THC derivatives exhibit long-wavelength and environment-sensitive fluorescence.[1] These probes bind to the estrogen receptor with high affinity and can be used to visualize the receptor in living cells using fluorescence microscopy.[1] The fluorescence properties of these probes are sensitive to the polarity of the receptor's binding site, providing valuable information about the microenvironment of the ligand-binding pocket.
Comparative Analysis of Biological Activity
The following table summarizes the biological activity of representative 5,11-dialkyl-5,6,11,12-tetrahydrochrysene analogs, highlighting their relative binding affinities (RBA) for ERα and ERβ, and their transcriptional activities.
| Compound | Substituent (R) | Stereoisomer | ERα RBA (%) | ERβ RBA (%) | ERα Activity | ERβ Activity |
| 1 | Methyl | cis | 25 | 40 | Agonist | Agonist |
| 2 | Ethyl | (R,R)-cis | 9 | 90 | Agonist | Antagonist |
| 3 | Ethyl | (S,S)-cis | 11 | 25 | Agonist | Agonist |
| 4 | Propyl | (R,R)-cis | 5 | 110 | Agonist | Antagonist |
Data compiled from published literature. RBA is relative to estradiol (100%).
Experimental Protocols for Characterization
The characterization of 5,6,11,12-tetrahydrochrysene analogs typically involves a combination of binding assays to determine affinity for the estrogen receptors and functional assays to assess their agonist or antagonist activity.
Competitive Estrogen Receptor Binding Assay
This assay is used to determine the relative binding affinity of a test compound for ERα and ERβ by measuring its ability to compete with a radiolabeled estrogen, such as [³H]-estradiol, for binding to the receptor.
Materials:
-
Recombinant human ERα and ERβ
-
[³H]-17β-estradiol (Radioligand)
-
Unlabeled 17β-estradiol (Reference Compound)
-
Test THC analog
-
Assay Buffer (e.g., Tris-HCl with additives)
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Reagent Preparation: Dilute the radioligand and estrogen receptor preparations to the desired concentrations in ice-cold assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, test compound or reference compound, radioligand, and receptor preparation to each well.
-
Total Binding Wells: Contain radioligand and receptor only.
-
Non-specific Binding Wells: Contain radioligand, receptor, and a high concentration of unlabeled 17β-estradiol.
-
Competitive Binding Wells: Contain radioligand, receptor, and varying concentrations of the test THC analog.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 4°C) for a sufficient duration to allow the binding to reach equilibrium.
-
Washing: Rapidly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measurement of Radioactivity: Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of specific binding of the radioligand at each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a dose-response curve.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the relative binding affinity (RBA) by comparing the IC₅₀ of the test compound to that of unlabeled 17β-estradiol.
-
Estrogen Receptor Transcriptional Activation Assay (Reporter Gene Assay)
This cell-based assay is used to determine the functional activity (agonist or antagonist) of a THC analog by measuring its ability to modulate the transcriptional activity of ERα or ERβ.
Materials:
-
Mammalian cell line (e.g., HEK293, HeLa)
-
Expression plasmids for human ERα or ERβ
-
Reporter plasmid containing an estrogen response element (ERE) linked to a reporter gene (e.g., luciferase)
-
Transfection reagent
-
Cell culture medium
-
Test THC analog
-
17β-estradiol (for antagonist assays)
-
Luminometer
Procedure:
-
Cell Culture and Transfection: Culture the cells in appropriate medium. Co-transfect the cells with the ER expression plasmid and the ERE-reporter plasmid using a suitable transfection reagent.
-
Compound Treatment: After transfection, treat the cells with varying concentrations of the test THC analog.
-
For agonist activity: Treat the cells with the test compound alone.
-
For antagonist activity: Treat the cells with the test compound in the presence of a fixed concentration of 17β-estradiol.
-
-
Incubation: Incubate the cells for a specific period (e.g., 24 hours) to allow for gene expression.
-
Cell Lysis and Reporter Gene Assay: Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer).
-
Data Analysis:
-
Agonist activity: Plot the reporter gene activity against the log concentration of the test compound to generate a dose-response curve and determine the EC₅₀ value (the concentration that produces 50% of the maximal response).
-
Antagonist activity: Plot the inhibition of estradiol-induced reporter gene activity against the log concentration of the test compound to determine the IC₅₀ value.
-
Visualizing Structure-Activity Relationships and Workflows
Caption: SAR of 5,11-disubstituted tetrahydrochrysenes.
Caption: Workflow for characterizing THC analogs.
Conclusion
The 5,6,11,12-tetrahydrochrysene scaffold represents a remarkable example of a privileged structure for the design of estrogen receptor modulators. The SAR studies have revealed that subtle modifications to the substituents at the C5 and C11 positions, particularly their size and stereochemistry, can dramatically alter the pharmacological profile, leading to the development of highly selective ERβ antagonists. This detailed understanding of the SAR provides a rational basis for the future design of novel THC analogs with tailored activities for potential therapeutic applications in hormone-dependent diseases. The experimental protocols outlined in this guide provide a robust framework for the comprehensive characterization of these and other novel ER modulators.
References
-
Sun, J., et al. (1999). Estrogen receptor subtype-selective ligands: asymmetric synthesis and biological evaluation of cis- and trans-5,11-dialkyl-5,6,11,12-tetrahydrochrysenes. Journal of Medicinal Chemistry, 42(25), 5120-5130. [Link]
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A Senior Application Scientist's Guide to Comparative Docking Studies of Tetrahydrothiopyran-4-one Derivatives
Welcome to an in-depth exploration of the computational evaluation of tetrahydrothiopyran-4-one derivatives. This guide is designed for researchers, scientists, and drug development professionals interested in the burgeoning therapeutic potential of this heterocyclic scaffold. We will delve into the nuances of comparative molecular docking studies, offering both a theoretical framework and practical, field-proven insights to empower your own research endeavors. The tetrahydrothiopyran-4-one core is a privileged scaffold in medicinal chemistry, with derivatives showing promise against a range of diseases, including cancer and microbial infections.[1] Molecular docking serves as a critical computational tool, providing invaluable predictions of binding affinities and interaction mechanisms with various protein targets.[1][2]
The Rationale Behind the Rigor: A Word on Scientific Integrity
In the realm of computational drug discovery, the predictive power of our models is only as robust as the methodologies we employ. A successful docking study is not merely about generating a low binding energy score; it is about creating a self-validating system that can reliably discriminate between active and inactive compounds.[3] This guide is built upon three pillars:
-
Expertise & Experience: We will move beyond a simple recitation of steps to explain the why behind each experimental choice, from ligand preparation to the selection of docking algorithms.
-
Trustworthiness: The protocols described herein are designed to be self-validating, ensuring that the computational predictions are as accurate and reliable as possible.
-
Authoritative Grounding & Comprehensive References: Every mechanistic claim and protocol standard is supported by authoritative sources, which are cited in-text and compiled in a comprehensive reference list at the end of this guide.
Visualizing the Core and the Process
To better understand the subject of our study and the methodologies employed, let's visualize the key components.
Caption: The core chemical structure of tetrahydrothiopyran-4-one.
A Comparative Look at Docking Performance
The true measure of a compound's potential lies in its interaction with a biological target. The following table summarizes the results of various molecular docking studies on thiopyran derivatives against a range of proteins implicated in disease. It is important to note that direct comparison of binding affinities across different studies should be approached with caution due to variations in docking software, scoring functions, and target preparation protocols.
| Derivative Class | Target Protein (PDB ID) | Docking Software | Binding Affinity (kcal/mol) | Biological Activity | Reference |
| Tetrahydrothiopyran-4-one Derivatives | Lipase, α-Glucosidase, Urease | Not Specified | Complemented experimental results | Antimicrobial, Enzyme Inhibition | [1] |
| 2H-Thiopyrano[2,3-b]quinoline Derivatives | CB1a (2IGR) | AutoDock Vina 4 | -5.3 to -6.1 | Antitumor | [1] |
| Thiophene-DHPMs | Kinesin Spindle Protein Eg5 (1Q0B) | AutoDock (Cygwin64) | -6.08 to -6.78 | Anticancer | [1] |
| Tetrahydrothiopyrano[2,3-b]indole Derivatives | TRPV1 Channel | Not Specified | -7.0 (maximum) | Analgesic | [1] |
| Indole-based Thiopyran Derivative | UDP-N-acetylmuramate-alanine ligase (MurC) (2F00) | Not Specified | -11.5 | Antimicrobial | [1] |
| Indole-based Thiopyran Derivative | Human Serum Albumin (HSA) | Not Specified | -8.1 | Drug Delivery | [1] |
The Anatomy of a Docking Study: A Step-by-Step Protocol
A robust and reproducible molecular docking workflow is paramount for generating meaningful results. The following protocol outlines a comprehensive approach, grounded in established best practices.
Caption: A generalized workflow for a molecular docking study.
Ligand Preparation
The initial step involves the meticulous preparation of the tetrahydrothiopyran-4-one derivatives to be docked.
-
2D to 3D Conversion: The two-dimensional structures of the derivatives are first drawn using chemical drawing software such as ChemDraw. These are then converted into three-dimensional (3D) structures.[1]
-
Energy Minimization: To ensure an energetically favorable conformation, the 3D structures undergo energy minimization.[1] This is typically performed using force fields like MMFF94. This step is crucial for obtaining a stable and realistic ligand conformation for docking.[1]
Protein Preparation
The target protein's structure must be carefully prepared to ensure the accuracy of the docking simulation.
-
Structure Retrieval: The 3D crystal structure of the target protein is obtained from a public repository such as the Protein Data Bank (PDB).[1]
-
Protein Refinement: The downloaded protein structure is then prepared for docking. This involves the removal of non-essential molecules like water, co-crystallized ligands, and co-factors.[1] Polar hydrogen atoms are added to the protein, and appropriate charges are assigned. Software such as AutoDockTools or Chimera are commonly used for this purpose.[1]
Molecular Docking Simulation
With the ligand and protein prepared, the docking simulation can be performed.
-
Grid Box Generation: A grid box is defined around the active site of the target protein.[1] This box delineates the search space for the docking software to find potential binding poses for the ligand.[1]
-
Docking Execution: A validated docking algorithm, such as that employed by AutoDock Vina, is used to perform the docking.[3] Typically, multiple docking runs are executed for each ligand to ensure a thorough exploration of the conformational space.[3]
Analysis of Results
The output of the docking simulation requires careful analysis to extract meaningful insights.
-
Binding Affinity: The primary quantitative output from docking is the binding affinity, usually expressed in kcal/mol.[1] A more negative value indicates a stronger, more favorable interaction between the ligand and the protein.[1]
-
Interaction Analysis: The best-docked poses are visualized to analyze the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the protein's active site.[1] Tools like Discovery Studio or PyMOL are invaluable for this visualization.[1]
Visualizing a Successful Docking: A Protein-Ligand Interaction Diagram
The ultimate goal of a docking study is to understand how a ligand binds to its target. The following diagram illustrates a hypothetical but representative interaction between a tetrahydrothiopyran-4-one derivative and a protein's active site.
Caption: A schematic of protein-ligand interactions.
Conclusion and Future Directions
This guide has provided a comprehensive overview of comparative docking studies of tetrahydrothiopyran-4-one derivatives. The methodologies and data presented herein underscore the potential of this scaffold in drug discovery. While in silico studies are a powerful tool for prioritizing candidates, it is crucial to remember that they are the first step in a long and complex process.[3] The most promising computationally identified compounds should always be subjected to further experimental validation through in vitro and in vivo assays to confirm their biological activity.
References
- Comparative Analysis of Molecular Docking Studies of Tetrahydrothiopyran-4-one Derivatives and Related Compounds Against Therape - Benchchem.
- A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis - PMC - NIH.
- Design and Discovery of Kinase Inhibitors Using Docking Studies - ResearchG
- In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PubMed Central.
- Molecular docking and pharmacophore studies of heterocyclic compounds as Heat shock protein 90 (Hsp90) Inhibitors - PMC - NIH.
- Synthesis of tetrahydro-4H-thiopyran-4-ones (microreview)
- Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a comput
- Benchmarking Cross-Docking Strategies in Kinase Drug Discovery | Journal of Chemical Information and Modeling - ACS Public
- Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hep
- Molecular docking study of heterocyclic compounds.
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Navigating the Therapeutic Landscape of Breast Cancer: A Comparative Guide to the Activity of 5,6,11,12-Tetrahydrochrysene Analogs
For researchers, medicinal chemists, and drug development professionals, the quest for novel, effective, and selective anticancer agents is a paramount challenge. Breast cancer, a heterogeneous disease, presents a particularly complex target. Among the myriad of scaffolds explored, the rigid, tetracyclic structure of 5,6,11,12-tetrahydrochrysene has emerged as a promising framework for the development of potent modulators of critical signaling pathways in breast cancer. This guide provides an in-depth comparison of the activity of 5,6,11,12-tetrahydrochrysene analogs and related compounds in breast cancer cell lines, supported by experimental data and detailed protocols.
The Central Hypothesis: Targeting the Estrogen Receptor
The majority of breast cancers express the estrogen receptor (ER), making it a cornerstone of endocrine therapy. The 5,6,11,12-tetrahydrochrysene scaffold has shown a remarkable aptitude for interacting with estrogen receptors, acting as a Selective Estrogen Receptor Modulator (SERM). SERMs are a class of compounds that exhibit tissue-dependent agonist or antagonist activity on estrogen receptors, offering the potential for targeted therapy with reduced side effects.[1]
The differential activity of these analogs is largely attributed to their interaction with the two main estrogen receptor subtypes, ERα and ERβ. In breast cancer, ERα is the primary driver of proliferation, and its antagonism is a key therapeutic goal. The nuanced interplay between a ligand and the receptor subtype dictates the downstream cellular response.
A prime example of the stereo-selective interaction of the tetrahydrochrysene scaffold with estrogen receptors is demonstrated by its enantiomeric forms. (R,R)-Tetrahydrochrysene ((R,R)-THC) is a potent ERβ antagonist and an ERα agonist, with a tenfold higher affinity for ERβ over ERα.[2] Conversely, (S,S)-Tetrahydrochrysene acts as an agonist for both ERα and ERβ.[2] This highlights the critical role of stereochemistry in determining the biological activity of these analogs.
Figure 1: Simplified Estrogen Receptor Signaling Pathway and the Point of Intervention for Tetrahydrochrysene Analogs.
Comparative Efficacy: A Look at Structurally Related Analogs
While comprehensive structure-activity relationship (SAR) studies on a wide array of 5,6,11,12-tetrahydrochrysene analogs in breast cancer cell lines are not extensively documented in publicly accessible literature, valuable insights can be gleaned from the evaluation of structurally similar tetrahydroisoquinoline and tetrahydroquinoline derivatives. These compounds share a partially saturated tetracyclic core and have been investigated for their anticancer properties.
The following table summarizes the cytotoxic activity (IC50 values) of several tetrahydroisoquinoline and chalcone derivatives against common breast cancer cell lines: the ER-positive MCF-7 and the triple-negative MDA-MB-231.
| Compound Class | Analog | Breast Cancer Cell Line | IC50 (µM) | Reference |
| Tetrahydroisoquinoline | Compound 3 | MDA-MB-231 | >100 | [3] |
| Compound 4 | MDA-MB-231 | 38.2 | [3] | |
| Compound 3 | MCF-7 | >100 | [3] | |
| Compound 4 | MCF-7 | 45.8 | [3] | |
| Chalcone | Compound 3a | MDA-MB-231 | 24.5 | [4] |
| Compound 5a | MDA-MB-231 | 29.5 | [4] | |
| Compound 3a | Luc-4T1 (murine) | 4.4 | [4] | |
| Compound 5a | Luc-4T1 (murine) | 27.1 | [4] | |
| Compound 5 | MDA-MB-231 | 5.27 ± 0.98 | [5] | |
| Compound 8 | MDA-MB-231 | 21.58 ± 1.50 | [5] | |
| Compound 5 | MCF-7 | 7.79 ± 0.81 | [5] | |
| Compound 8 | MCF-7 | 7.24 ± 2.10 | [5] | |
| Compound 12 | MDA-MB-231 | 6.12 ± 0.84 | [6] | |
| Compound 13 | MDA-MB-231 | 18.10 ± 1.65 | [6] | |
| Compound 12 | MCF-7 | 4.19 ± 1.04 | [6] | |
| Compound 13 | MCF-7 | 3.30 ± 0.92 | [6] |
This table is a compilation of data from multiple sources and is intended for comparative purposes. Experimental conditions may vary between studies.
From this data, several key observations can be made:
-
Structural modifications have a profound impact on activity: Even subtle changes to the periphery of the core structure can lead to significant differences in cytotoxic potency.
-
Cell line-specific responses are common: Compounds can exhibit varying degrees of activity against different breast cancer subtypes, underscoring the importance of screening against a panel of cell lines.
-
Potency can reach the low micromolar range: Several of the cited analogs demonstrate significant activity, making them promising leads for further optimization.
Key Experimental Workflows for Evaluation
To rigorously assess the anticancer potential of 5,6,11,12-tetrahydrochrysene analogs, a series of well-established in vitro assays are essential. The following protocols provide a standardized framework for these evaluations.
Figure 2: General Experimental Workflow for Evaluating Anticancer Activity.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[7]
Protocol:
-
Cell Seeding: Plate breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[8]
-
Compound Treatment: Treat the cells with a range of concentrations of the tetrahydrochrysene analogs and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.[9]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11]
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the tetrahydrochrysene analogs at their IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and centrifuge.[10]
-
Staining: Resuspend the cell pellet in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.[8]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[12]
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).[13][14]
Protocol:
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.[8]
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.[8]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to generate a DNA content histogram.[15]
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.
Conclusion and Future Directions
The 5,6,11,12-tetrahydrochrysene scaffold represents a compelling starting point for the design of novel therapeutics for breast cancer, primarily through the modulation of estrogen receptor activity. While direct comparative data on a wide range of its analogs is emerging, the study of structurally related compounds provides a strong rationale for their continued investigation. The stereospecific interactions of tetrahydrochrysene enantiomers with ER subtypes highlight the potential for developing highly selective and potent agents.
Future research should focus on the systematic synthesis and evaluation of a diverse library of 5,6,11,12-tetrahydrochrysene analogs. By correlating structural modifications with their effects on cell viability, apoptosis, and cell cycle progression in a panel of breast cancer cell lines, a comprehensive structure-activity relationship can be established. This will be instrumental in guiding the rational design of next-generation SERMs with improved efficacy and safety profiles for the treatment of breast cancer.
References
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ResearchGate. (n.d.). MTT cell viability assay The breast cancer cells were untreated or... [Image]. Retrieved from [Link]
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- Zhang, Y. et al. (2021). Cell cycle assay and flow cytometry analysis. Bio-protocol, 11(5), e3966.
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ResearchGate. (n.d.). Flow cytometric analysis of apoptosis induction in breast cancer cells... [Image]. Retrieved from [Link]
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ResearchGate. (n.d.). (A) Cell cycle analysis by flow cytometry. MDA-MB 231 and primary... [Image]. Retrieved from [Link]
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- Sigma-Aldrich. (n.d.). Flow Cytometry Protocol.
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ResearchGate. (n.d.). Basic protocol to assess preclinical anticancer activity. It can be... [Image]. Retrieved from [Link]
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- Thongsom, S. et al. (2022). In vitro evaluation of the anti‑breast cancer properties and gene expression profiles of Thai traditional formulary medicine extracts. Oncology Letters, 24(5), 395.
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Wikipedia. (n.d.). (R,R)-Tetrahydrochrysene. Retrieved from [Link]
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- Al-Harthi, S. E. et al. (2021). Synthesis, Characterization, and Cytotoxic Activity of New Thienyl Chalcone Derivatives against Breast Cancer Cell Lines. Systematic Reviews in Pharmacy, 12(1), 1016-1026.
- Mendoza-Lara, F. et al. (2021). Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis. Molecules, 26(20), 6223.
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ResearchGate. (n.d.). Estrogen Receptor Modulators: Identification and Structure−Activity Relationships of Potent ERα-Selective Tetrahydroisoquinoline Ligands. Retrieved from [Link]
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Al-Warhi, T. et al. (2023). Novel Tetrahydro-[8][10]triazolo[3,4-a]isoquinoline Chalcones Suppress Breast Carcinoma through Cell Cycle Arrests and Apoptosis. International Journal of Molecular Sciences, 24(8), 7088.
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ResearchGate. (n.d.). (PDF) Anticancer Activity of Some New Synthesized Tetrahydroquinoline and Tetrahydrochromene Carbonitrile Derivatives. Retrieved from [Link]
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A Comparative Guide to Tetrahydrochrysene and Other Nonsteroidal Estrogen Receptor Ligands
This guide provides a detailed comparison of tetrahydrochrysene (THC) with other significant nonsteroidal estrogen receptor ligands. It is intended for researchers, scientists, and professionals in drug development, offering an in-depth analysis of their biochemical and functional properties, supported by experimental data and protocols.
Introduction to Nonsteroidal Estrogen Receptor Ligands
Estrogen receptors (ERs), primarily ERα and ERβ, are ligand-activated transcription factors that play crucial roles in various physiological processes, including reproduction, bone maintenance, and cardiovascular health.[1][2] Ligands that bind to these receptors can be broadly classified as steroidal (e.g., the endogenous hormone 17β-estradiol) and nonsteroidal. Nonsteroidal ligands are structurally diverse compounds, often synthetic or plant-derived, that can mimic or block the effects of endogenous estrogens.[1] This structural diversity allows for the development of molecules with unique pharmacological profiles, such as tissue-specific effects, which are highly desirable for therapeutic applications.[3][4]
This guide focuses on a comparative analysis of tetrahydrochrysene (THC), a synthetic nonsteroidal ligand, with three other well-characterized nonsteroidal compounds:
-
Diethylstilbestrol (DES): A potent synthetic estrogen known for its high affinity for both ER subtypes.[5][6]
-
Genistein: A prominent phytoestrogen found in soy, known for its preferential binding to ERβ.[5][7][8]
-
Tamoxifen: A first-generation selective estrogen receptor modulator (SERM) widely used in breast cancer therapy.[5][9]
Comparative Analysis of Receptor Binding Affinity
The initial interaction between a ligand and a receptor is its binding affinity, which is a primary determinant of its biological potency. This is typically quantified using competitive binding assays, where the test compound's ability to displace a radiolabeled ligand (like [³H]-estradiol) from the receptor is measured. The resulting IC50 value (the concentration of ligand that displaces 50% of the radioligand) is used to determine the binding affinity.
The table below summarizes the relative binding affinities (RBA) of THC and the selected nonsteroidal ligands for ERα and ERβ. RBA is calculated relative to 17β-estradiol, which is set at 100%.
| Ligand | ERα RBA (%) | ERβ RBA (%) | ERβ/ERα Selectivity Ratio | Primary Action |
| (R,R)-Tetrahydrochrysene (THC) | ~2.5 | ~25 | ~10 | ERα Agonist / ERβ Antagonist |
| Diethylstilbestrol (DES) | 129.5 - 219.6 | 61.2 - 295 | ~1 | Agonist |
| Genistein | 0.445 - 16 | 33.42 - 87 | ~9-30 | Agonist (ERβ preferential) |
| Tamoxifen | Low | Low | ~1 | SERM (Agonist/Antagonist) |
(Data compiled from multiple sources, specific values can vary based on assay conditions).[5][10][11][12][13][14]
Key Insights:
-
(R,R)-Tetrahydrochrysene exhibits a notable preference for ERβ, with a binding affinity approximately 10-fold higher for this subtype compared to ERα.[11][13] This selectivity is a key feature that distinguishes it from many other nonsteroidal ligands.
-
Diethylstilbestrol (DES) is a highly potent ligand that binds to both ERα and ERβ with very high affinity, even exceeding that of estradiol in some assays.[5][6][12] It shows little to no subtype selectivity.
-
Genistein is a well-established ERβ-selective ligand, showing a significantly higher binding affinity for ERβ over ERα.[5][7][15] This property is thought to mediate some of its distinct biological effects.
-
Tamoxifen itself has a relatively low affinity for both receptors but is metabolized into more active forms, like 4-hydroxytamoxifen, which bind with high affinity.[14][16] It does not show significant subtype selectivity in binding.[14]
Functional Activity: Agonism vs. Antagonism
Beyond binding, the critical characteristic of a ligand is its functional effect: does it activate the receptor (agonism) or block its activity (antagonism)? This is often assessed using a reporter gene assay. In this system, cells are engineered to express an ER and a reporter gene (like luciferase) under the control of an estrogen response element (ERE). An agonist will induce the expression of the reporter gene, while an antagonist will block this induction.[17][18][19]
Functional Profiles:
-
(R,R)-Tetrahydrochrysene (THC) possesses a unique "mixed" or "selective" activity profile. It acts as an agonist on ERα but a complete antagonist on ERβ .[10][13][20][21] This makes it a valuable research tool for dissecting the distinct roles of the two ER subtypes. The (S,S)-enantiomer, in contrast, is an agonist on both receptors.[11][20]
-
Diethylstilbestrol (DES) is a full agonist on both ERα and ERβ, potently inducing estrogenic responses.[5][22]
-
Genistein generally acts as an agonist at both receptors, though its higher affinity and potency at ERβ mean that at lower concentrations, its effects are primarily mediated through ERβ.[7][22]
-
Tamoxifen is the archetypal Selective Estrogen Receptor Modulator (SERM) . Its action is tissue-dependent: it acts as an antagonist in breast tissue (a desired effect for cancer treatment) but as an agonist in uterine and bone tissue.[5][9] This tissue specificity is a hallmark of SERMs.
Signaling Pathway and Experimental Workflows
Estrogen Receptor Signaling Pathway
The classical mechanism of estrogen action involves the ligand binding to the ER in the cytoplasm or nucleus. This causes a conformational change, dimerization of the receptor, and subsequent binding to EREs in the DNA, which recruits co-activators or co-repressors to modulate the transcription of target genes.[2]
Caption: Classical genomic signaling pathway for estrogen receptors.
Experimental Workflow: Receptor Binding Assay
A competitive binding assay is fundamental for determining the binding affinity of a test ligand. The workflow involves incubating the receptor source with a constant concentration of a radiolabeled ligand and varying concentrations of the unlabeled test ligand.
Caption: Workflow for a competitive radioligand binding assay.
Detailed Experimental Protocols
Protocol 1: Competitive Estrogen Receptor Binding Assay
This protocol is adapted from standard procedures for determining the relative binding affinity of a chemical for the estrogen receptor using rat uterine cytosol.[23][24][25]
Objective: To determine the IC50 value of a test compound (e.g., Tetrahydrochrysene) for ERα and ERβ.
Materials:
-
Assay Buffer (TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM Dithiothreitol, 10% glycerol, pH 7.4).[23]
-
Radioligand: [³H]-17β-estradiol ([³H]-E2).
-
Unlabeled 17β-estradiol (for standard curve).
-
Test compound stock solution.
-
Hydroxyapatite (HAP) slurry.
-
Scintillation fluid and vials.
Procedure:
-
Preparation: Thaw rat uterine cytosol on ice. Prepare serial dilutions of the test compound and unlabeled E2 in TEDG buffer. A typical concentration range for high-affinity chemicals is 1 x 10⁻¹¹ to 1 x 10⁻⁷ M.[23]
-
Incubation: In assay tubes, combine the cytosol preparation (e.g., 50-100 µg protein), a fixed concentration of [³H]-E2 (e.g., 0.5-1.0 nM), and varying concentrations of either the unlabeled E2 or the test compound.[23] Include tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled E2).
-
Equilibration: Incubate the tubes at 4°C for 18-24 hours to allow the binding to reach equilibrium.[15]
-
Separation: Add ice-cold HAP slurry to each tube to adsorb the receptor-ligand complexes. Vortex and incubate on ice for 15-20 minutes.
-
Washing: Wash the HAP pellets multiple times with ice-cold buffer to remove the free, unbound radioligand. Centrifuge and discard the supernatant after each wash.
-
Quantification: Add scintillation fluid to the final HAP pellet, vortex, and count the radioactivity using a scintillation counter.
-
Analysis: Calculate the specific binding at each concentration. Plot the percentage of specific binding against the log concentration of the competitor. Use a non-linear regression model to determine the IC50 value.
Protocol 2: ERE-Luciferase Reporter Gene Assay
This protocol outlines the steps to measure the functional estrogenic or anti-estrogenic activity of a compound.[17][26]
Objective: To determine if a test compound acts as an ER agonist or antagonist.
Materials:
-
A human cell line stably transfected with an ERE-luciferase reporter construct (e.g., T47D-KBluc or MCF-7 cells).[18][26]
-
Cell culture medium (e.g., phenol red-free DMEM/F12) supplemented with charcoal-stripped fetal bovine serum to remove endogenous estrogens.
-
Test compound and control compounds (e.g., E2 as agonist, ICI 182,780 as antagonist).
-
96-well cell culture plates.
-
Luciferase assay reagent kit (containing cell lysis buffer and luciferase substrate).
-
Luminometer.
Procedure:
-
Cell Plating: Seed the reporter cells into a 96-well plate at a predetermined density and allow them to attach for 24 hours.[17]
-
Dosing (Agonist Mode): Remove the seeding medium and replace it with medium containing serial dilutions of the test compound or E2 (positive control). Include a solvent control (e.g., DMSO).
-
Dosing (Antagonist Mode): To test for antagonism, co-treat the cells with a fixed, sub-maximal concentration of E2 (e.g., 10 pM) and serial dilutions of the test compound.
-
Incubation: Incubate the plate for 22-24 hours at 37°C in a 5% CO₂ incubator.[17]
-
Cell Lysis: After incubation, remove the medium and add the cell lysis buffer provided in the luciferase assay kit.
-
Luminescence Measurement: Transfer the cell lysate to an opaque 96-well plate. Add the luciferase substrate reagent to each well.[17]
-
Quantification: Immediately measure the luminescence produced using a plate-reading luminometer.[17]
-
Analysis: For agonist mode, plot luminescence versus log[compound concentration] to determine the EC50 (potency) and maximal efficacy. For antagonist mode, plot the inhibition of the E2-induced signal to determine the IC50.
Conclusion
Tetrahydrochrysene stands out among nonsteroidal estrogen receptor ligands due to its unique pharmacological profile. While potent agonists like DES and ERβ-preferential agonists like genistein have been instrumental in understanding estrogen signaling, the specific characteristics of (R,R)-THC offer a distinct advantage for research. Its combination of ERβ binding selectivity and its opposing functional activities—agonism at ERα and antagonism at ERβ—make it an invaluable chemical tool for isolating the subtype-specific contributions to cellular and physiological processes.[10][13][20] This contrasts sharply with the broad agonism of DES, the preferential agonism of genistein, and the tissue-specific mixed agonism/antagonism of tamoxifen. The continued study of such diverse nonsteroidal ligands is crucial for the development of next-generation therapeutics with improved efficacy and safety profiles.
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van der Vijgh, W. J., et al. (2020). Estrogen receptor alpha (ERα)–mediated coregulator binding and gene expression discriminates the toxic ERα agonist diethylstilbestrol (DES) from the endogenous ERα agonist 17β-estradiol (E2). Archives of Toxicology. [Link]
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A Comparative Guide to Validating the Antagonist Effect of (R,R)-Tetrahydrochrysene on ERβ
For Researchers, Scientists, and Drug Development Professionals
In the landscape of selective estrogen receptor (ER) modulators, the precise validation of antagonist activity at the ERβ subtype is paramount for the development of targeted therapeutics. This guide provides an in-depth technical comparison of (R,R)-Tetrahydrochrysene ((R,R)-THC), a known ERβ antagonist, with other widely used antagonists. We will delve into the experimental methodologies required to validate its antagonist profile, offering a framework for rigorous scientific assessment.
The Significance of ERβ Antagonism
Estrogen signaling, mediated by two receptor subtypes, ERα and ERβ, plays a crucial role in various physiological and pathological processes. While ERα is often associated with cell proliferation, particularly in breast cancer, ERβ has been shown to have antiproliferative and pro-apoptotic effects in several tissues.[1][2] This functional dichotomy underscores the therapeutic potential of selective ERβ antagonists in conditions where inhibiting ERβ activity is desirable. (R,R)-Tetrahydrochrysene has emerged as a valuable tool compound due to its unique selectivity profile, acting as an antagonist at ERβ while exhibiting agonist activity at ERα.[3][4][5]
Comparative Analysis of ERβ Antagonists
A thorough evaluation of a potential ERβ antagonist requires a multi-faceted experimental approach. Here, we compare (R,R)-THC with two other well-characterized ER antagonists: PHTPP, a highly selective ERβ antagonist, and Fulvestrant, a pure antiestrogen that antagonizes both ERα and ERβ.
Binding Affinity and Selectivity
The initial step in characterizing an ERβ antagonist is to determine its binding affinity and selectivity for ERβ over ERα. This is typically achieved through competitive binding assays.
| Compound | ERβ Binding Affinity (Ki) | ERα Binding Affinity (Ki) | Selectivity (ERα Ki / ERβ Ki) |
| (R,R)-THC | 3.6 nM[5][6] | 9.0 nM[5][6] | 2.5-fold for ERβ |
| PHTPP | Not explicitly found, but has 36-fold selectivity for ERβ over ERα[7][8][9] | Not explicitly found | 36-fold for ERβ[7][8][9] |
| Fulvestrant | 3.6 nM[10] | 1 nM[10] | 0.28-fold (prefers ERα) |
(R,R)-THC demonstrates a notable preference for ERβ, albeit with lower selectivity than PHTPP. Fulvestrant, in contrast, exhibits a higher affinity for ERα.
Functional Antagonist Activity
Beyond binding, it is crucial to assess the functional consequence of ligand binding. Reporter gene assays are the gold standard for quantifying agonist and antagonist activity. In these assays, cells are engineered to express ERβ and a reporter gene (e.g., luciferase) under the control of an estrogen-responsive element (ERE). A decrease in reporter gene activity in the presence of an agonist (like 17β-estradiol) indicates antagonist activity.
| Compound | ERβ Antagonist Potency (IC50) | ERα Activity |
| (R,R)-THC | Data not directly comparable in a single study | Agonist[3][4][5] |
| PHTPP | Data not directly comparable in a single study | Antagonist[7][8][9] |
| Fulvestrant | ~0.94 nM (cell-free ER assay)[11][12][13] | Antagonist[11][12][13] |
While direct comparative IC50 values are not available from a single study, the literature consistently describes (R,R)-THC as a potent ERβ antagonist. Its unique characteristic is its opposing activity on ERα, which must be considered in experimental design and interpretation.
Experimental Validation of (R,R)-THC as an ERβ Antagonist: A Step-by-Step Guide
To rigorously validate the antagonist effect of (R,R)-THC on ERβ, a series of well-controlled experiments are necessary.
Competitive Binding Assay
This assay quantifies the ability of (R,R)-THC to displace a radiolabeled estrogen, typically [3H]-estradiol, from the ERβ ligand-binding domain.
Experimental Workflow:
Figure 1: Workflow for a competitive binding assay.
Detailed Protocol: A detailed protocol for a competitive binding assay can be adapted from established methodologies.[14]
ERβ Reporter Gene Assay
This cell-based assay measures the functional consequence of (R,R)-THC binding to ERβ.
Experimental Workflow:
Figure 2: Workflow for an ERβ reporter gene assay.
Detailed Protocol: A step-by-step protocol for reporter gene assays is widely available.[15][16][17][18][19] It is crucial to use appropriate controls, including a vehicle control, an agonist-only control, and a known antagonist control (e.g., PHTPP).
Co-regulator Interaction Assay
ERβ, like other nuclear receptors, modulates gene transcription by recruiting co-activator and co-repressor proteins. Antagonists typically promote the recruitment of co-repressors and inhibit the recruitment of co-activators.
Experimental Workflow:
Figure 3: Workflow for a co-regulator interaction assay.
Detailed Protocol: Various techniques can be employed to study co-regulator interactions, including AlphaScreen, TR-FRET, and mammalian two-hybrid assays.[20][21][22]
Downstream Signaling and Gene Regulation by ERβ Antagonism
The antagonism of ERβ by (R,R)-THC leads to the modulation of specific downstream signaling pathways and gene expression. ERβ is known to regulate genes involved in cell cycle progression and apoptosis.[1][2] Validating the effect of (R,R)-THC on these downstream targets provides further evidence of its antagonist activity.
ERβ Signaling Pathway and Point of Antagonist Intervention:
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A Comparative Guide to the Hormone Receptor Cross-Reactivity of 5,6,11,12-Tetrahydrochrysene
Introduction
5,6,11,12-Tetrahydrochrysene (THC), a polycyclic aromatic hydrocarbon, forms the structural core of a class of synthetic compounds with significant affinity for hormone receptors. Understanding the cross-reactivity profile of this molecular scaffold is of paramount importance in drug discovery and development, particularly in the context of therapies targeting nuclear receptors. This guide provides a comprehensive analysis of the known interactions of THC derivatives with hormone receptors, with a primary focus on estrogen receptors (ERα and ERβ), and explores the current knowledge gap regarding its cross-reactivity with other key hormone receptors such as the androgen receptor (AR) and progesterone receptor (PR). We will delve into the experimental methodologies used to characterize these interactions and present a comparative analysis of the binding affinities and functional activities of key THC derivatives.
Estrogen Receptor Subtype Selectivity: The Primary Target of Tetrahydrochrysene Derivatives
Research has extensively demonstrated that derivatives of 5,6,11,12-tetrahydrochrysene are potent modulators of estrogen receptors.[1][2][3] These compounds have been shown to exhibit remarkable subtype selectivity, distinguishing between ERα and ERβ, which often have opposing physiological roles. This selectivity is a critical attribute for the development of targeted therapies with improved efficacy and reduced side effects.
A notable derivative, (R,R)-5,11-diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol, also known as (R,R)-THC, has been identified as a potent subtype-selective ligand that functions as an agonist at the ERα receptor and a silent antagonist at the ERβ receptor.[2][3][4] It exhibits a 10-fold higher affinity for ERβ compared to ERα.[2][3] The antagonist character of THC ligands for ERβ is influenced by the size and geometric arrangement of their substituent groups.[1] In contrast, the (S,S)-enantiomer of diethyl-tetrahydrochrysene acts as an agonist for both ERα and ERβ.[2][3] This stereospecificity highlights the precise structural requirements for differential receptor modulation.
Comparative Binding Affinities and Functional Activities
The following table summarizes the reported binding affinities and functional activities of key tetrahydrochrysene derivatives for estrogen receptors.
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Activity |
| (R,R)-5,11-diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol ((R,R)-THC) | ERα | 9.0[4] | Agonist[2][3][4] |
| ERβ | 3.6[4] | Antagonist[2][3][4] | |
| Racemic 5,11-cis-diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol | ERα | Not specified | Agonist[1] |
| ERβ | Not specified | Complete Antagonist[1] |
Assessing Hormone Receptor Cross-Reactivity: Experimental Methodologies
A thorough evaluation of a compound's cross-reactivity profile requires a multi-faceted experimental approach. The following are standard, validated assays employed to determine the binding affinity and functional activity of compounds like 5,6,11,12-tetrahydrochrysene at various hormone receptors.
Competitive Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity of a test compound to a specific receptor.[5] It measures the ability of a non-radiolabeled test compound to displace a radiolabeled ligand that has a known high affinity for the receptor.
Experimental Workflow:
Caption: Workflow of a competitive radioligand binding assay.
Step-by-Step Protocol:
-
Receptor Preparation: Homogenize cells or tissues expressing the target receptor (e.g., ERα, ERβ, AR, PR) and prepare membrane fractions or purified receptors.[6]
-
Incubation: In a multi-well plate, incubate the receptor preparation with a fixed concentration of a suitable radioligand (e.g., [³H]-Estradiol for ER, [³H]-DHT for AR, [³H]-Progesterone for PR) and varying concentrations of the test compound (5,6,11,12-tetrahydrochrysene).[6]
-
Equilibration: Incubate the mixture to allow the binding reaction to reach equilibrium.
-
Separation: Separate the receptor-bound radioligand from the unbound radioligand using a filtration apparatus.[5]
-
Quantification: Measure the radioactivity of the filter-bound complex using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.[7]
Reporter Gene Assay
This cell-based assay measures the functional activity of a compound as either an agonist or an antagonist of a specific hormone receptor.[8][9] It utilizes a host cell line engineered to express the target receptor and a reporter gene (e.g., luciferase) under the control of a hormone-responsive element (HRE).
Signaling Pathway:
Caption: Principle of a hormone receptor reporter gene assay.
Step-by-Step Protocol:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293, HeLa) and transiently or stably transfect them with expression vectors for the hormone receptor of interest and the reporter plasmid.[10]
-
Compound Treatment: Seed the transfected cells in a multi-well plate and treat them with various concentrations of 5,6,11,12-tetrahydrochrysene. Include a known agonist as a positive control and a vehicle control. For antagonist testing, co-treat with a known agonist.[11]
-
Incubation: Incubate the cells to allow for receptor activation and reporter gene expression.
-
Cell Lysis and Signal Detection: Lyse the cells and measure the reporter gene product's activity (e.g., luminescence for luciferase).
-
Data Analysis: Normalize the reporter activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number. Plot the normalized reporter activity against the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).
Cell Proliferation Assay (MCF-7 E-Screen)
For estrogenic compounds, the MCF-7 cell proliferation assay is a widely used method to assess their biological activity.[12][13] MCF-7 is a human breast cancer cell line that expresses endogenous estrogen receptors and proliferates in response to estrogenic stimuli.
Experimental Workflow:
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5,6,11,12-Tetrahydrochrysene
This guide provides essential safety and logistical information for the proper disposal of 5,6,11,12-Tetrahydrochrysene, a polycyclic aromatic hydrocarbon (PAH). As direct toxicological and safety data for this specific compound are limited, the following procedures are based on the established best practices for handling PAHs, which are classified as potentially carcinogenic and environmentally persistent.[1] This document is intended for researchers, scientists, and drug development professionals. It is imperative to consult your institution's specific safety protocols and the material's Safety Data Sheet (SDS) if available.
Hazard Identification and Risk Assessment
5,6,11,12-Tetrahydrochrysene belongs to the family of polycyclic aromatic hydrocarbons (PAHs). PAHs are a group of chemicals that are formed during the incomplete burning of coal, oil, gas, and other organic substances.[2] Many PAHs are recognized for their carcinogenic, mutagenic, and teratogenic properties.[3] Therefore, 5,6,11,12-Tetrahydrochrysene must be handled as a potential carcinogen.
Key Hazards:
-
Carcinogenicity: Assumed to be a potential carcinogen based on its structural class.[4]
-
Environmental Persistence: PAHs are known to persist in the environment, particularly in soil and sediment.[1]
-
Toxicity: While specific data for this compound is scarce, PAHs can be toxic to aquatic life and may bioaccumulate.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₆ | [PubChem] |
| Molecular Weight | 232.3 g/mol | [PubChem] |
| Appearance | Solid (presumed) | |
| Solubility | Likely insoluble in water, soluble in organic solvents |
Personal Protective Equipment (PPE) and Engineering Controls
To minimize exposure, a combination of engineering controls and personal protective equipment is mandatory.
-
Engineering Controls: All handling of 5,6,11,12-Tetrahydrochrysene, especially in powdered form, must be conducted in a certified chemical fume hood to prevent inhalation of aerosols.
-
Personal Protective Equipment (PPE):
-
Gloves: Nitrile or other chemically resistant gloves are required. Double gloving is recommended.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.
-
Lab Coat: A flame-resistant lab coat should be worn and buttoned completely.
-
Respiratory Protection: For operations with a high risk of aerosol generation that cannot be contained within a fume hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[5]
-
Spill Management
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
Small Spills (in a chemical fume hood):
-
Restrict Access: Ensure no unauthorized personnel enter the area.
-
Decontamination: Use a spill kit with absorbent pads to gently wipe up the material. Avoid dry sweeping, which can generate dust.[5]
-
Cleaning: Decontaminate the area with a suitable solvent (e.g., acetone, ethanol), followed by soap and water.
-
Waste Disposal: All cleanup materials must be disposed of as hazardous waste.
Large Spills (outside a chemical fume hood):
-
Evacuate: Immediately evacuate the area.
-
Isolate: Close the doors to the laboratory and prevent entry.
-
Notify: Inform your institution's Environmental Health and Safety (EHS) department immediately.
-
Ventilate: If it is safe to do so, increase ventilation to the area.
Spill Response Decision-Making
Caption: Decision-making workflow for responding to a 5,6,11,12-Tetrahydrochrysene spill.
Proper Disposal Procedures
The disposal of 5,6,11,12-Tetrahydrochrysene and any contaminated materials must comply with federal, state, and local regulations. Under the Resource Conservation and Recovery Act (RCRA), many PAHs are listed as hazardous wastes.[6]
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Solid Waste: Collect all solid waste, including contaminated gloves, absorbent pads, and weighing papers, in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing 5,6,11,12-Tetrahydrochrysene in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.
-
Sharps: Any contaminated sharps (needles, razor blades) must be placed in a designated sharps container for hazardous chemical waste.
-
-
Waste Container Labeling:
-
All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "5,6,11,12-Tetrahydrochrysene".
-
Include the hazard characteristics (e.g., "Toxic," "Carcinogen").
-
Note the accumulation start date.
-
-
Storage:
-
Store waste containers in a designated satellite accumulation area.
-
Ensure containers are tightly sealed to prevent leaks or spills.
-
Provide secondary containment for liquid waste containers.
-
-
Disposal Request:
-
Once the waste container is full or has reached the storage time limit set by your institution, submit a chemical waste pickup request to your EHS department.
-
Waste Disposal Workflow
Caption: Step-by-step workflow for the proper disposal of 5,6,11,12-Tetrahydrochrysene waste.
Decontamination and Final Disposal Methods
Final disposal of 5,6,11,12-Tetrahydrochrysene waste is typically handled by a licensed hazardous waste disposal facility. The primary methods for the destruction of PAHs include:
-
Incineration: High-temperature incineration (typically 800°C to 1200°C) is an effective method for the complete destruction of PAHs.[7][8] The operating temperature and residence time are critical to ensure complete combustion and prevent the formation of other hazardous byproducts.[9]
-
Chemical Oxidation: Advanced oxidation processes using reagents like Fenton's reagent, ozone, or potassium permanganate can be used to degrade PAHs in liquid waste streams.[10][11]
Alternative and emerging technologies for PAH remediation include bioremediation and phytoremediation, which utilize microorganisms or plants to break down these compounds.[11] However, these methods are more applicable to environmental remediation rather than the disposal of concentrated laboratory waste.
References
-
Polycyclic Aromatic Hydrocarbons Degradation Techniques: A Review. (2013). Semantic Scholar. [Link]
-
Degradation of polycyclic aromatic hydrocarbons: A review. (2025). ResearchGate. [Link]
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Guidelines for the laboratory use of chemical carcinogens. Regulations.gov. [Link]
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Review of Techniques for the Removal of Polycyclic Aromatic Hydrocarbons from Produced Water. (2022). MDPI. [Link]
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1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). Occupational Safety and Health Administration (OSHA). [Link]
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Polycyclic Aromatic Hydrocarbons Degradation Techniques: A Review. (2013). Ukiwe, L., et al. [Link]
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Safe Handling of Chemicals. Environmental Health and Safety, University of Wisconsin-Madison. [Link]
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Carcinogens - Overview. Occupational Safety and Health Administration (OSHA). [Link]
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Anaerobic degradation of polycyclic aromatic hydrocarbons. (2025). PubMed Central (PMC), National Institutes of Health (NIH). [Link]
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Carcinogens - Standards. Occupational Safety and Health Administration (OSHA). [Link]
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Polycyclic aromatic hydrocarbon. Wikipedia. [Link]
-
Influence of Combustion Temperature on Formation of Nitro-PAHs and Decomposition and Removal Behaviors in Pilot-Scale Waste Incinerator. (2007). ACS Publications. [Link]
-
7. REGULATIONS AND ADVISORIES The international, national, and state regulations and guidelines regarding polycyclic aromatic h. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
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Emission of Polycyclic Aromatic Hydrocarbons (PAH) from Solid Waste Incinerator Equipped with an After-Combustion Chamber. (1993). [Link]
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5,6,11,12-Tetrahydrochrysene. PubChem, National Institutes of Health (NIH). [Link]
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Influence of Atmosphere and Temperature on Polycyclic Aromatic Hydrocarbon Emissions from Green Anode Paste Baking. (2023). ACS Publications. [Link]
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Safety Data Sheet. (2023). US EPA. [Link]
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Levels of polycyclic aromatic hydrocarbons in different types of hospital waste incinerator ashes. (2008). PubMed Central (PMC), National Institutes of Health (NIH). [Link]
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Polycyclic Aromatic Hydrocarbons (PAHs) Fact Sheet. US EPA. [Link]
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Safety Data Sheet. (Date not available). Kulzer. [Link]
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POLYCYCLIC AROMATIC HYDROCARBONS (PAHs). US EPA. [Link]
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Method TO-13A - Determination of Polycyclic Aromatic Hydrocarbons (PAHs) in Ambient Air Using GC/MS. US EPA. [Link]
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Polycyclic aromatic hydrocarbons. (2010). World Health Organization (WHO). [Link]
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(R,R)-Tetrahydrochrysene. Wikipedia. [Link]
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Comprehensive Safety and Handling Guide for 5,6,11,12-Tetrahydrochrysene
Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 5,6,11,12-Tetrahydrochrysene. This guide is meticulously constructed based on the chemical's classification as a polycyclic aromatic hydrocarbon (PAH) and safety data for structurally related compounds, such as chrysene. It is imperative to treat this substance with the caution afforded to a potential carcinogen and to consult with your institution's Environmental Health and Safety (EHS) department before commencing any work.
This document provides a procedural framework for the safe handling, use, and disposal of 5,6,11,12-Tetrahydrochrysene, designed for researchers and professionals in drug development and other scientific fields. Our commitment is to furnish you with the critical information necessary to maintain a safe laboratory environment.
Hazard Assessment and Triage
5,6,11,12-Tetrahydrochrysene is a polycyclic aromatic hydrocarbon. PAHs as a class are recognized for their potential carcinogenic, mutagenic, and teratogenic properties. The primary routes of exposure are inhalation of aerosols, dermal absorption, and ingestion.[1] The highest cancer risk from soil-bound PAHs has been associated with ingestion, followed by dermal contact and inhalation.[1] Given its solid nature at room temperature, the primary risks during handling are the generation of dust and inadvertent skin contact.
Structurally similar compounds, such as chrysene, are classified as carcinogenic by the Environmental Protection Agency (EPA).[2] Therefore, 5,6,11,12-Tetrahydrochrysene must be handled as a suspected carcinogen.
Key Inferred Hazards:
-
Carcinogenicity: Suspected to cause cancer.
-
Mutagenicity: Potential to cause genetic defects.
-
Acute Toxicity: May be harmful if ingested, inhaled, or absorbed through the skin.
-
Environmental Hazard: Toxic to aquatic life with long-lasting effects.
| Property | Inferred Data/Information | Source |
| Molecular Formula | C₁₈H₁₆ | PubChem[3] |
| Molecular Weight | 232.3 g/mol | PubChem[3] |
| Appearance | Likely a solid crystalline powder. | Inference |
| Primary Hazards | Suspected carcinogen, mutagen, and skin/eye irritant. | Inference |
| Occupational Exposure | Handle in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure. Use appropriate personal protective equipment to prevent dermal contact. | General Guidance |
| Toxicity | No specific data available. Treat as a compound with high chronic toxicity. The parent compound, chrysene, is toxic by ingestion.[2] | Inference |
Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust PPE protocol is your primary defense against exposure. The selection of PPE should be based on a thorough risk assessment for each specific procedure.[4][5]
-
Hand Protection: Double-gloving with nitrile gloves is mandatory. Nitrile is preferred for its resistance to a range of chemicals.[6] Check gloves for any signs of degradation or puncture before and during use.
-
Eye and Face Protection: ANSI-rated safety glasses with side shields are the minimum requirement. For procedures with a risk of splashing or aerosol generation, a full-face shield should be worn in addition to safety glasses.
-
Body Protection: A fully buttoned laboratory coat is required. For tasks involving larger quantities or a higher risk of contamination, a disposable gown made of a low-permeability fabric is recommended.
-
Respiratory Protection: All handling of solid 5,6,11,12-Tetrahydrochrysene that could generate dust must be performed in a certified chemical fume hood. If a fume hood is not available or the procedure has a high potential for aerosolization, a NIOSH-approved respirator with P100 filters is required.
Operational Plan: From Receipt to Disposal
A systematic approach to handling 5,6,11,12-Tetrahydrochrysene is essential to minimize risk. The following workflow outlines the critical steps.
Caption: A stepwise workflow for the safe handling of 5,6,11,12-Tetrahydrochrysene.
Step-by-Step Handling Procedures:
1. Receipt and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store in a well-ventilated, designated area for carcinogens, away from incompatible materials such as strong oxidizing agents.
-
The storage container should be clearly labeled with the chemical name and all appropriate hazard warnings.
2. Preparation of the Work Area:
-
All work with solid 5,6,11,12-Tetrahydrochrysene must be conducted in a certified chemical fume hood.
-
Cover the work surface with absorbent, disposable bench paper.
-
Ensure a dedicated waste container for contaminated materials is within arm's reach inside the fume hood.
-
Have a spill kit readily available.
3. Weighing and Aliquoting:
-
Perform these operations in a fume hood to prevent the inhalation of any airborne particles.
-
Use a dedicated set of spatulas and weighing boats.
-
Clean any residual powder from the weighing area with a damp cloth, which should then be disposed of as hazardous waste.
4. Dissolution:
-
Add the solvent to the vessel containing the weighed 5,6,11,12-Tetrahydrochrysene slowly to avoid splashing.
-
If sonication or heating is required, ensure the vessel is securely capped and that the process is conducted within the fume hood.
5. Decontamination:
-
Wipe down all surfaces and equipment that have come into contact with the chemical using a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.
-
All cleaning materials must be disposed of as hazardous waste.
-
For skin contact, immediately wash the affected area with copious amounts of soap and water.[7]
Disposal Plan: A Cradle-to-Grave Responsibility
All waste generated from the handling of 5,6,11,12-Tetrahydrochrysene is considered hazardous.
Waste Segregation:
-
Solid Waste: Contaminated gloves, bench paper, weighing boats, and any other solid materials should be placed in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, sealed, and labeled hazardous waste container.
-
Sharps: Contaminated needles or other sharps must be disposed of in a designated sharps container for hazardous chemical waste.
All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's EHS department for specific guidance on waste stream management.
Emergency Procedures: Preparedness is Key
Spill Response:
-
Evacuate: Immediately alert others in the vicinity and evacuate the immediate area.
-
Isolate: Secure the area to prevent unauthorized entry.
-
Protect: If safe to do so, and you are trained, don the appropriate PPE, including respiratory protection.
-
Contain: For small powder spills, gently cover with a damp paper towel to avoid generating dust. For liquid spills, use an appropriate absorbent material.
-
Clean: Carefully collect the contaminated material and place it in a sealed hazardous waste container.
-
Decontaminate: Clean the spill area as described in the decontamination section.
Exposure Response:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
By adhering to these stringent safety protocols, you can effectively mitigate the risks associated with handling 5,6,11,12-Tetrahydrochrysene and ensure a safe and productive research environment.
References
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Polycyclic Aromatic Hydrocarbons (PAHs): How Should Patients Exposed to PAHs Be Treated and Managed? CDC. Retrieved from [Link]
-
Flower, W. (2024, January 30). Strategies to Avoid Exposure To Cancer-Causing Materials. Waste Advantage Magazine. Retrieved from [Link]
-
Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 5,6,11,12-Tetrahydrochrysene. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Chrysene. PubChem. Retrieved from [Link]
-
STOP Carcinogens at Work. (n.d.). Personal protection. Retrieved from [Link]
-
Tong, H., et al. (2020). Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remediation Approaches. Frontiers in Microbiology. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
